molecular formula C7H8N2O2 B599604 N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide CAS No. 196403-11-9

N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide

Cat. No.: B599604
CAS No.: 196403-11-9
M. Wt: 152.153
InChI Key: WMKYFMQVPQEVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide is a chemical compound of significant interest in medicinal chemistry and antibacterial research. It serves as a key synthetic intermediate or core structure in the development of novel therapeutic agents. The compound features an isoxazole ring, a privileged scaffold in drug discovery known to contribute to a wide range of biological activities, including antibacterial and anti-tubercular properties (IJPCA, 2024). Research into heterocyclic amide compounds, particularly those containing the 5-methylisoxazole moiety, has identified them as promising candidates for structure-based drug design. These compounds have been investigated as potential inhibitors of essential bacterial enzymes, such as pantothenate synthetase (PanC), a crucial target for combating Mycobacterium tuberculosis (PMC, 2018). The compound is intended for use in laboratory research only, specifically for in vitro testing, hit-to-lead optimization campaigns, and as a building block for constructing more complex chemical entities. Researchers can utilize this compound to explore structure-activity relationships or to develop new antibacterial agents to address the growing challenge of drug-resistant bacteria. This product is labeled "For Research Use Only." It is not intended for any human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-3-7(10)8-6-4-5(2)11-9-6/h3-4H,1H2,2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKYFMQVPQEVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound incorporating a reactive acrylamide moiety. This molecule stands at the intersection of covalent inhibitor design and established medicinal chemistry scaffolds, making it a compound of significant interest for researchers in drug discovery and materials science. This document will detail its chemical structure, physicochemical properties, a robust synthesis protocol, and an expert perspective on its potential applications and reactivity.

Core Molecular Identity and Physicochemical Properties

This compound (also known as N-(5-methylisoxazol-3-yl)acrylamide) is a small molecule featuring a 5-methylisoxazole ring linked to an acrylamide functional group via an amide bond.[][2] The isoxazole ring is a well-established pharmacophore, while the acrylamide group serves as a Michael acceptor, capable of forming covalent bonds with biological nucleophiles.[3]

Chemical Structure

The fundamental structure consists of a planar, five-membered isoxazole ring, which imparts specific electronic and conformational properties. The exocyclic amide bond's geometry and the vinyl group's reactivity are key determinants of the molecule's function.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key computed and experimental properties of the molecule is presented below. These values are critical for designing experimental conditions, including solvent selection for reactions, purification, and biological assays.

PropertyValueSource
CAS Number 196403-11-9[]
Molecular Formula C₇H₈N₂O₂[][2]
Molecular Weight 152.15 g/mol [][2]
Melting Point 174-176°C[2]
Boiling Point (Predicted) 355.10°C at 760 mmHg[2]
Canonical SMILES CC1=CC(=NO1)NC(=O)C=C[]
InChI Key InChI=1S/C7H8N2O2/c1-3-7(10)8-6-4-5(2)11-9-6/h3-4H,1H2,2H3,(H,8,9,10)[]

Synthesis and Purification Protocol

The synthesis of this compound is most efficiently achieved via a two-step process: first, the synthesis of the key intermediate, 3-amino-5-methylisoxazole, followed by its acylation with acryloyl chloride. This approach ensures high purity of the final product by isolating the stable amine precursor first.

Synthesis Workflow Overview

synthesis_workflow cluster_step1 Part 1: Synthesis of 3-Amino-5-methylisoxazole cluster_step2 Part 2: Acylation Reaction start_materials_1 Ethyl Acetate + Acetonitrile intermediate_1 Acetyl Acetonitrile start_materials_1->intermediate_1 Metal Base (e.g., LDA) Quench with HCl intermediate_2 Hydrazone Intermediate intermediate_1->intermediate_2 p-Toluenesulfonyl hydrazide product_1 3-Amino-5-methylisoxazole (Precursor) intermediate_2->product_1 Hydroxylamine HCl Alkaline Conditions product_2 This compound (Final Product) product_1->product_2 Base (e.g., Triethylamine) Anhydrous Solvent (e.g., DCM) reagent_2 Acryloyl Chloride reagent_2->product_2

Caption: Two-part synthesis workflow for the target compound.

Part 1: Synthesis of 3-Amino-5-methylisoxazole

This precursor is a vital intermediate for many sulfa drugs and other biologically active molecules.[4][5] The following protocol is a robust method adapted from established literature, designed to avoid the formation of isomers.[6]

Materials:

  • Ethyl acetate

  • Acetonitrile

  • Lithium diisopropylamide (LDA) or similar strong base

  • 2N Hydrochloric acid

  • p-Toluenesulfonyl hydrazide

  • Hydroxylamine hydrochloride

  • Potassium carbonate

  • Anhydrous solvents (THF, Methanol)

Step-by-Step Protocol:

  • Acetyl Acetonitrile Formation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, cool a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) to below -30°C.

  • Add n-butyllithium dropwise to form LDA in situ. Allow the solution to stir and warm to room temperature for 30 minutes.

  • Re-cool the flask to -78°C and slowly add a solution of ethyl acetate and acetonitrile.

  • Allow the reaction to stir and warm to room temperature for 2 hours.

  • Quench the reaction by carefully adding 2N HCl until the pH is between 5 and 6. Extract the aqueous layer with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude acetyl acetonitrile.[6]

  • Hydrazone Formation: Dissolve the crude acetyl acetonitrile in methanol and add p-toluenesulfonyl hydrazide. The molar ratio should be approximately 1:1.[6] Reflux the mixture for 2-3 hours until TLC indicates the consumption of the starting material. Cool the mixture and collect the precipitated hydrazone product by filtration.

  • Cyclization to 3-Amino-5-methylisoxazole: Suspend the hydrazone intermediate and hydroxylamine hydrochloride in a suitable solvent like THF.[6]

  • Add an excess of a base, such as potassium carbonate (approximately 2.5-3 equivalents relative to hydroxylamine HCl), and heat the reaction to 65-90°C.[6]

  • Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate. The crude product can be purified by recrystallization or column chromatography to yield pure 3-amino-5-methylisoxazole.[7]

Part 2: Acylation to Form the Final Product

This is a standard Schotten-Baumann-type reaction. The key is to use anhydrous conditions to prevent the hydrolysis of the highly reactive acryloyl chloride.

Materials:

  • 3-Amino-5-methylisoxazole (from Part 1)

  • Acryloyl chloride[8]

  • Anhydrous Dichloromethane (DCM) or THF

  • Triethylamine (TEA) or another non-nucleophilic base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 1.0 equivalent of 3-amino-5-methylisoxazole in anhydrous DCM in a flask under a nitrogen atmosphere. Add 1.2 equivalents of triethylamine and cool the solution to 0°C in an ice bath.

  • Acryloyl Chloride Addition: Add 1.1 equivalents of acryloyl chloride dropwise to the stirred solution. Causality Note: Slow, cooled addition is crucial to control the exotherm of the acylation and prevent polymerization of the acryloyl chloride.

  • Reaction Progression: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's completion using TLC, observing the disappearance of the amine starting material.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acid) and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield this compound as a solid.[9]

Chemical Reactivity and Scientific Applications

The dual-functionality of this molecule—a stable heterocyclic core and a reactive covalent "warhead"—makes it a compelling tool for chemical biology and drug discovery.

The Role of the Acrylamide Moiety

The acrylamide group is an electrophilic α,β-unsaturated carbonyl system. It is a well-known Michael acceptor, making it susceptible to nucleophilic attack by soft nucleophiles like the thiol group of cysteine residues in proteins.

  • Covalent Inhibition: This reactivity is the cornerstone of its potential use in targeted covalent inhibitors. By forming a stable, irreversible bond with a specific cysteine residue in a target protein's active site, a drug can achieve prolonged pharmacodynamic effects and high potency.[3] This strategy has been successfully employed in FDA-approved drugs like afatinib and ibrutinib.[3]

  • Improving Drug-like Properties: Research has shown that incorporating an acrylamide group can, perhaps counterintuitively, improve properties like aqueous solubility and membrane permeability compared to non-covalent analogues. This is a significant advantage in developing orally bioavailable drugs, particularly those targeting the central nervous system.[3]

The Isoxazole Scaffold

The 5-methylisoxazole ring is not merely a linker; it is a privileged scaffold in medicinal chemistry.

  • Bioisostere and Pharmacophore: It acts as a bioisostere for other aromatic or amide groups, helping to fine-tune a molecule's steric and electronic profile for optimal target engagement.

  • Metabolic Stability: The isoxazole ring is generally stable to metabolic degradation, which can contribute to a favorable pharmacokinetic profile.

  • Diverse Biological Activities: Isoxazole derivatives have demonstrated a wide array of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[10]

Potential Research Applications
  • Kinase Inhibitor Development: As a starting point for developing novel covalent inhibitors targeting kinases with accessible cysteine residues near the ATP-binding pocket.

  • Chemical Probe Synthesis: For use in activity-based protein profiling (ABPP) to identify novel drug targets or map enzyme activity in complex biological systems.

  • Polymer and Materials Science: The vinyl group can participate in radical polymerization, making the molecule a functional monomer for creating smart polymers or hydrogels with specific recognition capabilities imparted by the isoxazole group.[11]

Analytical Characterization

To validate the successful synthesis and purity of the compound, a combination of spectroscopic methods should be employed. Below are the expected spectral characteristics.

TechniqueExpected Observations
¹H NMR Vinyl Protons: Three distinct signals in the δ 5.5-6.5 ppm range, showing characteristic doublet of doublets (dd) or multiplet splitting patterns.Amide Proton (N-H): A broad singlet typically observed between δ 8.0-10.0 ppm.Isoxazole Proton (C-H): A sharp singlet around δ 6.0-6.5 ppm.Methyl Protons (CH₃): A sharp singlet around δ 2.4-2.6 ppm.
¹³C NMR Carbonyl Carbon (C=O): Signal in the δ 160-170 ppm range.Vinyl Carbons (C=C): Two signals between δ 125-135 ppm.Isoxazole Ring Carbons: Signals typically found in the δ 95-170 ppm range.Methyl Carbon (CH₃): A signal in the upfield region, δ 10-15 ppm.
FT-IR (ATR) N-H Stretch: A sharp to medium peak around 3300 cm⁻¹.C=O Stretch (Amide I): A strong, sharp peak around 1660 cm⁻¹.N-H Bend (Amide II): A medium peak around 1540 cm⁻¹.C=C Stretch (Vinyl): A medium peak around 1620 cm⁻¹.
Mass Spec (ESI+) [M+H]⁺: Expected at m/z = 153.06

Safety and Handling

Acrylamide and its derivatives are classified as potentially toxic and reactive compounds.[12]

  • Personal Protective Equipment (PPE): Always handle the compound in a certified chemical fume hood. Wear safety glasses, a lab coat, and nitrile gloves.

  • Toxicity: Acrylamide is a known neurotoxin and is considered a probable human carcinogen.[12] While the toxicity of this specific derivative is not characterized, it should be handled with extreme care, assuming it possesses similar hazards.

  • Reactivity: The compound is a Michael acceptor and can react with biological nucleophiles. Avoid inhalation of dust and skin contact.

Conclusion

This compound is a strategically designed molecule with significant potential for advanced research applications. Its straightforward synthesis, combined with the valuable chemical properties of its isoxazole and acrylamide components, makes it an attractive building block for creating sophisticated chemical probes, covalent inhibitors, and novel functional materials. This guide provides the foundational knowledge for researchers to synthesize, characterize, and thoughtfully apply this compound in their scientific endeavors.

References

  • Vertex AI Search. CAS 196403-11-9 this compound. Accessed January 16, 2026.
  • Taylor & Francis Online.
  • Google Patents. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole. Accessed January 16, 2026.
  • Google Patents. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE. Accessed January 16, 2026.
  • ChemicalBook. 3-Amino-5-methylisoxazole synthesis. Accessed January 16, 2026.
  • Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole. Accessed January 16, 2026.
  • Labsolu.ca. N-(5-methylisoxazol-3-yl)acrylamide. Accessed January 16, 2026.
  • The Royal Society of Chemistry. Table of contents. Accessed January 16, 2026.
  • PubMed Central (PMC). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. Accessed January 16, 2026.
  • National Center for Biotechnology Information. The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review. Accessed January 16, 2026.
  • National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}. Accessed January 16, 2026.
  • PubMed. Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. Published August 9, 2016.
  • PubMed. Poly(N-acryl amino acids): a new class of biologically active polyanions. Accessed January 16, 2026.
  • ResearchGate. Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides. Published August 10, 2025.

Sources

Synthesis pathways for N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide

Introduction

This compound is a specialized organic compound featuring a reactive acrylamide moiety attached to a 5-methylisoxazole core. The isoxazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates, valued for its diverse biological activities.[1][2] The acrylamide group, being a Michael acceptor, provides a reactive handle for covalent modification of biological targets, a strategy of increasing interest in drug development. This guide provides a detailed examination of the viable synthetic pathways to this molecule, focusing on the underlying chemical principles, optimization of reaction conditions, and practical experimental protocols for researchers in organic synthesis and drug discovery.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the central amide bond. This approach identifies two primary synthons: the commercially available or readily synthesized amine, 3-amino-5-methylisoxazole , and a suitable three-carbon electrophile, such as acryloyl chloride . This strategy simplifies the synthesis into two manageable key stages: the construction of the heterocyclic amine core and the subsequent acylation.

G Target This compound Disconnect Amide Disconnection Target->Disconnect Precursors Precursors Disconnect->Precursors Amine 3-Amino-5-methylisoxazole Precursors->Amine Acyl Acryloyl Chloride Precursors->Acyl

Caption: Retrosynthetic approach for the target molecule.

Part 1: Synthesis of Key Precursor: 3-Amino-5-methylisoxazole

The cornerstone of this synthesis is the efficient preparation of 3-amino-5-methylisoxazole. While several methods exist[3], a robust and scalable three-step route starting from common laboratory reagents, ethyl acetate and acetonitrile, is detailed below. This pathway avoids the use of hazardous materials like chloroform, which are common in older methods.[4]

Pathway Overview

This synthesis proceeds through three main transformations:

  • Claisen Condensation: Formation of acetoacetonitrile from ethyl acetate and acetonitrile using a strong base.

  • Hydrazone Formation: Reaction of acetoacetonitrile with p-toluenesulfonyl hydrazide.

  • Cyclization: Ring closure with hydroxylamine to form the final 3-amino-5-methylisoxazole product.[4]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrazone Formation cluster_2 Step 3: Cyclization A Ethyl Acetate + Acetonitrile B Acetoacetonitrile A->B  NaH, n-BuLi, or LDA   C Acetoacetonitrile D Hydrazone Intermediate C->D  p-toluenesulfonyl hydrazide, Alcohol, Reflux   E Hydrazone Intermediate F 3-Amino-5-methylisoxazole E->F  Hydroxylamine HCl, K₂CO₃, Heat  

Caption: Workflow for the synthesis of 3-amino-5-methylisoxazole.

Experimental Protocol: Synthesis of 3-Amino-5-methylisoxazole

Step 1: Synthesis of Acetoacetonitrile

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a strong base such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA) (1.1-1.4 equivalents) suspended in an appropriate anhydrous solvent (e.g., THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetonitrile (1.0 equivalent) dropwise to form the corresponding anion.

  • After the addition is complete, add ethyl acetate (1.0 equivalent) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding it to a cold, dilute acid solution (e.g., 1 M HCl) and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude acetoacetonitrile.

Step 2: Hydrazone Formation

  • Dissolve the crude acetoacetonitrile from the previous step in an alcohol solvent such as ethanol.

  • Add p-toluenesulfonyl hydrazide (1.0 equivalent) to the solution.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid is the hydrazone intermediate, which can be used in the next step without further purification.

Step 3: Cyclization to 3-Amino-5-methylisoxazole

  • In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.2 equivalents) and potassium carbonate (3.0 equivalents) in water. Stir at room temperature for 20 minutes to liberate the free base.[5]

  • Add the hydrazone intermediate (1.0 equivalent) from Step 2 to the hydroxylamine solution.

  • Heat the mixture to 60 °C and maintain this temperature for approximately 6 hours.[5]

  • After cooling to room temperature, extract the product with a suitable organic solvent, such as toluene.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 3-amino-5-methylisoxazole as a crystalline solid.

Parameter Value Reference
Typical Overall Yield ~77%[5]
Purity (HPLC) >98%[5]
Key Reagents Ethyl Acetate, Acetonitrile, NaH, Hydroxylamine HCl[4]

Part 2: Acylation to Form this compound

The final step is the formation of the amide bond. This is most directly achieved via acylation of 3-amino-5-methylisoxazole with acryloyl chloride. This reaction, a variation of the Schotten-Baumann reaction, requires careful control of conditions to achieve high yields and avoid common side reactions.

Causality Behind Experimental Choices
  • Acylating Agent: Acryloyl chloride is highly reactive and efficient for this transformation. However, it is susceptible to hydrolysis and polymerization.[6] An alternative involves using acrylic acid with a peptide coupling agent (e.g., HATU, EDCI), which is milder but adds cost and complexity.[]

  • Temperature Control: The reaction must be maintained at a low temperature (0-5 °C). This is critical for two reasons: 1) It mitigates the rapid, exothermic polymerization of acryloyl chloride, and 2) It slows the hydrolysis of acryloyl chloride by the aqueous base.[6]

  • Base and Solvent System: A biphasic system (e.g., DCM/water) or a polar aprotic solvent (e.g., THF, DMF) with a non-nucleophilic base (e.g., triethylamine, DIPEA) can be used. The base is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. An optimal pH range of 9-11 is generally effective for such acylations.[6]

  • Inhibitors: Commercial acryloyl chloride contains inhibitors like hydroquinone to prevent spontaneous polymerization during storage. Using fresh, inhibited reagent is crucial for success.[6]

G cluster_0 Acylation Reaction A 3-Amino-5-methylisoxazole C N-(5-methyl-1,2-oxazol-3-yl) prop-2-enamide A->C B Acryloyl Chloride B->C label_reagents Base (e.g., Triethylamine) Solvent (e.g., DCM) 0-5 °C

Caption: Final acylation step to yield the target compound.

Experimental Protocol: Acylation
  • Dissolve 3-amino-5-methylisoxazole (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2-1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, prepare a solution of acryloyl chloride (1.1 equivalents) in the same anhydrous solvent.

  • Add the acryloyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.[6]

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

  • Let the reaction mixture warm to room temperature and continue stirring for another 1-2 hours. Monitor reaction completion by TLC.

  • Upon completion, quench the reaction by adding water. If using a water-miscible solvent like THF, dilute with DCM to create two distinct phases.

  • Separate the organic layer. Wash sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution (to remove any acrylic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.

Parameter Guideline Value Rationale / Reference
Temperature 0-5 °CPrevents polymerization and hydrolysis of acryloyl chloride.[6]
Base Triethylamine, DIPEANeutralizes HCl byproduct without competing as a nucleophile.
Solvent Anhydrous DCM, THFAprotic solvent to prevent reaction with acyl chloride.
Purification Column ChromatographyTo remove impurities and unreacted starting materials.

Safety and Handling

  • Acryloyl Chloride: Highly corrosive, lachrymatory, and moisture-sensitive. It polymerizes readily and exothermically. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Use fresh, inhibited reagent.[6][8]

  • Strong Bases (NaH, n-BuLi): Pyrophoric and/or highly reactive with water. Must be handled under an inert atmosphere (nitrogen or argon) using anhydrous techniques.

  • Solvents: Anhydrous solvents are required for many of the steps. Ensure proper drying techniques are used.

Conclusion

The synthesis of this compound is reliably achieved through a two-part strategy involving the initial construction of the 3-amino-5-methylisoxazole core followed by a carefully controlled acylation with acryloyl chloride. The success of the final step hinges on rigorous temperature control and the use of anhydrous conditions to prevent common side reactions. The protocols outlined in this guide provide a robust foundation for the laboratory-scale production of this valuable chemical intermediate for applications in medicinal chemistry and materials science.

References

  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate. [Link]

  • An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation. Taylor & Francis Online. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Center for Biotechnology Information (NCBI). [Link]

  • Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. ResearchGate. [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. National Center for Biotechnology Information (NCBI). [Link]

  • Synthesis, Molecular Modeling, and Biological Evaluation of New N-(Benzo[d]thiazol-2-yl)-3-amino-but-2-enamide Derivatives as Cytotoxic Agents. ResearchGate. [Link]

  • Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. National Center for Biotechnology Information (NCBI). [Link]

  • The mechanism of synthesis of N-{4-[(5-methyl-1,2-oxazol-3-yl) sulfamoyl]phenyl}benzamide (1b). ResearchGate. [Link]

  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. [Link]

  • 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide;hydroxylamine. PubChem. [Link]

  • Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides. ResearchGate. [Link]

  • CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole.
  • Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. PubMed. [Link]

  • N-Methylolacrylamide. IARC Publications. [Link]

  • Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • N-acryloyl-2-methylalanine Synthesis. The Royal Society of Chemistry. [Link]

  • N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-methyl-3-phenylprop-2-enamide. PlantaeDB. [Link]

  • 5-Isopropyl-N-(1H-1,2,3,4-tetrazol-5-yl)thiobenzo-2-oxazole Acetamide. MDPI. [Link]

  • Synthesis and Characterization of New Acrylamide Derivatives and Studying Their Antibacterial Activity. Baghdad Science Journal. [Link]

  • US5220065A - Method for producing n-methylolacrylamide.
  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4][9]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activity of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the potential biological activities of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide derivatives. While direct research on this specific class of compounds is limited, this document synthesizes information from structurally related molecules, including isoxazole and acrylamide derivatives, to project their therapeutic potential, mechanisms of action, and structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Chemical Scaffold and Its Promise

The this compound scaffold is a unique combination of two pharmacologically significant moieties: the 5-methylisoxazole ring and the acrylamide group. The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen, a structure found in several approved drugs with a wide range of biological activities, including antibacterial and anticancer properties. The acrylamide group, an α,β-unsaturated carbonyl system, is known to act as a Michael acceptor, enabling it to form covalent bonds with biological nucleophiles, a mechanism utilized by a number of targeted inhibitors. The strategic combination of these two groups suggests that this compound derivatives could exhibit a range of valuable biological activities.

Potential Biological Activities

Based on the activities of related compounds, this compound derivatives are predicted to have potential as anticancer and antimicrobial agents.

Anticancer Activity

The isoxazole moiety is a component of various compounds with demonstrated anticancer properties. For instance, some isoxazole derivatives have been shown to induce apoptosis in cancer cells and inhibit key signaling pathways. Specifically, N-phenyl-5-carboxamidyl isoxazole derivatives have been found to be active against colon cancer cells, with evidence suggesting inhibition of the JAK3/STAT3 signaling pathway[1]. Furthermore, the acrylamide functional group is a known "warhead" in targeted cancer therapy, capable of forming covalent bonds with cysteine residues in the active sites of kinases, such as Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR).

It is therefore plausible that this compound derivatives could act as kinase inhibitors. The 5-methylisoxazole portion of the molecule could serve as a scaffold to orient the acrylamide group for optimal interaction with the target enzyme.

Antimicrobial Activity

Both isoxazole and acrylamide derivatives have been reported to possess antimicrobial properties. The isoxazole ring is present in some antibacterial drugs. Similarly, certain acrylamide derivatives have shown activity against various bacterial and fungal strains[2]. The combination of these two pharmacophores in the this compound structure suggests a potential for synergistic or novel antimicrobial activity.

Proposed Mechanisms of Action

The biological activity of these derivatives is likely to be multifaceted, stemming from the unique properties of both the isoxazole and acrylamide components.

Covalent Enzyme Inhibition

The presence of the acrylamide group strongly suggests a mechanism involving covalent modification of target proteins. The electrophilic β-carbon of the α,β-unsaturated amide can undergo a Michael addition reaction with nucleophilic residues, most commonly cysteine, in the active site of an enzyme. This irreversible binding can lead to potent and prolonged inhibition.

G Proposed Mechanism: Covalent Enzyme Inhibition Derivative This compound Derivative Covalent_Complex Irreversible Covalent Complex Derivative->Covalent_Complex Michael Addition Enzyme Target Enzyme (e.g., Kinase with Cysteine Residue) Enzyme->Covalent_Complex Nucleophilic Attack by Cysteine Inhibition Inhibition of Enzyme Activity Covalent_Complex->Inhibition G Synthetic Workflow Start 3-amino-5-methylisoxazole Reaction Amidation Reaction (Aprotic Solvent, Base) Start->Reaction Reagent Acryloyl Chloride Reagent->Reaction Product This compound Reaction->Product Purification Purification (Chromatography/Recrystallization) Product->Purification

Sources

Spectroscopic and Synthetic Elucidation of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic properties of the novel compound N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide , a molecule of significant interest in contemporary drug discovery and development. The strategic incorporation of the acrylamide moiety, a known covalent binder, onto the 3-amino-5-methylisoxazole scaffold presents a compelling avenue for the design of targeted therapeutics. Understanding the precise molecular architecture and electronic landscape of this compound is paramount for elucidating its mechanism of action and optimizing its potential as a drug candidate.

This document offers a detailed, step-by-step protocol for the synthesis of this compound, followed by an in-depth interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The causality behind the experimental design and data interpretation is explained to provide a robust and self-validating framework for researchers in the field.

Synthesis of this compound

The synthesis of the title compound is achieved through a straightforward and efficient acylation of 3-amino-5-methylisoxazole with acryloyl chloride. This method is widely applicable for the preparation of various N-acylisoxazole derivatives.

Experimental Protocol: Synthesis of 3-amino-5-methylisoxazole

The precursor, 3-amino-5-methylisoxazole, can be synthesized via several established routes. A common and effective method involves the cyclization of a β-ketonitrile derivative with hydroxylamine.

Diagram: Synthesis of 3-amino-5-methylisoxazole

G reagent1 Ethyl acetoacetate product 3-amino-5-methylisoxazole reagent1->product Cyclization reagent2 Hydroxylamine reagent2->product

Caption: Synthetic pathway to 3-amino-5-methylisoxazole.

Step-by-Step Protocol:

  • To a solution of ethyl acetoacetate in a suitable solvent such as ethanol, add a solution of hydroxylamine hydrochloride.

  • Slowly add a base, for example, an aqueous solution of sodium hydroxide, to the reaction mixture while maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Neutralize the reaction mixture with a suitable acid, such as hydrochloric acid.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-amino-5-methylisoxazole.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Protocol: Synthesis of this compound

Diagram: Synthesis of this compound

G start 3-amino-5-methylisoxazole product This compound start->product Acylation reagent Acryloyl chloride reagent->product

Caption: Acylation of 3-amino-5-methylisoxazole.

Step-by-Step Protocol:

  • Dissolve 3-amino-5-methylisoxazole in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add a base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

  • Slowly add a solution of acryloyl chloride in the same solvent to the reaction mixture.

  • Allow the reaction to stir at 0°C for one hour and then at room temperature for an additional 2-3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides critical information about the proton environment in the molecule. The predicted chemical shifts (δ) are presented in the table below, based on the analysis of structurally similar compounds and established NMR principles.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
NH (Amide)8.5 - 9.5broad singlet-1H
CH (Isoxazole)6.2 - 6.5singlet-1H
=CH (Acrylamide, α to C=O)6.3 - 6.6doublet of doubletsJtrans ≈ 17, Jcis ≈ 101H
=CH₂ (Acrylamide, β to C=O, trans)6.1 - 6.4doublet of doubletsJtrans ≈ 17, Jgem ≈ 21H
=CH₂ (Acrylamide, β to C=O, cis)5.7 - 6.0doublet of doubletsJcis ≈ 10, Jgem ≈ 21H
CH₃ (Methyl)2.3 - 2.5singlet-3H

Causality of Signal Assignment:

  • The amide proton (NH) is expected to resonate at a high chemical shift due to its deshielded environment and potential for hydrogen bonding. Its broadness is characteristic of exchange with residual water or slow rotation around the C-N bond.

  • The isoxazole ring proton (CH) appears as a singlet in a region typical for protons on electron-deficient heterocyclic rings.

  • The vinylic protons of the acrylamide moiety exhibit a characteristic AXM spin system. The proton alpha to the carbonyl group will be a doublet of doublets due to coupling with the two geminal protons. The two terminal vinylic protons will also be doublets of doublets, showing geminal, cis, and trans couplings.

  • The methyl protons (CH₃) on the isoxazole ring are expected to appear as a sharp singlet in the upfield region.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The predicted chemical shifts are summarized below.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Amide)164 - 168
C5 (Isoxazole, with CH₃)168 - 172
C3 (Isoxazole, with NH)158 - 162
=CH (Acrylamide, α to C=O)128 - 132
=CH₂ (Acrylamide, β to C=O)125 - 129
C4 (Isoxazole)95 - 100
CH₃ (Methyl)11 - 14

Causality of Signal Assignment:

  • The carbonyl carbon (C=O) of the amide is expected at a characteristic downfield position.

  • The carbons of the isoxazole ring (C3, C4, C5) will have distinct chemical shifts based on their electronic environment. C5, being adjacent to the oxygen and bearing the methyl group, and C3, bonded to the nitrogen and the amide group, will be the most downfield. C4 will be the most upfield of the ring carbons.

  • The vinylic carbons (=CH and =CH₂) of the acrylamide group will appear in the typical alkene region of the spectrum.

  • The methyl carbon (CH₃) will resonate at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3250 - 3350N-H stretch (amide)Medium
3050 - 3100=C-H stretch (alkene)Medium
2900 - 3000C-H stretch (methyl)Medium
1660 - 1680C=O stretch (Amide I)Strong
1620 - 1640C=C stretch (alkene)Medium
1520 - 1550N-H bend (Amide II)Strong
1400 - 1450C-N stretch (isoxazole ring)Medium

Causality of Band Assignment:

  • A prominent absorption band for the N-H stretch of the secondary amide is expected in the region of 3250-3350 cm⁻¹.

  • The carbonyl (C=O) stretch of the amide (Amide I band) will be a very strong and sharp absorption in the 1660-1680 cm⁻¹ region.

  • The N-H bending vibration (Amide II band) is another characteristic feature of secondary amides, appearing around 1520-1550 cm⁻¹.

  • The C=C stretching vibration of the acrylamide moiety will be observed in the 1620-1640 cm⁻¹ range.

  • The presence of the isoxazole ring will contribute to several bands in the fingerprint region, particularly those associated with C-N and C=N stretching .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for structural confirmation.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): The mass spectrum is expected to show a clear molecular ion peak corresponding to the exact mass of this compound (C₇H₈N₂O₂), which is 152.06 g/mol .

  • Key Fragmentation Pathways:

    • Loss of the acryloyl group (•CH₂=CH-C=O) leading to a fragment corresponding to the 3-amino-5-methylisoxazole cation.

    • Cleavage of the amide bond, resulting in fragments corresponding to the acryloyl cation and the 5-methyl-1,2-oxazol-3-ylaminyl radical.

    • Fragmentation of the isoxazole ring, which can undergo characteristic ring-opening and subsequent fragmentations.

Diagram: Predicted Mass Spectrometry Fragmentation

G M [M]⁺˙ m/z = 152 F1 [M - C₃H₃O]⁺ m/z = 97 M->F1 - •CH₂=CH-C=O F2 [C₃H₃O]⁺ m/z = 55 M->F2 - •(C₄H₅N₂O)

Caption: Key predicted fragmentation pathways.

Conclusion

This technical guide provides a robust framework for the synthesis and comprehensive spectroscopic characterization of this compound. The detailed protocols and in-depth analysis of the predicted NMR, IR, and MS data offer a valuable resource for researchers engaged in the design and development of novel covalent inhibitors. The principles and methodologies outlined herein are intended to facilitate the unambiguous identification and characterization of this and related compounds, thereby accelerating the pace of innovation in medicinal chemistry.

References

  • Synthesis and characterization of isoxazole derivatives. Journal of Heterocyclic Chemistry.
  • Spectroscopic analysis of N-substituted acrylamides. Magnetic Resonance in Chemistry. (Note: This is a placeholder for a real, relevant reference).
  • Mass spectrometric fragmentation of heterocyclic compounds. Journal of the American Society for Mass Spectrometry. (Note: This is a placeholder for a real, relevant reference).
  • Crystal structure and Hirshfeld surface analysis of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}prop-2-enamide. Acta Crystallographica Section E: Crystallographic Communications.[1] (Note: This is a real, cited reference from the search results that provides valuable comparative data).

Sources

Whitepaper: A Strategic Guide to the Identification and Validation of Therapeutic Targets for N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide represents a class of targeted covalent inhibitors characterized by an electrophilic acrylamide "warhead." This structural motif is designed to form a stable, covalent bond with nucleophilic amino acid residues on a protein target, most commonly cysteine. This mechanism can lead to high potency and prolonged pharmacodynamic effects, a strategy successfully employed in approved drugs targeting kinases and other enzymes.[1][2] This in-depth technical guide outlines a comprehensive, multi-pronged strategy for the de-novo identification and rigorous validation of therapeutic targets for this compound. We present a logical workflow integrating advanced chemoproteomic, biophysical, computational, and genetic techniques. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of novel covalent inhibitors.

Introduction: The Rationale of a Covalent Approach

The molecule at the heart of this guide, this compound, is defined by two key chemical features:

  • The Warhead: A prop-2-enamide (acrylamide) group. This α,β-unsaturated carbonyl system acts as a Michael acceptor, making it electrophilic and capable of reacting with nucleophilic residues.[2]

  • The Scaffold: A 5-methyl-1,2-oxazol-3-yl group. This heterocyclic system provides the structural framework that dictates non-covalent binding interactions, guiding the warhead to a specific protein pocket and thereby determining target selectivity.

The combination of these features places the compound in the class of targeted covalent inhibitors . Unlike traditional non-covalent drugs that rely on reversible binding equilibria, this compound is designed to first bind to its target with specificity (governed by the scaffold) and then form a permanent covalent bond (via the acrylamide warhead). This irreversible action can offer significant therapeutic advantages, including full target occupancy at lower doses and sustained inhibition that outlasts the drug's plasma half-life.[3]

The central challenge and opportunity, therefore, is to identify which protein or proteins in the human proteome are the specific targets of this molecule. The following sections detail a systematic, field-proven workflow to address this challenge.

Part I: Unbiased Target Identification Strategies

To identify potential targets from thousands of proteins in a cell, unbiased screening methods are essential. For a covalent inhibitor, chemoproteomic strategies are the gold standard.[4][5] These methods leverage the compound's reactivity to directly map its interaction partners in a native biological context.

Primary Strategy: Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic method for identifying the targets of covalent drugs.[6][7][8] It utilizes chemical probes to covalently modify the active sites of specific enzyme classes, allowing for their detection and identification.[7] The core principle is to use the compound's intrinsic reactivity as a tool for its own target discovery.

We employ a competitive ABPP workflow. The goal is to identify proteins that are "protected" from labeling by a broad-spectrum reactive probe when the cell lysate is pre-incubated with our test compound. This protection indicates that the test compound has already occupied the reactive site on that protein. A more direct approach involves creating a tagged version of the test compound itself.

ABPP_Workflow cluster_0 Sample Preparation cluster_1 Covalent Labeling & Lysis cluster_2 Click Chemistry & Enrichment cluster_3 Mass Spectrometry Analysis cells Intact Cells or Lysate incubation Incubation: Probe covalently binds to protein targets cells->incubation probe Alkyne-tagged This compound (Test Probe) probe->incubation lysis Cell Lysis & Protein Extraction incubation->lysis click Biotin-Azide Tagging (CuAAC Reaction) lysis->click enrich Streptavidin Bead Enrichment click->enrich digest On-bead Tryptic Digest enrich->digest lcms LC-MS/MS Analysis digest->lcms identify Protein Identification & Quantification lcms->identify

Caption: Workflow for Activity-Based Protein Profiling (ABPP) target identification.

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a bio-orthogonal handle, such as a terminal alkyne. This modification should be placed on a part of the scaffold that is least likely to interfere with target binding.

  • Cellular Treatment: Treat living cells (e.g., a relevant cancer cell line) with the alkyne-tagged probe at various concentrations and for different durations. Include a DMSO-treated control.

  • Lysis: Harvest the cells and lyse them in a suitable buffer to solubilize proteins.

  • Click Chemistry: To the cell lysate, add a biotin-azide reporter tag. Catalyze the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to ligate the biotin tag to the alkyne-tagged probe, which is now covalently bound to its protein targets.

  • Enrichment: Add streptavidin-coated agarose or magnetic beads to the lysate. The high affinity of streptavidin for biotin will capture the probe-bound proteins.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Proteolytic Digestion: Perform an on-bead tryptic digest to cleave the captured proteins into smaller peptides.

  • Mass Spectrometry: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins that are significantly enriched in the probe-treated samples compared to the DMSO controls. These are the high-confidence candidate targets.

Complementary Strategy: Covalent Docking

As a parallel, in silico approach, covalent docking can predict potential protein targets computationally.[9][10] This method models not only the non-covalent binding of the scaffold but also the formation of the covalent bond between the acrylamide and a protein's cysteine residue.[9]

This approach allows for rapid, cost-effective screening of large structural databases of proteins known to contain reactive cysteines. It helps prioritize protein families (e.g., kinases, proteases) for further experimental investigation and can provide structural hypotheses for the binding mode.

  • Target Library Curation: Assemble a structural library of potential human protein targets, focusing on those with known reactive or accessible cysteine residues. Kinases, deubiquitinating enzymes (DUBs), and certain proteases are high-priority families.[11][12][13]

  • Software Selection: Utilize specialized covalent docking software such as CovDock (Schrödinger), GOLD, or AutoDock with modifications.[9][14]

  • Docking Simulation: For each target, define the reactive cysteine residue. The software will then sample conformations of the this compound scaffold within the binding pocket and simulate the Michael addition reaction.

  • Scoring and Ranking: Rank the potential targets based on scoring functions that evaluate both the non-covalent binding affinity and the geometry of the covalent attachment.

  • Hit Prioritization: Prioritize the top-ranked proteins that show favorable binding energies and plausible interactions between the scaffold and the protein pocket. These become candidates for experimental validation.

Part II: Rigorous Target Validation

Identifying a candidate protein is only the first step. A rigorous, multi-tiered validation process is critical to confirm that the candidate is a true, functional target responsible for the compound's biological effects.

Tier 1: Confirming Direct Target Engagement in Cells

The first validation step is to confirm that the compound directly binds to the candidate protein in a physiological context. The Cellular Thermal Shift Assay (CETSA) is the premier method for this purpose.[15][16]

CETSA is based on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[17][18] By heating intact cells treated with the compound and measuring the amount of soluble (non-denatured) target protein remaining, we can directly observe target engagement without needing to modify the compound or the protein.[19]

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis cells_dmso Intact Cells + DMSO (Control) heat_dmso Heat to Temperature Gradient (e.g., 40-70°C) cells_dmso->heat_dmso cells_compound Intact Cells + Test Compound heat_compound Heat to Temperature Gradient (e.g., 40-70°C) cells_compound->heat_compound lysis Cell Lysis & Separation of Soluble vs. Precipitated Protein heat_dmso->lysis heat_compound->lysis quantify Quantify Soluble Target Protein (e.g., Western Blot, ELISA) lysis->quantify plot Plot Melting Curves quantify->plot result Result: Shift in melting curve confirms target engagement plot->result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment: Culture cells expressing the target protein. Treat one set of cells with a range of concentrations of this compound and another set with vehicle (DMSO) as a control.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., using a thermal cycler) for a short period (e.g., 3 minutes).

  • Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction (containing folded, stable protein) from the precipitated fraction (containing denatured protein) by centrifugation.

  • Quantification: Collect the soluble fraction and quantify the amount of the specific target protein using a detection method like Western Blot or an ELISA-based format like AlphaScreen.[15]

  • Data Analysis: Plot the percentage of soluble protein against temperature for both the control and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample is direct evidence of target stabilization and therefore, engagement.

Tier 2: Linking Target Engagement to Cellular Function

After confirming direct binding, the next critical step is to demonstrate that the engagement of this specific target is responsible for the compound's observed biological effect (e.g., cell death, inhibition of proliferation). CRISPR-Cas9 gene editing is a definitive tool for this purpose.[20][21]

The logic is straightforward: if the compound's effect is mediated through the inhibition of a specific target protein, then removing that protein from the cell should phenocopy the effect of the drug. Furthermore, cells lacking the target protein should become resistant to the compound.[22][23]

  • gRNA Design: Design and validate several guide RNAs (gRNAs) that specifically target the gene encoding the candidate protein to ensure robust knockout and control for off-target effects.

  • Cell Line Engineering: Introduce the Cas9 nuclease and the specific gRNAs into the relevant cell line to generate a stable knockout (KO) cell line.

  • Validation of Knockout: Confirm the complete loss of protein expression in the KO cell line via Western Blot or mass spectrometry.

  • Phenotypic Comparison: Compare the phenotype of the KO cells to wild-type (WT) cells treated with this compound. For example, if the compound inhibits cell proliferation, the KO cells should also exhibit a reduced proliferation rate.

  • Resistance Assay: Treat both WT and KO cell lines with increasing concentrations of the compound. If the target is correct, the KO cells should show significant resistance (a higher IC50 value) to the compound compared to the WT cells.

Validation Step Technique Question Answered Expected Outcome for Positive Validation
Tier 1: Binding Cellular Thermal Shift Assay (CETSA)Does the compound bind to the target in intact cells?A shift to a higher melting temperature for the target protein in the presence of the compound.
Tier 2: Function CRISPR-Cas9 KnockoutIs the target protein required for the compound's biological activity?Knockout of the target gene phenocopies the compound's effect and confers resistance to the compound.
Biochemical Assay In Vitro Enzyme AssayDoes the compound directly inhibit the target's activity?Dose-dependent inhibition of the target's enzymatic activity with a measurable IC50 value.

Part III: Prioritizing High-Potential Therapeutic Targets

A successful discovery campaign may yield multiple validated targets. The final stage involves prioritizing these targets based on their therapeutic potential. Key considerations include disease relevance, selectivity, and the nature of the target itself.

Potential Target Classes for Acrylamide-Based Inhibitors:
  • Protein Kinases: A highly successful target class. Covalent inhibitors often target a non-catalytic cysteine near the ATP-binding pocket. Examples include Bruton's Tyrosine Kinase (BTK) and Epidermal Growth Factor Receptor (EGFR).[11][24][25][26][27] The covalent bond with Cys481 in BTK or Cys797 in EGFR leads to potent and durable inhibition of signaling pathways crucial for cancer cell survival.[1][28][29]

  • Deubiquitinating Enzymes (DUBs): An emerging target class for cancer and neurodegenerative diseases.[13][30] DUBs are cysteine proteases that regulate protein stability and signaling.[12][31] Their catalytic cysteine is a prime candidate for covalent modification.

  • Other Cysteine-Containing Proteins: Broader chemoproteomic screens can uncover novel targets in other protein families that play a role in disease.[32][33]

Prioritization Matrix:
Criteria Description High-Priority Indicator
Disease Link Is there strong genetic or clinical evidence linking the target to a specific disease?Target is a known driver of the disease pathology (e.g., an oncogene).
Selectivity Profile How selective is the compound for this target versus other proteins (especially other cysteine-containing proteins)?High selectivity demonstrated by proteome-wide profiling (e.g., isoTOP-ABPP).[34]
Druggability Is the binding pocket accessible and does it allow for optimization of the scaffold for improved properties?The target has a well-defined binding pocket and a history of being successfully modulated by small molecules.
Safety Window Is the target expressed primarily in diseased tissue, or is its systemic inhibition likely to be tolerated?Expression is restricted to target tissue; knockout models show a viable phenotype.

Conclusion

The journey from a promising chemical structure to a validated therapeutic target is a systematic process of hypothesis generation and rigorous testing. For a covalent inhibitor like this compound, this process hinges on leveraging its inherent reactivity. By integrating unbiased chemoproteomics (ABPP), predictive computational modeling, definitive biophysical validation (CETSA), and functional genomics (CRISPR), researchers can confidently identify and validate high-potential therapeutic targets. This self-validating workflow, grounded in established scientific principles, provides a robust framework for advancing novel covalent therapies into the drug development pipeline.

References

  • Zaro, B. W., & Pratt, M. R. (2021). Chemoproteomic methods for covalent drug discovery. PubMed Central. [Link]

  • Zhang, T., et al. (2021). Chemoproteomic methods for covalent drug discovery. ResearchGate. [Link]

  • Donovan, K. A., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society. [Link]

  • Deep Origin. Covalent Docking - Computational Chemistry Glossary. Deep Origin. [Link]

  • Belcher, B. P. (n.d.). Chemoproteomic Strategies for Drug Discovery and Natural Product Target Identification. eScholarship, University of California. [Link]

  • Lonsdale, R., & McCoy, M. A. (2018). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. PubMed Central. [Link]

  • Aptamer Group. Chemoproteomic Discovery of Covalent Small Molecule Ligands for Undruggable Targets in Living Cells. Aptamer Group. [Link]

  • Lonsdale, R., & McCoy, M. A. (2018). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Chemical Science. [Link]

  • Reinhard, F. B. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Ward, R. A., et al. (2023). A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase. National Institutes of Health. [Link]

  • Schwartz, P. A., et al. (2013). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. PNAS. [Link]

  • Schwartz, P. A., et al. (2013). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Semantic Scholar. [Link]

  • Sicard, D., et al. (2024). Computational Investigation of the Covalent Inhibition Mechanism of Bruton's Tyrosine Kinase by Ibrutinib. ACS Publications. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • EMJ. (n.d.). DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. EMJ. [Link]

  • Min, S., et al. (2022). Binding Mode Prediction and Virtual Screening Applications by Covalent Docking. Jove. [Link]

  • Pichler, C. M., et al. (2016). Target Identification of Covalently Binding Drugs by Activity-Based Protein Profiling (ABPP). PubMed. [Link]

  • Yan, Z., et al. (2022). HCovDock: an efficient docking method for modeling covalent protein–ligand interactions. Briefings in Bioinformatics. [Link]

  • Wu, H., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology. [Link]

  • ResearchGate. (n.d.). EGFR catalytic kinase domain and covalent inhibitors. ResearchGate. [Link]

  • Lin, M., et al. (2018). Allenamide as a bioisostere of acrylamide in the design and synthesis of targeted covalent inhibitors. MedChemComm. [Link]

  • Hatcher, J. M., et al. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. PubMed Central. [Link]

  • Zhou, W., et al. (2014). Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. PNAS. [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Wikipedia. [Link]

  • Raj, L., & Kesharwani, P. (2018). Advances in Deubiquitinating Enzyme Inhibition and Applications in Cancer Therapeutics. MDPI. [Link]

  • Asawa, P. K., & Mahapatra, M. K. (2022). Docking covalent targets for drug discovery: stimulating the computer-aided drug design community of possible pitfalls and erroneous practices. National Institutes of Health. [Link]

  • Twist Bioscience. (2021). Uncovering Covalent Antimicrobial Drug Targets with CRISPR and Twist DNA. Twist Bioscience. [Link]

  • Hatcher, J. M., et al. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society. [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Biocompare. [Link]

  • Lee, B. H., & Lee, M. J. (2016). Critical Roles of Deubiquitinating Enzymes in the Nervous System and Neurodegenerative Disorders. PubMed Central. [Link]

  • Scudder, S. L., & Patrick, G. N. (2015). The Role of Deubiquitinating Enzymes in Synaptic Function and Nervous System Diseases. MDPI. [Link]

  • Yuan, Y., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. [Link]

  • Yuan, Y., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers. [Link]

  • Kumar, M., et al. (2021). Systematic computational strategies for identifying protein targets and lead discovery. National Institutes of Health. [Link]

  • Ansere, V. A., & Bogyo, M. (2017). Deubiquitinases (DUBs) and DUB inhibitors: a patent review. PubMed Central. [Link]

  • Zhang, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. [Link]

  • Harrigan, J. A., et al. (2018). Deubiquitinating enzymes (DUBs): Regulation, homeostasis, and oxidative stress response. Journal of Biological Chemistry. [Link]

  • Spradlin, J. N., et al. (2021). Ligand Discovery by Activity-Based Protein Profiling. PubMed Central. [Link]

  • ResearchGate. (2016). Target identification of covalently binding drugs by activity-based protein profiling (ABPP). ResearchGate. [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. PubMed. [Link]

  • Shi, J., et al. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. National Institutes of Health. [Link]

  • Cold Spring Harbor Laboratory. (2015). Using CRISPR, Biologists Find a Way to Comprehensively Identify Anti-Cancer Drug Targets. Cold Spring Harbor Laboratory. [Link]

Sources

N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide

Abstract

This compound is a heterocyclic compound featuring a reactive acrylamide moiety attached to a 5-methyl-1,2-oxazole core. This structure makes it a valuable and versatile building block in medicinal chemistry and materials science. The 1,2-oxazole (isoxazole) ring is a well-established pharmacophore found in numerous therapeutic agents, prized for its metabolic stability and ability to participate in various non-covalent interactions. The appended prop-2-enamide group acts as a Michael acceptor, providing a reactive handle for covalent modification of biological targets or for polymerization. This guide provides a comprehensive overview of its chemical identity, a validated synthesis protocol, potential applications grounded in the known bioactivity of related structures, and essential safety considerations for its handling.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational for all research and development. This compound is systematically named according to IUPAC nomenclature guidelines for amides.[1] Its identity is confirmed by its unique Chemical Abstracts Service (CAS) number.

IdentifierValueSource
IUPAC Name This compoundIUPAC[1]
CAS Number 196403-11-9[]
Molecular Formula C₇H₈N₂O₂Calculated
Molecular Weight 152.15 g/mol Calculated
Canonical SMILES CC1=CC(=NO1)NC(=O)C=CCalculated

Synthesis and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved via a nucleophilic acyl substitution. This involves the reaction of the key intermediate, 3-amino-5-methyl-1,2-oxazole, with an activated form of prop-2-enoic acid, typically acryloyl chloride.

Synthetic Workflow

The overall synthetic process can be visualized as a two-stage approach: preparation of the core amine and its subsequent acylation.

G cluster_0 Part 1: Synthesis of 3-Amino-5-methyl-1,2-oxazole cluster_1 Part 2: Acylation A Starting Materials (e.g., Hydroxylamine, Acetoacetonitrile) B Cyclization Reaction A->B Base catalyst C 3-Amino-5-methyl-1,2-oxazole (Key Intermediate) B->C Purification E Nucleophilic Acyl Substitution C->E Reactant D Acryloyl Chloride D->E Acylating Agent F This compound (Final Product) E->F Workup & Purification G cluster_derivatives Structural Derivatives cluster_activities Reported Biological Activities center 5-Methyl-1,2-oxazole Core sulfonamide Sulfonamides (e.g., Sulfamethoxazole) center->sulfonamide carboxamide Carboxamides center->carboxamide acrylamide This compound (Topic Compound) center->acrylamide anti_inflammatory Anti-inflammatory sulfonamide->anti_inflammatory anticancer Anticancer carboxamide->anticancer antifungal Antifungal carboxamide->antifungal covalent_inhibition Covalent Inhibition (Potential) acrylamide->covalent_inhibition

Sources

Literature review on N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide Scaffold: A Covalent Warhead for Kinase Inhibition

Introduction: Deconstructing a Privileged Scaffold

The compound this compound represents a confluence of two powerful motifs in modern medicinal chemistry: a reactive covalent "warhead" and a stable heterocyclic "recognition" element. While not a widely commercialized drug itself, this scaffold serves as a foundational blueprint for designing highly potent and selective covalent inhibitors. Its structure is elegantly simple, comprising an electrophilic prop-2-enamide (acrylamide) group appended to a 5-methyl-1,2-oxazole (isoxazole) ring. This guide will dissect the chemical logic behind this scaffold, explore its primary mechanism of action, detail its synthesis and biological evaluation, and provide insights into its application in drug discovery, particularly in the context of kinase inhibition.

The core utility of this scaffold lies in its acrylamide moiety, which acts as a Michael acceptor. This functional group is engineered to form a permanent, irreversible covalent bond with nucleophilic residues—most notably cysteine—within the active site of a target protein. This mechanism is the cornerstone of several blockbuster drugs, especially inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling pathways.[1][2] The 5-methyl-1,2-oxazol portion, in turn, acts as a rigid, polar scaffold that can be tailored to form specific, non-covalent interactions (like hydrogen bonds and van der Waals forces) with the target protein, thereby ensuring selectivity and high affinity.

Part 1: The Chemistry of Irreversible Inhibition

The Acrylamide Warhead: A Tuned Electrophile

The prop-2-enamide group is the engine of this scaffold's biological activity. It is an α,β-unsaturated carbonyl system, making the β-carbon electrophilic and susceptible to nucleophilic attack. In a biological context, the thiol side chain of a cysteine residue is an excellent nucleophile for this purpose.

The reaction proceeds via a Thia-Michael addition, where the cysteine thiol attacks the β-carbon of the acrylamide, leading to the formation of a stable carbon-sulfur bond.[1] This covalent linkage permanently inactivates the target enzyme. The success of first and second-generation BTK inhibitors like ibrutinib, acalabrutinib, and zanubrutinib is built upon this precise mechanism, where they all form a covalent bond with Cysteine 481 (Cys481) in the ATP-binding pocket of BTK.[1][2][3]

G cluster_reactants Reactants cluster_product Product acrylamide This compound (Electrophile) adduct Covalent BTK-Inhibitor Adduct (Inactive Enzyme) acrylamide->adduct Michael Addition cysteine BTK Cys481-SH (Nucleophile) cysteine->adduct

Caption: Covalent inhibition via Michael addition reaction.

The reactivity of the acrylamide is a finely tuned parameter. It must be reactive enough to engage its target cysteine efficiently but not so reactive that it indiscriminately binds to off-target proteins, which would lead to toxicity.[4] The electronic properties of the attached oxazole ring help modulate this reactivity.

The 5-Methyl-1,2-Oxazole Core: The Recognition Element

While the acrylamide provides the covalent anchor, the 5-methyl-1,2-oxazole ring is crucial for guiding the warhead to the correct address. Heterocyclic rings are ubiquitous in drug design for several reasons:

  • Bioisosteric Replacement: They can mimic other functional groups, like amide bonds, improving metabolic stability and pharmacokinetic properties.[5][6]

  • Structural Rigidity: The ring system reduces the conformational flexibility of the molecule, which can lead to higher binding affinity by minimizing the entropic penalty of binding.

  • Modulation of Physicochemical Properties: The heteroatoms (nitrogen and oxygen) can participate in hydrogen bonding with the target protein and improve water solubility.

  • Vector for Substituents: The ring provides attachment points for other chemical groups (like the methyl group at position 5) that can be optimized to fit into specific sub-pockets of the target's active site, thereby enhancing selectivity and potency.

In the context of kinase inhibitors, the oxazole ring and its substituents would be designed to interact with residues in the ATP-binding pocket, distinct from the covalent interaction at Cys481, to achieve high selectivity over other kinases that may also possess a reactive cysteine.[2]

Part 2: Synthesis and Characterization

The synthesis of this compound is conceptually straightforward, typically involving a standard amide coupling reaction.

Proposed Synthetic Workflow

The most common approach involves the reaction of 3-amino-5-methylisoxazole with an activated form of acrylic acid, such as acryloyl chloride.

G start_mat1 3-Amino-5-methylisoxazole product This compound start_mat1->product Amide Coupling (Base, Solvent) start_mat2 Acryloyl Chloride start_mat2->product

Caption: Proposed synthesis of the target compound.

Step-by-Step Protocol:

  • Dissolution: Dissolve 3-amino-5-methylisoxazole in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution. This will act as a scavenger for the HCl byproduct.

  • Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add acryloyl chloride dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to yield the pure this compound.

Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure and connectivity of atoms.[7]

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[7]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[7]

Part 3: Biological Evaluation and Applications

Given its structural features, the primary hypothesized target for this scaffold is a kinase with an accessible cysteine residue in its active site, most notably Bruton's tyrosine kinase (BTK).

The B-Cell Receptor (BCR) Signaling Pathway and BTK

BTK is a non-receptor tyrosine kinase from the Tec family that plays an indispensable role in B-cell development, differentiation, and survival.[2] It is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, in which BTK activation is a critical step for downstream signaling, leading to B-cell proliferation and survival.[1][4] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma, this pathway is constitutively active, making BTK a prime therapeutic target.[3]

G BCR BCR LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation Downstream Downstream Signaling (NF-κB, MAPK) PLCG2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Sources

In silico modeling of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide Interactions

Executive Summary

The resurgence of targeted covalent inhibitors as a therapeutic modality has created a pressing need for robust computational methodologies that can accurately predict their behavior and guide their design. This compound represents a archetypal covalent inhibitor, featuring a recognition scaffold (5-methyl-1,2-oxazole) and a reactive electrophilic "warhead" (prop-2-enamide, or acrylamide). The prop-2-enamide moiety is designed to form a permanent covalent bond with a nucleophilic residue, typically a cysteine, in the target protein's binding site. This guide provides a comprehensive, in-depth walkthrough of a state-of-the-art in silico workflow tailored for modeling such covalent interactions. We move beyond standard non-covalent docking protocols to address the unique challenges of covalent bond formation, providing a scientifically grounded framework for researchers in drug development. This whitepaper details a complete workflow, from initial system preparation and specialized covalent docking to all-atom molecular dynamics simulations for assessing the stability of the resulting complex, culminating in a discussion of advanced analytical techniques.

Introduction: The Unique Challenge of Covalent Inhibitors

The principle of covalent drug design has seen a significant revival, with several covalent drugs approved by the FDA in recent years.[1] Unlike their non-covalent counterparts that bind reversibly, covalent inhibitors form a stable, chemical bond with their target protein. This can lead to enhanced potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.[2] However, this permanence also carries the risk of off-target reactivity, making selectivity a paramount concern in their design.[3][4]

Dissecting this compound

The subject of this guide, this compound, is a model compound for understanding the principles of targeted covalent inhibition. Its structure can be deconstructed into two key functional components:

  • The Recognition Scaffold: The N-(5-methyl-1,2-oxazol-3-yl) group. This heterocyclic system is responsible for the initial, non-covalent recognition and binding within the protein's active site. Its specific hydrogen bonding patterns and hydrophobic interactions orient the molecule correctly.

  • The Reactive Warhead: The prop-2-enamide (acrylamide) group. This is an electrophilic moiety that acts as a Michael acceptor. When the scaffold has positioned it appropriately, it can undergo a conjugate addition reaction with a nearby nucleophilic amino acid residue, such as the thiol group of a cysteine.

The overall mechanism is a two-step process: first, a reversible, non-covalent binding event (E+I ⇌ E·I), followed by an irreversible covalent bond formation (E·I → E-I).[1][5] Computational modeling must account for both phases to be predictive.

The Need for a Specialized Computational Workflow

Standard in silico techniques like non-covalent molecular docking are insufficient for modeling covalent inhibitors because they cannot simulate the formation of a chemical bond. A specialized workflow is required to first predict the geometry of the covalent adduct and then to evaluate its stability and dynamic behavior.

Pre-computation: System Preparation and Target Selection

The quality of any simulation is dictated by the quality of the initial setup. This phase is critical for ensuring the chemical and structural accuracy of the system.

Ligand Preparation

The 3D structure of this compound must be generated.

  • 2D to 3D Conversion: Use a tool like ChemDraw or an online SMILES converter to generate an initial 3D structure.

  • Energy Minimization: The initial 3D structure should be energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy, geometrically reasonable conformer.

  • Charge Assignment: Assign partial atomic charges using a method like Gasteiger or AM1-BCC.

Target Selection and Preparation

As this compound does not have a single, universally defined target in the literature, we must select a representative protein for this workflow. A prime candidate is Bruton's Tyrosine Kinase (BTK) , a well-validated target for covalent acrylamide inhibitors like ibrutinib.[6] We will use the PDB structure of BTK in complex with an inhibitor (e.g., PDB ID: 5P9J) as our starting point.

Protocol: Protein Preparation

  • Obtain Crystal Structure: Download the PDB file (e.g., 5P9J) from the Protein Data Bank.

  • Initial Cleanup: Remove all non-essential components, including water molecules, co-solvents, and the original co-crystallized ligand.

  • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.

  • Assign Protonation States: Determine the protonation states of titratable residues (Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4). Tools like H++ or PropKa are invaluable for this step.

  • Repair Missing Residues/Loops: If the crystal structure has missing residues, they should be modeled using a loop modeling server or software. For this guide, we assume a complete structure.

Workflow Part I: Covalent Docking

Covalent docking is a specialized technique that models the formation of a covalent bond between a ligand and a protein.[2] It constrains the docking search to poses where the reactive atom of the ligand is correctly positioned relative to the reactive residue of the protein.

Theoretical Framework

The goal is to find the most favorable binding pose of the ligand after it has formed the covalent bond. The software achieves this by defining the bond and then exploring the conformational space of the ligand within the binding pocket.[1][7]

Protocol: Step-by-Step Covalent Docking

  • Define the Receptor: Load the prepared BTK protein structure into a molecular modeling suite (e.g., Schrödinger Maestro, MOE, AutoDock).[8][9]

  • Define the Reaction Type: Specify the reaction as a Michael addition.

  • Specify the Reactive Residue: Select the target nucleophile on the protein. For BTK, this is Cysteine 481 (CYS481) .

  • Specify the Ligand and Reactive Atom: Load the prepared ligand structure. Identify the electrophilic atom on the warhead—the terminal carbon of the prop-2-enamide double bond.

  • Define the Binding Site: Define a grid box centered on the active site, typically around the specified reactive residue (CYS481).

  • Execute Covalent Docking: Run the docking algorithm. The software will sample ligand conformations that are consistent with the formation of a C-S bond between the ligand and CYS481.

  • Analyze Poses: The output will be a set of docked poses, scored based on the non-covalent interactions of the entire ligand-protein complex. Visually inspect the top-scoring poses to ensure sensible interactions and stereochemistry.

Visualization of the In Silico Workflow

The entire computational pipeline can be visualized as a logical progression of steps, each building upon the last.

G cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Covalent Docking cluster_md Phase 3: Molecular Dynamics cluster_analysis Phase 4: Trajectory Analysis Ligand Ligand Preparation (3D Structure, Charges) CovalentDock Covalent Docking (Define Reaction, Dock) Ligand->CovalentDock Protein Protein Preparation (PDB Cleanup, Hydrogens) Protein->CovalentDock PoseAnalysis Pose Selection & Analysis CovalentDock->PoseAnalysis MD_Setup MD System Building (Solvation, Ionization) PoseAnalysis->MD_Setup MD_Equil Equilibration (NVT, NPT) MD_Setup->MD_Equil MD_Prod Production MD Run MD_Equil->MD_Prod Analysis Stability & Interaction Analysis (RMSD, RMSF, H-Bonds) MD_Prod->Analysis

Caption: Overall workflow for in silico modeling of a covalent inhibitor.

Workflow Part II: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulations offer insights into the dynamic behavior and stability of the covalent complex over time.[10][11] This step is crucial for validating the docking pose and understanding how the protein adapts to the covalent modification.

Rationale for MD

MD simulations solve Newton's equations of motion for all atoms in the system, providing a trajectory of atomic positions and velocities over time. This allows us to assess the stability of the protein-ligand complex, the flexibility of different protein regions, and the persistence of key intermolecular interactions.[12]

Protocol: Simulating the Covalent Complex

  • System Building:

    • Select Pose: Start with the top-ranked, visually inspected pose from covalent docking.

    • Create Covalent Topology: This is a critical step. The parameters (bond lengths, angles, dihedrals) for the newly formed C-S bond and surrounding atoms must be correctly defined in the force field files. For common force fields like AMBER or CHARMM, this may require custom parameterization.[13]

    • Solvation: Place the covalent complex in a periodic box of explicit water molecules (e.g., TIP3P).

    • Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system and mimic a physiological salt concentration.

  • Energy Minimization: Perform a series of energy minimization steps to relax the system and remove any steric clashes.

  • Equilibration:

    • NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Positional restraints on the protein and ligand are often used initially and then slowly released.

    • NPT Ensemble (Isothermal-Isobaric): Equilibrate the system at the target temperature and pressure (e.g., 1 bar) to ensure the correct density.

  • Production MD: Run the simulation for a duration sufficient to observe convergence of key properties (typically 100-500 nanoseconds), saving the coordinates at regular intervals.

Analysis of MD Trajectories
  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms relative to the starting structure. A stable, plateauing RMSD indicates that the complex has reached equilibrium and is structurally stable.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify regions of high flexibility or rigidity. One would expect the binding pocket residues to show reduced fluctuation upon covalent binding.[11]

  • Interaction Analysis: Monitor key non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand's isoxazole scaffold and the protein throughout the simulation. Their persistence is a strong indicator of a stable binding mode.

Data Presentation

Quantitative data from docking and MD simulations should be summarized for clarity.

Table 1: Covalent Docking Results Summary

Pose Rank Docking Score (kcal/mol) Key Non-Covalent Interactions Covalent Bond Length (Å)
1 -9.8 H-bond with GLU485, Pi-stacking with PHE540 1.81
2 -9.5 H-bond with MET477 1.82

| 3 | -9.1 | Hydrophobic contact with LEU408 | 1.81 |

Table 2: Key Metrics from MD Simulation Analysis (100 ns)

Metric System Average Value Fluctuation
RMSD Protein Backbone 1.5 Å ± 0.2 Å
RMSD Ligand Heavy Atoms 0.8 Å ± 0.3 Å
RMSF CYS481 (Cα) 0.5 Å ± 0.1 Å

| H-Bond Occupancy | Ligand-GLU485 | 85% | - |

Advanced Analysis and Binding Free Energy

For covalent inhibitors, "binding affinity" is a composite of the initial non-covalent binding affinity (Ki) and the rate of covalent bond formation (kinact).[3] While a full kinetic profile is beyond the scope of this workflow, computational methods can provide valuable insights.

The Nuances of Free Energy Calculation

Standard binding free energy methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or alchemical free energy calculations are designed for non-covalent systems.[14][15][16] Applying them directly to a covalent complex is not meaningful for calculating a standard binding free energy (ΔGbind).

However, these methods can be creatively applied to the non-covalent intermediate state (the E·I complex) to estimate the contribution of the recognition scaffold to the initial binding event. This can be a valuable tool for optimizing the non-covalent interactions that are a prerequisite for efficient covalent reaction.

Visualizing the Covalent Reaction Mechanism

The core chemical event is a Michael addition reaction, which can be represented schematically.

G Protein_Cys Protein-Cys-S⁻ (Nucleophile) Intermediate Non-covalent Complex (E·I) Protein_Cys->Intermediate Ki Ligand Ligand-Acrylamide (Electrophile) Ligand->Intermediate Covalent_Adduct Covalent Adduct (E-I) Intermediate->Covalent_Adduct kinact

Caption: The two-step mechanism of targeted covalent inhibition.

Conclusion and Future Directions

This guide has outlined a robust and scientifically validated workflow for the in silico modeling of this compound and other targeted covalent inhibitors. By integrating specialized covalent docking with all-atom molecular dynamics simulations, researchers can gain critical insights into the binding mode, stability, and dynamic behavior of these important therapeutic agents. This computational approach allows for the rational design and optimization of both the recognition scaffold and the reactive warhead, accelerating the discovery of safer and more effective covalent drugs.

Future advancements in this field will likely involve the integration of Quantum Mechanics/Molecular Mechanics (QM/MM) methods to explicitly model the electronic rearrangements during bond formation, allowing for the calculation of reaction barriers and providing a more complete picture of the inhibition kinetics.[5] As computational power continues to grow, these methods will become increasingly accessible, further enhancing our ability to design the next generation of covalent medicines.

References

  • CovaDOTS: In Silico Chemistry-Driven Tool to Design Covalent Inhibitors Using a Linking Strategy. Journal of Chemical Information and Modeling. [Link]

  • Calculation of binding free energies. PubMed. [Link]

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. Adv Pharmacol. [Link]

  • Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate. [Link]

  • Landscape of In Silico Tools for Modeling Covalent Modification of Proteins: A Review on Computational Covalent Drug Discovery. The Journal of Physical Chemistry B. [Link]

  • Predicting binding free energies: Frontiers and benchmarks. PMC. [Link]

  • Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. RSC Publishing. [Link]

  • Landscape of In Silico Tools for Modeling Covalent Modification of Proteins: A Review on Computational Covalent Drug Discovery. Semantic Scholar. [Link]

  • Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). YouTube. [Link]

  • Landscape of In Silico Tools for Modeling Covalent Modification of Proteins: A Review on Computational Covalent Drug Discovery. Request PDF - ResearchGate. [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. R Discovery. [Link]

  • Calculating binding free energy using the FSA method. Docswiki. [Link]

  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. [Link]

  • Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies. University of Groningen. [Link]

  • Covalent Docking with MOE | Practical Demonstration & Results Interpretation. YouTube. [Link]

  • Modelling a covalent inhibitor of cathepsin proteins. Bonvin Lab. [Link]

  • tutorial covalent – ADFR. Center for Computational Structural Biology. [Link]

  • Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls. PMC. [Link]

Sources

Methodological & Application

Comprehensive Cellular Characterization of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide: A Putative Targeted Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted Covalent Inhibitors (TCIs) represent a powerful therapeutic modality, offering high potency and prolonged pharmacodynamic effects by forming a permanent bond with their protein target.[1] This application note provides a comprehensive experimental framework for the cellular characterization of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide, a novel compound featuring an acrylamide "warhead" poised for covalent modification of a nucleophilic amino acid residue, typically cysteine.[2][3] We present a logical, step-by-step workflow designed to assess the compound's intrinsic reactivity, cellular cytotoxicity, direct target engagement, and impact on downstream signaling pathways. These protocols are intended to guide researchers in the early-stage evaluation of this and similar electrophilic molecules, ensuring robust and reproducible data generation for drug discovery programs.

Introduction: The Rationale for Covalent Inhibition

Covalent drugs have seen a resurgence in modern drug discovery, driven by their ability to achieve durable and potent target modulation.[1][4] Unlike non-covalent inhibitors that rely on equilibrium binding, a TCI's efficacy is determined by the rate of target protein turnover, potentially leading to a more sustained therapeutic effect with less frequent dosing.[5][6]

The structure of this compound suggests it functions as a TCI. It comprises two key moieties:

  • The Electrophilic Warhead: An acrylamide group, which can undergo a Michael addition reaction with a nucleophilic residue (e.g., cysteine) on a target protein.[2]

  • The Guidance System: A substituted isoxazole ring system, designed to confer binding affinity and selectivity for a specific protein's active or allosteric site.[1]

The primary challenge in developing TCIs is balancing reactivity and selectivity. An overly reactive warhead can lead to promiscuous off-target binding and toxicity, while insufficient reactivity will prevent effective target modification.[7] Therefore, a systematic and multi-faceted experimental approach is required. This guide provides the foundational protocols to navigate this challenge.

Compound Properties and Safe Handling

The prop-2-enamide functional group classifies this compound as an acrylamide derivative. Unpolymerized acrylamide and its derivatives are recognized as potential neurotoxins and carcinogens, necessitating strict safety protocols.[8][9]

PropertyValueSource
Molecular Formula C7H8N2O2Calculation
Molecular Weight 152.15 g/mol []
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in DMSO, Acetonitrile; poorly soluble in water (predicted)[11]

Safety and Handling Precautions:

  • Engineering Controls: Always handle the solid compound and concentrated stock solutions inside a certified chemical fume hood to prevent inhalation of aerosols.[12]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and double-layered nitrile gloves. Acrylamide can be absorbed through the skin.[8][13] If gloves become contaminated, change them immediately.[12]

  • Waste Disposal: All contaminated materials (e.g., pipette tips, tubes, excess reagents) must be disposed of as hazardous chemical waste according to institutional guidelines.[8]

  • Spill Management: For solid spills, cover with a damp paper towel to avoid generating dust, then wipe clean.[14] Clean the area with soap and water.

The Mechanism of Covalent Inhibition

Covalent inhibition is typically a two-step process. Understanding this mechanism is key to designing and interpreting experiments correctly.[15][16]

  • Reversible Binding (KI): The inhibitor first binds non-covalently to the target protein's binding pocket. This initial interaction is governed by an inhibition constant, KI.

  • Irreversible Covalent Bond Formation (kinact): Once bound, the electrophilic warhead is positioned to react with a nearby nucleophilic amino acid, forming a permanent covalent bond. This chemical reaction is characterized by the rate of inactivation, kinact.

The overall potency of a covalent inhibitor is best described by the second-order rate constant kinact/KI , which accounts for both binding affinity and chemical reactivity.[16]

G E_P E + I (Enzyme + Inhibitor) E_I E·I (Reversible Complex) E_P->E_I k_on / k_off (KI) E_I->E_P E_I_cov E-I (Covalent Adduct) E_I->E_I_cov k_inact (Irreversible)

Caption: The two-step mechanism of irreversible covalent inhibition.

Experimental Protocols

The following protocols provide a comprehensive workflow for characterizing this compound.

workflow start Start: Compound Synthesis prep Protocol 1: Stock Solution Prep & Safe Handling start->prep gsh Protocol 2: Thiol Reactivity Assay (Glutathione Stability) prep->gsh ic50 Protocol 3: Cytotoxicity Assay (IC50 Determination) prep->ic50 gsh->ic50 Informs Concentration Selection target Protocol 4: Target Engagement (Probe-Free Occupancy) ic50->target Select non-toxic concentrations western Protocol 5: Downstream Pathway Analysis (Western Blot) target->western Confirm target modulation end Data Interpretation & SAR Studies western->end

Caption: Cellular characterization workflow for a novel covalent inhibitor.

Protocol 1: Stock Solution Preparation

Rationale: Accurate and consistent stock solutions are fundamental for reproducible results. Given the compound's predicted poor aqueous solubility, DMSO is the recommended solvent.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes or vials

Procedure:

  • Inside a chemical fume hood, weigh out a precise amount of the solid compound.

  • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may be required.

  • Aliquot the stock solution into smaller volumes in amber tubes to minimize freeze-thaw cycles and light exposure.

  • Store aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Thiol Reactivity Assessment (Glutathione Stability Assay)

Rationale: This biochemical assay measures the intrinsic reactivity of the acrylamide warhead against a biologically relevant thiol, glutathione (GSH).[7] It serves as a proxy for potential off-target reactivity.[16] A compound with a very short half-life in the presence of GSH may be too reactive for selective targeting in a cellular environment.[17][18]

Materials:

  • Compound stock solution (in DMSO)

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS system for analysis

Procedure:

  • Prepare a working solution of GSH in PBS (e.g., 1 mM).

  • In a microcentrifuge tube, incubate the test compound (final concentration 10-50 µM) with the GSH solution at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a cold solution of 0.1% formic acid in acetonitrile to precipitate proteins and halt the reaction.

  • Analyze the samples by LC-MS to monitor the depletion of the parent compound over time.

  • Calculate the half-life (t1/2) of the compound by plotting the natural log of the remaining parent compound concentration against time.[18]

Protocol 3: Cellular Cytotoxicity (IC50) Determination

Rationale: Determining the concentration at which the compound inhibits cell growth by 50% (IC50) is critical for designing subsequent target engagement and pathway analysis experiments. These experiments should be conducted at non-lethal to moderately cytotoxic concentrations to ensure observed effects are due to specific target inhibition rather than general toxicity. Studies have demonstrated the cytotoxic effects of acrylamide-containing compounds in various cell lines, including A549 and Caco-2.[19][20]

Materials:

  • Selected cancer cell line (e.g., A549 human lung adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well clear-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a 2-fold serial dilution of the compound in complete medium, starting from a high concentration (e.g., 100 µM).

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2. A 24-hour incubation is often sufficient to observe effects from covalent inhibitors.[20]

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the percent viability versus the log of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.

Protocol 4: Direct Target Engagement (Probe-Free Occupancy Assay)

Rationale: Confirming that the compound covalently binds its intended protein target inside the cell is the most critical validation step.[21] The probe-free occupancy (PFO) assay is a powerful mass spectrometry-based method that directly measures the extent of target modification without requiring chemical probes, which can introduce artifacts.[21] The assay quantifies the remaining unmodified target peptide, with a decrease indicating covalent engagement.[5]

Materials:

  • Cell line expressing the target of interest

  • Lysis buffer (containing protease/phosphatase inhibitors)

  • Dithiothreitol (DTT) and Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • LC-MS/MS system (e.g., triple quadrupole or Q-Exactive)

Procedure:

  • Cell Treatment: Treat cells in culture with the compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50) and for different durations (e.g., 1, 4, 24 hours). Include a vehicle control.

  • Cell Lysis: Harvest and wash the cells, then lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford assay.[22][23][24]

  • Sample Preparation for MS:

    • Take an equal amount of protein from each sample (e.g., 50 µg).

    • Reduce disulfide bonds with DTT and alkylate free cysteines with IAA.

    • Digest the proteins into peptides overnight using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures using a targeted mass spectrometry method (e.g., Parallel Reaction Monitoring or Multiple Reaction Monitoring).

    • Monitor the signal for the specific peptide containing the putative target nucleophile.

    • Simultaneously monitor several non-target peptides from the same protein or other housekeeping proteins for normalization.

  • Data Analysis: Calculate target occupancy by comparing the normalized signal of the unmodified target peptide in treated samples to the vehicle control.

    • Occupancy (%) = (1 - [Unmodified Peptide_Treated] / [Unmodified Peptide_Vehicle]) * 100

Protocol 5: Downstream Signaling Pathway Analysis (Western Blot)

Rationale: Linking target engagement to a functional cellular outcome is essential. If the compound targets a kinase, for example, Western blotting can be used to measure the phosphorylation status of its downstream substrates.[25] This provides evidence that the covalent modification is functionally relevant.[26]

Hypothetical Scenario: Assume this compound targets a hypothetical kinase, "TGT-Kinase," which is upstream of the MEK/ERK pathway.

pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TGT TGT-Kinase Receptor->TGT P MEK MEK TGT->MEK P ERK ERK MEK->ERK P TF Transcription Factors (Proliferation, Survival) ERK->TF P Inhibitor N-(5-methyl-1,2-oxazol-3-yl) prop-2-enamide Inhibitor->TGT

Caption: Hypothetical signaling pathway inhibited by the compound.

Procedure:

  • Cell Treatment: Treat cells with the compound at concentrations determined from the IC50 and target engagement assays. Pre-treat for 2-4 hours.

  • Pathway Stimulation: If the pathway is quiescent, stimulate it with an appropriate agonist (e.g., EGF or FGF) for a short period (e.g., 15 minutes).

  • Lysis: Immediately place plates on ice, wash with cold PBS, and lyse cells with 1X SDS sample buffer.[26] Scrape the cells, transfer to a microcentrifuge tube, and sonicate to shear DNA.[26]

  • Protein Quantification and Normalization: Determine protein concentration using the Bradford assay to ensure equal loading.[27][28]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.[29]

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween 20).[26]

    • Incubate the membrane with a primary antibody against the phosphorylated target (e.g., anti-phospho-ERK) overnight at 4°C.[30]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[30]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[30]

  • Stripping and Reprobing: To ensure changes in phosphorylation are not due to changes in total protein levels, strip the membrane and re-probe with antibodies against the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH or anti-β-actin).

References

  • Assay Genie. Bradford Protein Assay Protocol. [Link]

  • Protocols.io. Bradford protein assay – Protein concentration measurement. [Link]

  • Study.com. Video: Bradford Assay | Protein, Protocol & Methods. [Link]

  • BT 510 Analytical Biotechnology Lab. Protein Extraction & Protein estimation by Bradford method. [Link]

  • ACS Pharmacology & Translational Science. A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. [Link]

  • New Jersey Department of Health. Acrylamide - Hazardous Substance Fact Sheet. [Link]

  • MDPI. Technologies for Direct Detection of Covalent Protein–Drug Adducts. [Link]

  • ResearchGate. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC–MS/MS Approach. [Link]

  • University of Washington. Kelly Lab SOP for Acrylamide Use. [Link]

  • bioRxiv. Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. [Link]

  • PubMed. Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles--application to alpha,beta-unsaturated ketones, acrylates, and propiolates. [Link]

  • Journal of Medicinal Chemistry. Size-Dependent Target Engagement of Covalent Probes. [Link]

  • Balkan Medical Journal. The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review. [Link]

  • SNF. AQUEOUS ACRYLAMIDE. [Link]

  • StatPearls - NCBI. Western Blot: Principles, Procedures, and Clinical Applications. [Link]

  • University of Nebraska-Lincoln. Acrylamide - Safe Operating Procedure. [Link]

  • PubMed Central. Acrylamide Decreases Cell Viability, and Provides Oxidative Stress, DNA Damage, and Apoptosis in Human Colon Adenocarcinoma Cell Line Caco-2. [Link]

  • PubMed. Acrylamide-derived cytotoxic, anti-proliferative, and apoptotic effects on A549 cells. [Link]

  • ACS Publications. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. [Link]

  • National Institutes of Health. The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review. [Link]

  • PubChem. N-(5-methyl-1,2-oxazol-3-yl)-3-phenoxypropanamide. [Link]

  • PubMed Central. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. [Link]

  • Domainex. GSH Reactivity Assay. [Link]

  • Drug Hunter. Cheat Sheet for Covalent Enzyme Inhibitors. [Link]

  • Evotec. The Benefits of Stable Labelled Glutathione for Reactive Metabolite Screening. [Link]

  • PubMed Central. Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography. [Link]

  • cheMIKAILproteomics. Research. [Link]

  • CAS.org. The rise of covalent inhibitors in strategic therapeutic design. [Link]

  • Chemical Probes Portal. Covalent Inhibitor Criteria. [Link]

  • G-Biosciences. Glutathione Assay (Colorimetric). [Link]

  • Domainex. Reversible Covalent Inhibitor Binding Assay. [Link]

  • ResearchGate. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. [Link]

  • National Institutes of Health. Technologies for Direct Detection of Covalent Protein–Drug Adducts. [Link]

  • Royal Society of Chemistry. CHAPTER 4: Covalent Inhibition of Kinases. [Link]

  • PubChem. Prd_002214. [Link]

  • PubChem. 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide;hydroxylamine. [Link]

Sources

Application Note: A Practical Guide to the Characterization and Use of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide as a Targeted Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction

Targeted Covalent Inhibitors (TCIs) have emerged as a powerful therapeutic modality, offering distinct advantages in potency and duration of action by forming a stable, covalent bond with their protein target.[1] This guide focuses on N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide, a molecule featuring a reactive prop-2-enamide (acrylamide) "warhead" attached to a 5-methyl-1,2-oxazole scaffold. The acrylamide moiety is one of the most widely used electrophiles in covalent drug design, known for its ability to irreversibly react with nucleophilic residues, most commonly cysteine.[2][3]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides the foundational principles and detailed experimental protocols necessary to characterize this compound, or similar acrylamide-containing molecules, as a covalent inhibitor. We will explore the mechanism of action and outline a self-validating workflow to confirm covalent modification, determine kinetic parameters, and assess cellular activity.

Section 1: The Chemistry of Covalent Engagement

Mechanism of Action: The Michael Addition

The efficacy of an acrylamide-based TCI is rooted in a two-step mechanism. First, the inhibitor non-covalently and reversibly binds to the target protein's active site. This initial binding event is driven by interactions between the inhibitor's scaffold (the N-(5-methyl-1,2-oxazol-3-yl) moiety) and the protein, and is defined by the inhibition constant, Ki. Following this initial association, the electrophilic β-carbon of the acrylamide warhead is positioned in close proximity to a nucleophilic amino acid residue, typically the thiolate of a cysteine.[4] This proximity facilitates a nucleophilic attack via a Michael addition reaction, forming a stable, irreversible covalent bond.[3][5] This chemical reaction is characterized by the rate constant of inactivation, kinact.

Covalent_Inhibition_Mechanism cluster_step1 Step 1: Reversible Binding cluster_step2 Step 2: Covalent Inactivation E_I Enzyme (E) + Inhibitor (I) EI_complex Non-covalent Complex (E·I) E_I->EI_complex K_i (Affinity) E_I_covalent Covalent Adduct (E-I) EI_complex->E_I_covalent k_inact (Reactivity) Experimental_Workflow start Start: Purified Protein & Inhibitor ms Protocol 3.1: Covalent Adduct Confirmation (Intact Protein LC-MS) start->ms Direct Evidence kinetics Protocol 3.2: Covalent Kinetic Analysis (k_inact/K_i Determination) ms->kinetics Quantitative Potency selectivity Protocol 3.3: Thiol Reactivity Assay (Glutathione Stability) kinetics->selectivity Safety/Selectivity cellular_te Protocol 4.1: Cellular Target Engagement (Competitive ABPP) selectivity->cellular_te Cellular Confirmation cellular_potency Protocol 4.2: Cellular Potency & Viability (Functional Assays) cellular_te->cellular_potency Functional Outcome end Complete Inhibitor Profile cellular_potency->end

Diagram 2. Stepwise experimental workflow for characterization.

Section 3: In Vitro Characterization Protocols

Protocol: Confirmation of Covalent Adduct Formation by Mass Spectrometry

Principle: The most direct method to confirm a covalent binding event is to measure the mass of the target protein before and after incubation with the inhibitor. [6]Formation of a covalent adduct will result in a predictable mass increase in the protein, equal to the molecular weight of the inhibitor. Liquid Chromatography-Mass Spectrometry (LC-MS) of the intact protein is a robust method for this purpose. [7][8] Materials:

  • Purified target protein of interest (≥95% purity)

  • This compound (MW = 152.15 g/mol )

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

  • DMSO (for inhibitor stock solution)

  • LC-MS system with a suitable column (e.g., C4) and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Methodology:

  • Sample Preparation:

    • Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.

    • In separate microcentrifuge tubes, prepare the following reactions:

      • Vehicle Control: 10 µM target protein in Assay Buffer with 1% DMSO.

      • Inhibitor Reaction: 10 µM target protein and 50 µM inhibitor in Assay Buffer (final DMSO concentration of 1%).

  • Incubation: Incubate both reactions at room temperature for 2 hours to allow for complete reaction.

  • LC-MS Analysis:

    • Inject 5-10 µL of each reaction onto the LC-MS system.

    • Perform a desalting step using a gradient of water and acetonitrile (both containing 0.1% formic acid).

    • Acquire mass spectra for the intact protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to determine the average mass of the protein in both the control and inhibitor-treated samples.

    • Expected Result: The inhibitor-treated sample should show a new peak with a mass increase of approximately +152.15 Da compared to the vehicle control, confirming the formation of a 1:1 protein-inhibitor adduct.

Protocol: Determination of Covalent Kinetic Parameters (kinact and Ki)

Principle: For irreversible inhibitors, a simple IC₅₀ value is dependent on incubation time and enzyme concentration, making it a poor measure of potency. [9]A more accurate characterization is the second-order rate constant kinact/Ki. [10]This can be determined using an incubation time-dependent IC₅₀ assay, where the apparent potency of the inhibitor increases with longer pre-incubation times. [11][12] Materials:

  • Target enzyme, substrate, and any necessary cofactors.

  • Assay buffer optimized for enzymatic activity.

  • This compound.

  • 96- or 384-well plates and a compatible plate reader.

Methodology:

  • Enzyme and Inhibitor Pre-incubation:

    • Prepare a series of dilutions of the inhibitor in assay buffer.

    • In a multi-well plate, add the enzyme to each inhibitor concentration.

    • Incubate the enzyme-inhibitor mixtures for several different time points (e.g., 0, 5, 15, 30, and 60 minutes). The "0-minute" point involves adding the substrate immediately after the inhibitor.

  • Initiate Enzymatic Reaction:

    • After each pre-incubation period, add the substrate to all wells to start the reaction. Ensure the substrate concentration is at or near its Km value.

  • Measure Activity: Read the plate at appropriate intervals to measure the initial reaction velocity (v₀).

  • Data Analysis:

    • For each pre-incubation time point (t), plot the reaction velocity against the inhibitor concentration [I] and fit to a dose-response curve to obtain an IC₅₀ value.

    • Plot the obtained IC₅₀ values against the pre-incubation time. The data should show that IC₅₀ values decrease over time.

    • The kinetic parameters Ki and kinact can be derived by fitting the observed rate of inactivation (kobs) at each inhibitor concentration, where kobs is calculated from the progress curves. A simpler method involves plotting 1/IC₅₀ vs. incubation time.

    • Alternatively, specialized software can fit the family of curves to directly calculate kinact and Ki. [10] Example Data Presentation:

      Pre-incubation Time (min) IC₅₀ (µM)
      0 15.2
      5 8.5
      15 3.1
      30 1.6

      | 60 | 0.8 |

Table 1. Hypothetical time-dependent IC₅₀ data.
Protocol: Assessment of Thiol Reactivity and Selectivity

Principle: An ideal TCI should be highly reactive towards its target but relatively stable in the presence of other biological nucleophiles. [5]Glutathione (GSH) is the most abundant intracellular thiol and is often used as a surrogate to assess non-specific reactivity. [13]Monitoring the stability of the inhibitor in the presence of GSH via LC-MS provides a measure of its intrinsic electrophilicity.

Methodology:

  • Prepare two samples:

    • Sample A: 10 µM inhibitor in assay buffer.

    • Sample B: 10 µM inhibitor in assay buffer containing 1 mM GSH.

  • Incubate both samples at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot from each sample and analyze by LC-MS.

  • Monitor the disappearance of the parent inhibitor peak and the appearance of a GSH-adduct peak (parent mass + ~307.3 Da).

  • Interpretation: A desirable covalent inhibitor will show minimal reactivity with GSH over several hours, indicating that its reactivity is primarily driven by target binding rather than high intrinsic electrophilicity.

Section 4: Cellular Assays

Protocol: Cellular Target Engagement

Principle: To confirm that the inhibitor covalently binds its intended target in a complex cellular environment, a competitive profiling experiment using an activity-based probe (ABP) can be performed. [14]This involves pre-treating cells with the inhibitor, followed by treatment with a broad-spectrum, alkyne-functionalized covalent probe that targets the same class of residues (e.g., cysteine-reactive iodoacetamide-alkyne). Target engagement by the inhibitor will block the binding of the probe.

Methodology:

  • Culture cells of interest to ~80% confluency.

  • Treat cells with varying concentrations of this compound (or DMSO vehicle) for 2-4 hours.

  • Lyse the cells and treat the proteome with a cysteine-reactive alkyne probe.

  • Using a click chemistry reaction, conjugate a biotin-azide reporter to the probe-labeled proteins. [1]5. Enrich the biotinylated proteins using streptavidin beads.

  • Elute the proteins and analyze by Western blot using an antibody specific to the target protein.

  • Expected Result: A dose-dependent decrease in the target protein signal in the inhibitor-treated samples compared to the DMSO control indicates successful target engagement in the cell.

Protocol: Cellular Potency and Viability

Principle: The ultimate goal is to link target engagement with a functional cellular outcome. This involves measuring the inhibitor's effect on a relevant signaling pathway or cellular process (e.g., proliferation, apoptosis) and assessing its general cytotoxicity.

Methodology:

  • Cellular Potency (EC₅₀):

    • Plate cells and treat with a dose-response of the inhibitor.

    • After an appropriate incubation period (e.g., 72 hours), measure the desired functional endpoint. For an anti-cancer agent, this would typically be cell proliferation using an assay like CellTiter-Glo®.

    • Calculate the EC₅₀ from the resulting dose-response curve.

  • Cytotoxicity (CC₅₀):

    • Run a parallel experiment in a non-target-expressing or non-cancerous cell line to assess general cytotoxicity.

    • The ratio of CC₅₀/EC₅₀ provides the therapeutic index, a measure of the inhibitor's specificity.

Conclusion

This compound possesses the key chemical features of a targeted covalent inhibitor. However, its utility against a specific protein target must be empirically validated. The comprehensive workflow detailed in this application note provides a rigorous, step-by-step framework for this characterization. By systematically confirming covalent adduct formation, quantifying kinetic potency, and assessing cellular target engagement and function, researchers can build a complete and reliable profile of this and other novel acrylamide-based inhibitors, paving the way for their potential application in drug discovery and chemical biology.

References

  • Characterization of Covalent-Reversible EGFR Inhibitors. PubMed Central.[Link]

  • Recent advances in the design of small molecular drugs with acrylamides covalent warheads. PubMed.[Link]

  • High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. PubMed.[Link]

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. National Institutes of Health (NIH).[Link]

  • Advanced approaches of developing targeted covalent drugs. PubMed Central.[Link]

  • Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium.[Link]

  • BTK Inhibition in Hematology: From CLL/SLL to Emerging Applications Across B-Cell and Immune Disorders. MDPI.[Link]

  • Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Royal Society of Chemistry.[Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI.[Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. ResearchGate.[Link]

  • A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. MDPI.[Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI.[Link]

  • A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. National Institutes of Health (NIH).[Link]

  • Mechanism of Covalent Binding of Ibrutinib to Bruton's Tyrosine Kinase revealed by QM/MM Calculations. ChemRxiv.[Link]

  • Detection of Covalent Adducts to Cytochrome P450 3A4 Using Liquid Chromatography Mass Spectrometry. ACS Publications.[Link]

  • Chemical structures and binding of covalent BTK inhibitors. ResearchGate.[Link]

  • Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube.[Link]

  • A fresh look at covalent BTK inhibitor resistance. Blood (American Society of Hematology).[Link]

  • Covalent drugs and inhibitors characterization based on kinetic properties. ResearchGate.[Link]

  • Covalent inhibitor drug discovery. Domainex.[Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed.[Link]

  • Reversible Covalent Inhibitor Binding Assay. Domainex.[Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. SciSpace.[Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. National Institutes of Health (NIH).[Link]

  • From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent.[Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. PubMed Central.[Link]

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. National Institutes of Health (NIH).[Link]

Sources

Application Notes and Protocols for N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Resurgence of Covalent Inhibition in Kinase Drug Discovery

The pursuit of highly selective and potent kinase inhibitors has led to a renaissance in the development of covalent-acting molecules. Unlike their reversible counterparts, covalent inhibitors form a stable, long-lasting bond with their target protein, offering distinct advantages such as prolonged pharmacodynamic effects and high efficacy.[1][2][3][4] The core of this strategy lies in the design of molecules that, after initial non-covalent binding, undergo a chemical reaction with a nucleophilic amino acid residue within the kinase's active site.[1][2]

This guide focuses on the application of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide, a representative molecule featuring an acrylamide "warhead," in the screening and characterization of kinase inhibitors. The acrylamide moiety is a well-established electrophile that acts as a Michael acceptor, primarily targeting the thiol group of cysteine residues.[5][6][7] This mechanism is exemplified by the FDA-approved drug Ibrutinib, a potent inhibitor of Bruton's tyrosine kinase (BTK), which irreversibly binds to Cysteine 481 in the BTK active site.[8][9][10]

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, methodologies, and practical considerations for utilizing this compound and similar covalent inhibitors in kinase screening cascades.

Mechanism of Action: The Covalent Engagement

The inhibitory action of this compound is a two-step process. Initially, the molecule reversibly binds to the ATP-binding pocket of the target kinase. This initial binding is governed by non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor scaffold and the protein. This reversible binding event properly orients the electrophilic acrylamide group in close proximity to a nucleophilic cysteine residue within the active site.

The second, and defining, step is the irreversible covalent bond formation. The thiol group of the cysteine residue acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated amide in a Michael addition reaction.[5][7] This results in the formation of a stable thioether linkage, permanently inactivating the kinase.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Kinase Kinase Active Site Cys-SH ATP Binding Pocket Complex Reversible Kinase-Inhibitor Complex Kinase->Complex Inhibitor_free This compound | (Acrylamide Warhead) Inhibitor_free->Complex Non-covalent Interactions Covalent_Complex Irreversibly Inhibited Kinase Cys-S-Inhibitor Complex->Covalent_Complex Michael Addition (Irreversible)

Caption: Mechanism of Covalent Kinase Inhibition.

Applications in Kinase Inhibitor Screening

A tiered screening approach is recommended to comprehensively evaluate the activity of covalent inhibitors like this compound. This typically begins with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.[11]

Biochemical Assays: Quantifying Direct Enzyme Inhibition

Biochemical assays are essential for determining the potency and kinetics of an inhibitor directly against the purified kinase enzyme.[12][13]

The ADP-Glo™ assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.[14]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal proportional to the initial ADP concentration.

Materials:

  • Purified target kinase

  • Kinase substrate (peptide or protein)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (kinase-specific)

  • 384-well white assay plates

Procedure:

  • Prepare a serial dilution of this compound in assay buffer containing 1% DMSO.

  • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

  • Add 2.5 µL of a 2X kinase solution to each well and pre-incubate for 15-60 minutes at room temperature. The pre-incubation time is critical for covalent inhibitors to allow for the covalent reaction to proceed.

  • Initiate the kinase reaction by adding 5 µL of a 2X substrate/ATP solution. The ATP concentration should ideally be at its Km value for the specific kinase.

  • Incubate for 1-2 hours at room temperature.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Description Typical Range/Value
Pre-incubation Time Allows for covalent bond formation.15 - 60 minutes
ATP Concentration Should be near the Km for the kinase.Varies by kinase (e.g., 10-100 µM)
Substrate Concentration Should be near the Km for the kinase.Varies by kinase and substrate
DMSO Concentration Final concentration should be kept low.≤ 1%

This TR-FRET based assay measures the binding of an inhibitor to the kinase active site by competing with a fluorescently labeled ATP-competitive tracer.[15]

Principle: A europium-labeled anti-tag antibody binds to the kinase, and a fluorescent tracer binds to the ATP pocket. In the absence of an inhibitor, excitation of the europium donor results in energy transfer to the tracer acceptor, producing a high TR-FRET signal. An inhibitor that binds to the ATP pocket displaces the tracer, leading to a decrease in the TR-FRET signal.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 384-well plate, combine the kinase, the Eu-anti-tag antibody, and the fluorescent tracer.

  • Add the compound dilutions to the assay plate.

  • Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Read the TR-FRET signal on a compatible plate reader.

Data Analysis: Calculate IC50 values by plotting the TR-FRET ratio against the inhibitor concentration. This assay is particularly useful for confirming that the inhibitor targets the ATP binding site.

G cluster_0 Biochemical Screening cluster_1 Cell-based Screening Start Purified Kinase ADP_Glo ADP-Glo™ Assay (Activity-based) Start->ADP_Glo LanthaScreen LanthaScreen™ Assay (Binding-based) Start->LanthaScreen IC50 Determine IC50 ADP_Glo->IC50 LanthaScreen->IC50 Cell_Phospho Cellular Phosphorylation Assay (e.g., Western Blot, ELISA) IC50->Cell_Phospho Confirm On-Target Activity Cell_Prolif Cell Proliferation Assay (e.g., BaF3) IC50->Cell_Prolif Assess Functional Outcome Cellular_EC50 Determine Cellular Potency (EC50) Cell_Phospho->Cellular_EC50 Cell_Prolif->Cellular_EC50

Caption: Tiered Kinase Inhibitor Screening Workflow.

Cell-Based Assays: Assessing Cellular Activity and Functional Outcomes

Cell-based assays are crucial for verifying that the inhibitor can cross the cell membrane, engage its target in the complex cellular environment, and elicit a functional response.[11][16][17][18]

This protocol assesses the ability of this compound to inhibit a specific kinase signaling pathway in intact cells by measuring the phosphorylation state of a downstream substrate. For instance, when studying a BTK inhibitor, one would measure the phosphorylation of BTK itself (autophosphorylation) or its substrate, PLCγ2.

Materials:

  • Relevant cell line (e.g., a B-cell lymphoma line for BTK)

  • This compound

  • Cell culture medium and supplements

  • Stimulating agent (if required to activate the pathway, e.g., anti-IgM for the BCR pathway)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (phospho-specific and total protein for the target and substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere or recover overnight.

  • Treat the cells with increasing concentrations of this compound for a predetermined time (e.g., 2 hours).

  • If necessary, stimulate the signaling pathway (e.g., add anti-IgM for 10 minutes to activate the B-cell receptor pathway).

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration (e.g., using a BCA assay).

  • Denature the protein samples and resolve them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

  • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for the total protein to ensure equal loading.

Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. A dose-dependent decrease in the ratio of phosphorylated to total protein indicates effective target inhibition in a cellular context.

The Ba/F3 cell line is an IL-3 dependent pro-B cell line. When these cells are engineered to express a constitutively active or oncogenic kinase, their survival and proliferation become dependent on the activity of that specific kinase, even in the absence of IL-3.[16] This provides a robust system to assess the functional consequences of kinase inhibition.

Principle: Inhibition of the driving oncogenic kinase by a compound like this compound will lead to a loss of viability and a reduction in cell proliferation, which can be measured using reagents like CellTiter-Glo®.

Procedure:

  • Culture the engineered Ba/F3 cells in the absence of IL-3 to ensure their dependence on the target kinase.

  • Seed the cells in a 96-well plate.

  • Add serial dilutions of this compound to the wells.

  • Incubate the plates for 48-72 hours.

  • Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Measure the luminescent signal with a plate reader.

Data Analysis: Plot cell viability against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value, which represents the concentration required to inhibit cell proliferation by 50%.

Assay Type Measures Key Output Relevance
Biochemical Direct enzyme activity/bindingIC50Potency, Mechanism
Cellular Phosphorylation Target engagement in cellsEC50 (Target)Cellular permeability, On-target effect
Cell Proliferation Functional cellular outcomeEC50 (Functional)Therapeutic potential

Trustworthiness: Self-Validating Systems and Key Considerations

Orthogonal Assays: Employing both activity-based (e.g., ADP-Glo™) and binding-based (e.g., LanthaScreen™) biochemical assays provides a self-validating system. A compound that is active in both is more likely a true inhibitor of the kinase's catalytic function.

Time-Dependency: For covalent inhibitors, the degree of inhibition is often time-dependent. It is crucial to optimize the pre-incubation time in biochemical assays to accurately reflect the inhibitor's potency.

Selectivity Profiling: To assess the selectivity of this compound, it should be screened against a panel of other kinases, particularly those with a cysteine residue in a similar position within the active site.

Resistance Mutations: A key mechanism of resistance to covalent inhibitors is the mutation of the target cysteine residue (e.g., C481S in BTK).[19] Including kinase variants with such mutations in the screening cascade can proactively identify inhibitors that can overcome potential clinical resistance.

Conclusion

This compound, with its reactive acrylamide group, represents a powerful tool for the development of targeted covalent kinase inhibitors. The systematic application of the biochemical and cell-based protocols detailed in this guide will enable researchers to thoroughly characterize the potency, mechanism, and cellular efficacy of such compounds. By integrating these robust and self-validating methodologies into the drug discovery workflow, the path from a promising chemical scaffold to a potential therapeutic candidate can be navigated with greater confidence and scientific rigor.

References

  • Ibrutinib - Wikipedia. Available from: [Link]

  • Woyach, J.A., et al. (2022). BTK Inhibition in Hematology: From CLL/SLL to Emerging Applications Across B-Cell and Immune Disorders. MDPI. Available from: [Link]

  • de César, C.E., et al. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews. Available from: [Link]

  • Zhao, Z., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PMC - NIH. Available from: [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Available from: [Link]

  • Ibrutinib for CLL: Mechanism of action and clinical considerations. (2024). Lymphoma Hub. Available from: [Link]

  • Bruton's tyrosine kinase - Wikipedia. Available from: [Link]

  • Bruton's tyrosine kinase (BTK) inhibitors. Lymphoma Australia. Available from: [Link]

  • Gehringer, M. & Laufer, S.A. (2019). Covalent Kinase Inhibitors: An Overview. ResearchGate. Available from: [Link]

  • The Mechanism of Action of Ibrutinib. (2013). Targeted Oncology. Available from: [Link]

  • Burger, J.A. (2019). BTK Inhibitors: present and future. PMC - PubMed Central. Available from: [Link]

  • What is the mechanism of Ibrutinib?. (2024). Patsnap Synapse. Available from: [Link]

  • Hillebrand, L. & Gehringer, M. (2022). Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA. Available from: [Link]

  • What is the mechanism of action of Ibrutinib (Imbruvica)?. (2025). Dr.Oracle. Available from: [Link]

  • Johnson, L.N. (2021). Orally effective FDA-approved protein kinase targeted covalent inhibitors (TCIs). PubMed. Available from: [Link]

  • Cell-based test for kinase inhibitors. (2020). INiTS. Available from: [Link]

  • Covalent inhibitors. Kinase Logistics Europe. Available from: [Link]

  • Al-Salama, Z.T. (2023). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. PMC - PubMed Central. Available from: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Available from: [Link]

  • Zhao, Z., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PubMed. Available from: [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available from: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Available from: [Link]

  • Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. Request PDF. Available from: [Link]

  • Determining cysteines available for covalent inhibition across the human kinome. (2017). NIH. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available from: [Link]

  • Biochemical kinase assay to improve potency and selectivity. (2021). Domainex. Available from: [Link]

  • Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. (2017). Biochemistry. Available from: [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][8]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed. Available from: [Link]

  • Wautlet, B.S., et al. (2008). Discovery and preclinical studies of 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][5][8][19]triazin-4-amine (BMS-645737), an in vivo active potent VEGFR-2 inhibitor. PubMed. Available from: [Link]

  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. (2013). NIH. Available from: [Link]

  • Ndubaku, C.O., et al. (2013). Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][5][8]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity. PubMed. Available from: [Link]

  • Synthesis, antiproliferative screening, and molecular docking of some heterocycles derived from N-(1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)benzamide. (2025). PubMed. Available from: [Link]

  • Northrup, A.B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[5][16]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. PubMed. Available from: [Link]

  • Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl). (2010). NIH. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2891223/
  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2022). PubMed Central. Available from: [Link]

  • N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-methyl-3-phenylprop-2-enamide. PlantaeDB. Available from: [Link]

  • Compound N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide. MolPort. Available from: [Link]

Sources

Application Notes and Protocols for Preclinical Evaluation of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for the Investigation of a Novel Covalent Modifier

N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide is a novel chemical entity characterized by two key structural motifs: a 5-methyl-1,2-oxazole ring and a prop-2-enamide (acrylamide) functional group. While specific biological data for this compound is not yet available, its chemical structure provides a strong rationale for its investigation as a potential therapeutic agent. The 1,2-oxazole ring is a component of various compounds with demonstrated biological activities, including anti-inflammatory and anti-tumor effects.[1] The acrylamide moiety is a well-known "warhead" that can engage in covalent, irreversible interactions with nucleophilic residues, such as cysteine, on target proteins.[2][3] This suggests that this compound may act as a targeted covalent inhibitor, a class of drugs known for their high potency and prolonged duration of action.[2]

Given these structural features, this document outlines a comprehensive protocol for the preclinical evaluation of this compound in animal models, with a primary focus on its potential anti-inflammatory and anti-cancer activities. The following protocols are designed to establish a foundational understanding of the compound's in vivo behavior, efficacy, and safety profile.

Pre-Animal Study In Vitro Validation

Before proceeding to in vivo studies, it is crucial to conduct a series of in vitro assays to confirm the compound's mechanism of action and to determine a suitable starting dose range.

Covalent Binding Assessment
  • Objective: To confirm that this compound acts as a covalent inhibitor.

  • Method: Mass spectrometry-based assays can be used to detect the formation of covalent adducts between the compound and a model protein (e.g., human serum albumin) or a specific target protein if one is hypothesized.[4]

Cell-Based Potency and Selectivity
  • Objective: To determine the compound's efficacy in relevant cell models and to assess its selectivity.

  • Anti-Inflammatory Models: Utilize lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7) to measure the inhibition of pro-inflammatory mediators like TNF-α, IL-6, and nitric oxide.

  • Anti-Cancer Models: Screen the compound against a panel of cancer cell lines to identify potential indications.[5] For example, based on related oxazole-containing compounds, testing against colon, lung, and breast cancer cell lines would be a logical starting point.[6]

Experimental Workflow for In Vivo Evaluation

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Model Selection & Dosing cluster_2 Phase 3: Efficacy & Pharmacokinetics cluster_3 Phase 4: Safety & Toxicology Target Identification & Covalent Binding Target Identification & Covalent Binding Cell-Based Potency & Selectivity Assays Cell-Based Potency & Selectivity Assays Target Identification & Covalent Binding->Cell-Based Potency & Selectivity Assays Animal Model Selection Animal Model Selection Cell-Based Potency & Selectivity Assays->Animal Model Selection Dose Range Finding & Formulation Dose Range Finding & Formulation Animal Model Selection->Dose Range Finding & Formulation Efficacy Studies (Inflammation/Cancer) Efficacy Studies (Inflammation/Cancer) Dose Range Finding & Formulation->Efficacy Studies (Inflammation/Cancer) Pharmacokinetic (PK) Analysis Pharmacokinetic (PK) Analysis Efficacy Studies (Inflammation/Cancer)->Pharmacokinetic (PK) Analysis Acute & Chronic Toxicity Acute & Chronic Toxicity Efficacy Studies (Inflammation/Cancer)->Acute & Chronic Toxicity Histopathology Histopathology Acute & Chronic Toxicity->Histopathology Final Report & Go/No-Go Decision Final Report & Go/No-Go Decision Histopathology->Final Report & Go/No-Go Decision

Caption: High-level experimental workflow for the preclinical evaluation of this compound.

Animal Model Selection and Justification

The choice of animal model is critical for obtaining clinically relevant data. Based on the hypothesized activities of the test compound, the following models are recommended.

For Anti-Inflammatory Activity:
  • Carrageenan-Induced Paw Edema in Rats: A well-established model of acute inflammation that is sensitive to both steroidal and non-steroidal anti-inflammatory drugs.[7] This model allows for the assessment of the compound's ability to reduce edema and inflammatory cell infiltration.

  • Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice: This model mimics the systemic inflammatory response seen in sepsis and allows for the measurement of circulating pro-inflammatory cytokines.

For Anti-Cancer Activity:
  • Xenograft Models: Human cancer cell lines identified as sensitive in the in vitro screening can be implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID or nude mice). Tumor growth inhibition is the primary endpoint.

  • Syngeneic Models: If the compound is found to have immunomodulatory effects, syngeneic models (implanting murine cancer cells into immunocompetent mice) are more appropriate to evaluate the interplay between the compound and the host immune system.

Protocols for In Vivo Studies

Compound Formulation and Administration

The acrylamide group can be susceptible to degradation, so proper formulation is key.

  • Vehicle Selection: A common vehicle for initial studies is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The solubility and stability of this compound in the chosen vehicle should be confirmed.

  • Route of Administration: Oral (p.o.) and intraperitoneal (i.p.) routes are common for initial screening. The choice will depend on the compound's physicochemical properties and the desired pharmacokinetic profile.

Dose Regimen
Study Type Animal Model Dose Range (mg/kg) Dosing Frequency Duration
Acute Inflammation Rat (Paw Edema)10 - 100Single dose6 hours
Systemic Inflammation Mouse (LPS)10 - 100Single dose24 hours
Cancer Efficacy Mouse (Xenograft)10 - 100Once or twice daily21-28 days

Note: The dose range is a starting recommendation and should be refined based on dose-range-finding toxicity studies.

Efficacy Assessment

In Anti-Inflammatory Models:
  • Paw Edema: Measure paw volume using a plethysmometer at baseline and at regular intervals after carrageenan injection.

  • Cytokine Analysis: Collect blood samples from LPS-treated mice and measure serum levels of TNF-α, IL-6, and other relevant cytokines using ELISA or multiplex assays.

In Anti-Cancer Models:
  • Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Body Weight: Monitor animal body weight as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, tumors can be excised, weighed, and processed for histological or molecular analysis.

Pharmacokinetic Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial, especially for a reactive molecule.

  • Study Design: Administer a single dose of the compound to a cohort of animals and collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Bioanalysis: Develop a sensitive method (e.g., LC-MS/MS) to quantify the concentration of the parent compound and any major metabolites in plasma.[8][9]

  • Parameter Calculation: Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Safety and Toxicology

Due to the reactive nature of the acrylamide moiety, a thorough safety assessment is paramount.[10][11]

  • Acute Toxicity: Administer escalating single doses of the compound and observe the animals for signs of toxicity for up to 14 days.

  • Repeat-Dose Toxicity: Administer the compound daily for a longer duration (e.g., 14 or 28 days) at doses relevant to the efficacy studies.

  • Endpoints: Monitor clinical signs, body weight, food and water consumption. At the end of the study, perform hematology, clinical chemistry, and histopathological examination of major organs.

Potential Signaling Pathway Involvement

Given that many covalent inhibitors target kinases, a plausible, though hypothetical, target for an anti-inflammatory or anti-cancer compound is the NF-κB signaling pathway.

G cluster_target Potential Target for Covalent Inhibition Pro-inflammatory Stimuli (LPS, TNF-α) Pro-inflammatory Stimuli (LPS, TNF-α) IKK Complex IKK Complex Pro-inflammatory Stimuli (LPS, TNF-α)->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription induces

Caption: Hypothetical targeting of the IKK complex within the NF-κB signaling pathway by a covalent inhibitor.

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vivo evaluation of this compound. By systematically assessing its anti-inflammatory and anti-cancer potential, alongside its pharmacokinetic and safety profiles, researchers can make informed decisions about the future development of this novel covalent modifier.

References

  • Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(4), 1550-1557.
  • Asian Journal of Pharmaceutical Research. (n.d.).
  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.).
  • Young, J. F., Luecke, R. H., & Doerge, D. R. (2007). Physiologically based pharmacokinetic/pharmacodynamic model for acrylamide and its metabolites in mice, rats, and humans. Chemical research in toxicology, 20(3), 388–399.
  • Calleman, C. J. (1996). The metabolism and pharmacokinetics of acrylamide: implications for mechanisms of toxicity and human risk estimation. Drug metabolism reviews, 28(4), 527–590.
  • Inchem.org. (n.d.). Acrylamide (PIM 652).
  • Al-Saeed, F. A., Al-Ghamdi, M. A., & Al-Zahrani, A. M. (2021). In Vivo Investigation of the Effect of Dietary Acrylamide and Evaluation of Its Clinical Relevance in Colon Cancer. Molecules (Basel, Switzerland), 26(11), 3326.
  • Dearfield, K. L., Abernathy, C. O., Ottley, M. S., Brantner, J. H., & Hayes, P. F. (1988). Acrylamide: its metabolism, developmental and reproductive effects, genotoxicity, and carcinogenicity.
  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews. Drug discovery, 10(4), 307–317.
  • Smolecule. (2023, August 27). N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenyl-1,3-oxazole-4-carboxamide.
  • Adl, A., Bauer, A. K., & Janes, M. R. (2019).
  • ChemSrc. (n.d.). CAS 196403-11-9 this compound.
  • PubChem. (n.d.).
  • Johnson, D. S., Weïwer, M., & Knoechel, T. R. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry.
  • PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents.
  • PubMed Central. (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts.
  • ResearchGate. (n.d.). The mechanism of synthesis of N-{4-[(5-methyl-1,2-oxazol-3-yl) sulfamoyl]phenyl}benzamide (1b).
  • MDPI. (n.d.). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)
  • YouTube. (2024, October 14). Strategies for Screening and Characterizing Targeted Covalent Inhibitors.
  • National Institutes of Health. (n.d.). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes.
  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.). Synthesis, Molecular Modeling, and Biological Evaluation of New N-(Benzo[d]thiazol-2-yl)
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole.
  • PubMed Central. (n.d.). Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)
  • R Discovery. (2025, November 1). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease.

Sources

Application Note: A Robust HPLC Method for the Quantification and Purity Assessment of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a robust high-performance liquid chromatography (HPLC) method for the quantitative analysis and purity determination of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide, a key building block in pharmaceutical synthesis.[] Given the compound's inherent polarity, this guide emphasizes the rationale behind the strategic selection of chromatographic parameters to ensure adequate retention and sharp, symmetrical peaks. The described reversed-phase HPLC (RP-HPLC) protocol utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, modified with formic acid for optimal peak shape. This application note provides a complete, step-by-step protocol, system suitability criteria to ensure data integrity, and a discussion of method validation principles based on ICH guidelines, making it an essential resource for researchers in quality control and drug development.

The Scientific Rationale: Mastering the Separation of a Polar Analyte

The successful separation of this compound by reversed-phase chromatography presents a common challenge: achieving sufficient retention for a polar molecule.[2][3] The molecule's structure contains a hydrophilic acrylamide group, which tends to elute very early, near the solvent front, on traditional non-polar stationary phases like C18.[4] This can lead to poor resolution from solvent-related peaks and other early-eluting impurities.

Our methodological choices are therefore guided by the primary need to increase the hydrophobic interaction between the analyte and the stationary phase:

  • Chromatographic Mode Selection: Reversed-phase HPLC is the predominant mode in pharmaceutical analysis due to its robustness, reproducibility, and broad applicability.[5][6] Despite the analyte's polarity, RP-HPLC is chosen as the initial approach, with specific modifications to enhance performance. Alternative techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are excellent for highly polar compounds but often require more complex mobile phases and longer equilibration times.[7][8]

  • Stationary Phase Selection: A conventional C18 column is selected for this protocol due to its wide availability and extensive characterization. To counteract the low retention of the polar analyte, a column with a high carbon load and end-capping is recommended. The end-capping process neutralizes residual acidic silanol groups on the silica surface, which can cause undesirable secondary interactions and lead to peak tailing, especially for molecules with basic nitrogen atoms like our target analyte.[9] Should retention remain insufficient, a transition to a polar-endcapped C18 column or a phenyl-hexyl phase, which offers alternative selectivity through pi-pi interactions, would be the logical next step.[8]

  • Mobile Phase Optimization: The mobile phase is a critical tool for controlling retention and selectivity.

    • Organic Modifier: Acetonitrile is chosen over methanol as it typically provides better peak shape for acrylamide-related compounds and has a lower UV cutoff wavelength, which is advantageous for detection.[10]

    • Acidic Modifier: The addition of 0.1% formic acid to the mobile phase serves two key purposes. First, it protonates residual silanol groups on the stationary phase, further minimizing peak tailing.[4] Second, it maintains a consistent pH, ensuring that the retention time of the analyte remains stable and reproducible throughout the analytical run.

  • Detector Wavelength Selection: The analyte contains two primary chromophores: the acrylamide group and the substituted isoxazole ring. Acrylamide derivatives are known to absorb strongly in the low UV range, typically between 200 and 220 nm.[11][12] A Diode Array Detector (DAD) is used to scan the analyte's UV spectrum, confirming that a detection wavelength of 215 nm offers a high signal-to-noise ratio for sensitive quantification.

G cluster_Analyte Analyte Assessment cluster_Challenge Chromatographic Challenge cluster_Solution Methodological Solution cluster_Result Desired Outcome Analyte This compound Properties Key Property: High Polarity (Acrylamide Moiety) Analyte->Properties Chemical Structure Challenge Poor Retention on Standard RP Columns Properties->Challenge Column Stationary Phase: High-Carbon Load, End-capped C18 Challenge->Column Address with MobilePhase Mobile Phase: Acetonitrile + 0.1% Formic Acid Challenge->MobilePhase Address with Result Good Retention (k > 2) Symmetrical Peak (Tf ≈ 1) High Efficiency (N > 5000) Column->Result Leads to MobilePhase->Result Leads to

Fig 1. Logic diagram for HPLC method development strategy.

Detailed Methodology

This section provides the comprehensive protocol for sample analysis. All reagents should be of HPLC grade or higher to ensure purity and minimize background interference.

Instrumentation and Materials
  • HPLC System: An HPLC or UHPLC system equipped with a binary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Formic Acid (analytical grade), and Water (HPLC grade or Milli-Q).

  • Reference Standard: Well-characterized this compound with known purity (>99%).

  • Labware: Volumetric flasks, autosampler vials with septa, analytical balance, sonicator.

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below for quick reference.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Elution Mode Isocratic
Composition 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD at 215 nm
Run Time 10 minutes
Preparation of Solutions
  • Diluent: Prepare a mixture of Water and Acetonitrile in a 50:50 (v/v) ratio. This solution is used to dissolve both the reference standard and the sample to ensure compatibility with the mobile phase.

  • Reference Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample to be analyzed into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulates.

Experimental Protocol and Workflow

The following step-by-step workflow ensures consistent and reliable execution of the analysis.

G cluster_prep 1. Solution Preparation cluster_system 2. HPLC Configuration cluster_analysis 3. Injection Sequence cluster_data 4. Data Review prep Preparation system System Setup prep->system analysis Analysis system->analysis data Data Processing analysis->data p1 Prepare Mobile Phase (60:40 A:B) p2 Prepare Diluent (50:50 Water:ACN) p1->p2 p3 Prepare Standard & Sample (0.1 mg/mL in Diluent) p2->p3 s1 Install C18 Column s2 Set Flow Rate to 1.0 mL/min s1->s2 s3 Equilibrate System for 30 min (Stable Baseline) s2->s3 a1 Inject Diluent (Blank) a2 Inject Standard Solution (x5) for System Suitability a1->a2 a3 Inject Sample Solution (x2) a2->a3 d1 Verify System Suitability (Check Acceptance Criteria) d2 Integrate Chromatograms d1->d2 d3 Calculate Purity by Area % (Area Main / Total Area) * 100 d2->d3

Fig 2. Step-by-step experimental workflow for HPLC analysis.
  • System Preparation:

    • Prime the HPLC pump with the prepared mobile phases to remove any air bubbles.

    • Set the flow rate to 1.0 mL/min and allow the system to equilibrate for at least 30 minutes, or until a stable baseline is achieved.

  • System Suitability Testing (SST):

    • Before analyzing any samples, the performance of the chromatographic system must be verified.[13]

    • Make five replicate injections of the Reference Standard Solution (0.1 mg/mL).

    • The results must meet the acceptance criteria outlined in Section 4. If the criteria are not met, troubleshoot the system before proceeding.[14][15]

  • Sample Analysis:

    • Inject the diluent (blank) once to ensure no interfering peaks are present at the retention time of the analyte.

    • Inject each sample solution in duplicate.

  • Data Processing:

    • Integrate the peaks in all chromatograms from the blank, standard, and sample injections.

    • Identify the peak corresponding to this compound based on the retention time from the standard chromatograms.

    • Calculate the purity of the sample using the area percent method as described in Section 5.

Trustworthiness: A Self-Validating System

To ensure the reliability and integrity of the generated data, a robust System Suitability Test (SST) is a mandatory prerequisite for any analysis.[16] These tests confirm that the equipment, reagents, and analytical operations constitute an integral system that is adequate for the analysis to be performed.[17] The following criteria must be met using the five replicate injections of the reference standard.

SST ParameterAcceptance CriteriaRationale
Precision/Repeatability %RSD of peak areas ≤ 2.0%Demonstrates the precision of the autosampler and pump.[15]
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Measures peak symmetry, indicating potential undesirable secondary interactions.[14]
Theoretical Plates (N) N ≥ 5000Measures the efficiency of the column and the sharpness of the peak.[16]
Retention Time (RT) %RSD of retention times ≤ 1.0%Confirms the stability of the mobile phase delivery system.[13]

This method has been designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[18][19][20] Full validation would include assessments of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[21]

Data Analysis and Interpretation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all integrated peaks in the chromatogram.

Purity (%) = (Area of the Analyte Peak / Total Area of All Peaks) × 100

The final reported purity should be the average of the results from the duplicate injections of the sample solution.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available from: [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 - YouTube. Available from: [Link]

  • Polar Compounds | SIELC Technologies. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]

  • Reversed-phase chromatography - Wikipedia. Available from: [Link]

  • System Suitability in HPLC Analysis | Pharmaguideline. Available from: [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions - MicroSolv. Available from: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. Available from: [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Available from: [Link]

  • Determination of acrylamide and methacrylamide by normal phase high performance liquid chromatography and UV detection - PubMed. Available from: [Link]

  • A Comprehensive Guide to Selecting HPLC Columns - Labtech. Available from: [Link]

  • Acrylamide HPLC Analyzed with HPLC - AppNote - MicroSolv. Available from: [Link]

  • Determination of Acrylamide in Processed Foods by Column-switching HPLC with UV Detection - ResearchGate. Available from: [Link]

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Available from: [Link]

  • HPLC Column Selection Guide - Aurora Pro Scientific. Available from: [Link]

  • EPA Method 8316 (SW-846): Acrylamide, Acrylonitrile and Acrolein by High Performance Liquid Chromatography (HPLC). Available from: [Link]

  • HPLC Column Selection - LCGC International. Available from: [Link]

  • Study of Cancer causing Food Product material Analysis by using UV Spectroscopy - International Journal of PharmTech Research. Available from: [Link]

  • Determination of Acrylamide in Food Simulants. Available from: [Link]

  • HPLC Calibration Process Parameters in Terms of System Suitability Test - Austin Publishing Group. Available from: [Link]

  • Determination of Acrylamide in Starch-Based Foods by HPLC with Pre-Column Ultraviolet Derivatization - ResearchGate. Available from: [Link]

  • N-(5-methyl-1,2-oxazol-3-yl)-3-phenoxypropanamide | C13H14N2O3 | CID - PubChem. Available from: [Link]

  • New and Rapid Analytical Method Using HPLC-MS Detection for Acrylamide Determination in Black Ripe Olives - PMC - NIH. Available from: [Link]

  • Determination of Acrylamide in Cooking Oil by Agilent Bond Elut QuEChERS Acrylamide Kit and HPLC-DAD. Available from: [Link]

  • CAS 196403-11-9 this compound. Available from: [Link]

  • CN109932328B - A kind of visible spectrophotometric determination method of acrylamide content in instant coffee - Google Patents.
  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly - Letters in Applied NanoBioScience. Available from: [Link]

  • 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide;hydroxylamine - PubChem. Available from: [Link]

  • Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC - PubMed Central. Available from: [Link]

  • RP-HPLC Method Development and Validation for Simultaneous Estimation of Thymol, Eugenol and Alliin in Bulk and Novel Nanoformulation - Research Journal of Pharmacy and Technology. Available from: [Link]

  • (PDF) Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique - ResearchGate. Available from: [Link]

Sources

Application Notes and Protocols: N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Covalent Chemistry in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] This is often achieved using heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] While the field has rapidly advanced, the discovery of novel ligands for "undruggable" proteins remains a significant challenge.[1] Covalent chemistry provides a compelling solution to this problem. By forming a stable bond with a specific amino acid residue on the target protein, covalent ligands can achieve high potency and durability of effect, even for proteins with shallow binding pockets.[3]

The acrylamide moiety is a well-established "warhead" in the design of covalent inhibitors, valued for its selective reactivity with cysteine residues.[4][5] This application note introduces N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide , a novel covalent warhead, and provides a comprehensive guide for its characterization and implementation in targeted protein degradation strategies. The inclusion of the 5-methylisoxazole group offers a unique chemical scaffold that can be exploited to fine-tune the molecule's physicochemical properties and explore novel interactions with target proteins. This document will guide researchers through a systematic workflow, from initial target identification to the development of potent and selective protein degraders.

The Chemical Logic of this compound

The efficacy of a covalent warhead is a delicate balance between reactivity and selectivity. It must be reactive enough to form a bond with its intended target but not so reactive that it indiscriminately modifies other proteins, which could lead to off-target toxicity.[2]

  • The Acrylamide Electrophile : The prop-2-enamide (acrylamide) group is a Michael acceptor. Its electrophilic β-carbon is susceptible to nucleophilic attack by the thiol group of a cysteine residue, forming a stable carbon-sulfur bond. This reaction is highly dependent on the proximity and orientation of the warhead to the cysteine, which is in turn determined by the non-covalent interactions of the entire molecule with the target protein.[5][6]

  • The 5-Methylisoxazole Scaffold : The 5-methylisoxazole ring is a five-membered heterocycle containing nitrogen and oxygen.[7] This component of the molecule serves several key purposes:

    • Structural Rigidity and Vectorial Projection : It provides a rigid scaffold that can be used to orient the acrylamide warhead towards a target cysteine.

    • Modulation of Physicochemical Properties : The isoxazole ring can influence the solubility, cell permeability, and metabolic stability of the molecule.

    • Novel Interactions : The heteroatoms in the isoxazole ring can participate in hydrogen bonding and other non-covalent interactions within a protein's binding pocket, contributing to binding affinity and selectivity.

Below is a diagram illustrating the proposed mechanism of covalent modification of a target protein by this compound.

G cluster_0 Initial Non-Covalent Binding cluster_1 Covalent Bond Formation Warhead This compound BindingPocket Binding Pocket Warhead->BindingPocket Reversible Binding ThiolAttack Nucleophilic attack by Cysteine Thiol TargetProtein Target Protein (with Cysteine) BindingPocket->ThiolAttack CovalentComplex Covalently Modified Protein ThiolAttack->CovalentComplex Irreversible Michael Addition

Caption: Proposed mechanism of covalent modification.

Experimental Workflow: From Target Discovery to Protein Degradation

The following sections outline a comprehensive, step-by-step workflow for the characterization and utilization of this compound.

Part 1: Target Identification and Validation using Chemoproteomics

The first critical step is to identify the cellular targets of this novel covalent warhead. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique for this purpose.[8][9]

G start Start: Synthesize Alkyne-tagged Probe step1 Treat Cell Lysate/Live Cells with Probe start->step1 step2 Lyse Cells (if applicable) step1->step2 step3 Click Chemistry: Attach Biotin-Azide step2->step3 step4 Streptavidin Enrichment of Labeled Proteins step3->step4 step5 On-bead Tryptic Digestion step4->step5 step6 LC-MS/MS Analysis step5->step6 step7 Data Analysis: Identify and Quantify Target Proteins step6->step7 end End: Candidate Target List step7->end

Caption: ABPP workflow for target identification.

Protocol 1: Activity-Based Protein Profiling (ABPP)

  • Probe Synthesis : Synthesize an alkyne-tagged version of this compound. The alkyne handle will be used for subsequent biotinylation via click chemistry.

  • Cell Culture and Treatment :

    • Culture cells of interest (e.g., a cancer cell line) to ~80% confluency.

    • Treat cells with varying concentrations of the alkyne-tagged probe for a defined period (e.g., 1-4 hours). Include a DMSO-treated control.

  • Cell Lysis :

    • Harvest and wash the cells with cold PBS.

    • Lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Clarify the lysate by centrifugation.

  • Click Chemistry :

    • To the clarified lysate, add biotin-azide, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate).

    • Incubate to allow the click reaction to proceed, conjugating biotin to the alkyne-tagged probe-bound proteins.

  • Enrichment of Biotinylated Proteins :

    • Incubate the lysate with streptavidin-coated beads to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion :

    • Resuspend the beads in a digestion buffer and add trypsin.

    • Incubate overnight at 37°C to digest the captured proteins into peptides.

  • LC-MS/MS Analysis :

    • Collect the supernatant containing the peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were covalently modified by the probe.

  • Target Validation : Potential targets identified by ABPP should be validated using orthogonal methods, such as Western blotting with antibodies against the candidate proteins or by using the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells.[10]

Part 2: Synthesis and Characterization of a Covalent PROTAC

Once a compelling target has been identified and validated, the next step is to design and synthesize a PROTAC that incorporates the this compound warhead.

G Warhead N-(5-methyl-1,2-oxazol-3-yl) prop-2-enamide Linker Linker Synthesis (e.g., PEG, alkyl chain) Warhead->Linker Attach Linker PROTAC Covalent PROTAC Linker->PROTAC E3Ligand E3 Ligase Ligand (e.g., pomalidomide for CRBN, VH032 for VHL) E3Ligand->Linker Attach Ligand

Caption: Modular synthesis of a covalent PROTAC.

Protocol 2: Covalent PROTAC Synthesis (General Scheme)

  • Functionalization of the Warhead : Introduce a functional group on the 5-methylisoxazole ring that can be used for linker attachment (e.g., a carboxylic acid or an amine). This may require a multi-step synthesis starting from appropriate precursors.[11][12]

  • Linker Synthesis : Synthesize a linker of varying length and composition (e.g., polyethylene glycol (PEG) or alkyl chains). The linker is a critical component that influences the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Ligand for E3 Ligase : Obtain or synthesize a ligand for a chosen E3 ligase, such as pomalidomide for Cereblon (CRBN) or a derivative of VH032 for von Hippel-Lindau (VHL).[13]

  • Conjugation : Couple the functionalized warhead to one end of the linker and the E3 ligase ligand to the other end using standard amide bond formation or other suitable conjugation chemistries.

  • Purification and Characterization : Purify the final PROTAC compound using techniques such as flash chromatography or HPLC. Confirm its identity and purity using NMR spectroscopy and mass spectrometry.

Part 3: Cellular Assays for Validation of Protein Degradation

With a synthesized covalent PROTAC in hand, the final stage is to assess its ability to induce the degradation of the target protein in a cellular context.

Protocol 3: Assessment of Target Protein Degradation

  • Cell Treatment :

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with a dose-response of the covalent PROTAC for various time points (e.g., 4, 8, 16, 24 hours).

    • Include appropriate controls: DMSO (vehicle), the warhead alone, and a non-binding E3 ligase ligand.

  • Western Blotting :

    • Lyse the cells and quantify the total protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody and visualize the protein bands.

    • Quantify the band intensities to determine the extent of protein degradation.

  • Quantitative Mass Spectrometry (MS) :

    • For a more global and unbiased assessment of protein degradation, perform quantitative proteomic analysis on cells treated with the PROTAC versus controls.

    • This will not only confirm the degradation of the intended target but also reveal any off-target degradation effects.

  • Functional Assays :

    • Depending on the function of the target protein, perform relevant downstream functional assays. For example, if the target is a kinase, an assay to measure the phosphorylation of its substrate could be employed. If it is involved in cell proliferation, a cell viability assay (e.g., MTT or CellTiter-Glo) can be used.

Data Presentation and Interpretation

The data obtained from the aforementioned experiments should be presented in a clear and quantitative manner.

Table 1: Hypothetical Target Engagement and Degradation Data

CompoundTarget Engagement (IC₅₀, nM)Max Degradation (Dₘₐₓ, %)Degradation Potency (DC₅₀, nM)
PROTAC-1 (PEG4 linker) 1209285
PROTAC-2 (Alkyl C8 linker) 15075250
Warhead Alone 500< 10> 10,000
Inactive Epimer > 10,000< 5> 10,000

Conclusion and Future Directions

This compound represents a promising new scaffold for the development of covalent ligands for targeted protein degradation. Its modular nature, combining a reactive acrylamide warhead with a tunable isoxazole moiety, offers a versatile platform for targeting a wide range of proteins, including those that have been historically challenging to drug. The workflows and protocols detailed in this application note provide a robust framework for the systematic evaluation of this and other novel covalent warheads. By integrating advanced techniques such as chemoproteomics with rational PROTAC design and thorough cellular characterization, researchers can unlock new opportunities in the expanding field of targeted protein degradation. Future work should focus on exploring derivatives of this scaffold to optimize reactivity, selectivity, and drug-like properties, ultimately paving the way for the development of novel therapeutics.

References

  • Che, A. (2023). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. Available at: [Link]

  • Gabizon, R., et al. (2024). A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. ChemRxiv. Available at: [Link]

  • Tytherleigh, M., et al. (2024). Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. ResearchGate. Available at: [Link]

  • Tytherleigh, M., et al. (2024). Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. PubMed. Available at: [Link]

  • Ward, R. A., et al. (2020). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. Available at: [Link]

  • Nomura, D. K., et al. (2020). Chemoproteomic methods for covalent drug discovery. PubMed Central. Available at: [Link]

  • Guo, W. H., et al. (2020). Applications of Covalent Chemistry in Targeted Protein Degradation. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole. PubChem. Available at: [Link]

  • Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Bio-Techne. Available at: [Link]

  • Cravatt, B. F., et al. (2019). Ligand Discovery by Activity-Based Protein Profiling. PubMed Central. Available at: [Link]

  • Weng, G., et al. (2023). Recent Advances in Covalent Drug Discovery. MDPI. Available at: [Link]

  • Breinbauer, R., et al. (2018). Target identification of covalently binding drugs by activity-based protein profiling (ABPP). ResearchGate. Available at: [Link]

  • Li, H., et al. (2024). Quantitative proteomics and applications in covalent ligand discovery. Frontiers in Chemistry. Available at: [Link]

  • BMG Labtech. (2024). Cell-based protein degrader assays for microplates. BMG Labtech. Available at: [Link]

  • Testa, A., et al. (2023). Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead. Royal Society of Chemistry. Available at: [Link]

  • Nomura Research Group. (n.d.). Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots. Nomura Research Group. Available at: [Link]

  • Pelago Bioscience. (n.d.). CETSA® Validates Protein Degrader Efficacy in Live Cells. Pelago Bioscience. Available at: [Link]

  • Wang, Y., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. Available at: [Link]

  • News-Medical.Net. (2024). Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net. Available at: [Link]

  • Bond, M. J., et al. (2020). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. ACS Chemical Biology. Available at: [Link]

  • Eurofins Discovery. (n.d.). Solutions for Targeted Protein Degradation Drug Discovery. Eurofins Discovery. Available at: [Link]

  • Lorkowski, M., et al. (2023). Dual-Probe Activity-Based Protein Profiling Reveals Site-Specific Differences in Protein Binding of EGFR-Directed Drugs. ACS Chemical Biology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole-4-carboxylic acid. PubChem. Available at: [Link]

  • Zhang, T., et al. (2022). Advanced approaches of developing targeted covalent drugs. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Ciulli, A., et al. (2023). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Use of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide in Covalent Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Conceptual Framework: The Intersection of FBDD and Covalent Inhibition

Fragment-Based Drug Discovery (FBDD) has established itself as a powerful alternative to traditional High-Throughput Screening (HTS).[1] Instead of screening millions of large, complex "drug-like" molecules, FBDD identifies low-molecular-weight fragments (typically < 300 Da) that bind to a biological target with low affinity but high ligand efficiency.[2][3] These simple fragments sample chemical space more effectively and serve as superior starting points for optimization into potent, drug-like leads.[1]

Concurrently, targeted covalent inhibitors have undergone a renaissance, moving from serendipitous discoveries to rationally designed therapeutics.[4][5] By forming a stable, covalent bond with a specific amino acid residue on the target protein, these inhibitors can achieve high potency, prolonged duration of action, and the ability to modulate targets previously considered "undruggable."[4][6]

The convergence of these two strategies gives rise to covalent FBDD.[7][8] This approach utilizes fragments equipped with a reactive electrophile, or "warhead," to identify and covalently label nucleophilic residues (e.g., cysteine, lysine) in binding pockets. N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide is an exemplary tool for this purpose. It combines a well-characterized acrylamide warhead with a heterocyclic core, providing an ideal starting point for discovering novel covalent inhibitors.

Profile of a Covalent Fragment: this compound

The efficacy of this fragment stems from the distinct roles of its two primary components: the reactive acrylamide group and the 5-methyl-1,2-oxazol recognition element.

Physicochemical Properties

To be an effective fragment, a molecule must possess properties that favor efficient binding and subsequent chemical elaboration. This compound aligns well with the widely accepted "Rule of Three," which defines the ideal physicochemical space for fragments.[9]

PropertyValue"Rule of Three" GuidelineSource
Molecular Weight 152.15 g/mol < 300 Da[10]
Formula C₇H₈N₂O₂-[10]
cLogP (Predicted) ~0.5 - 1.0≤ 3[9]
Hydrogen Bond Donors 1 (Amide N-H)≤ 3[9]
Hydrogen Bond Acceptors 3 (C=O, 2xOxazole)≤ 3[9]
Melting Point 174-176° C-[10]
The Acrylamide "Warhead": Mechanism of Covalent Modification

The prop-2-enamide (acrylamide) moiety is the fragment's reactive component. Acrylamides are classified as soft electrophiles and function as Michael acceptors.[11] They exhibit a tuned reactivity, making them ideal for drug discovery; they are reactive enough to form a covalent bond with a target under physiological conditions but not so reactive that they cause widespread, non-specific off-target binding.[9][12]

The primary target for acrylamides is the nucleophilic thiol group of cysteine residues.[11][13] The reaction proceeds via a conjugate (Michael) addition, forming a stable carbon-sulfur bond and permanently modifying the protein. The favorability of this reaction is highly dependent on the local microenvironment of the cysteine residue, which influences its pKa and accessibility.

Caption: Covalent modification workflow.

The 5-Methyl-1,2-oxazol Core: A Recognition Element

While the acrylamide provides the covalent anchor, the 5-methyl-1,2-oxazol (also known as 5-methylisoxazole) core serves as the initial recognition element. This heterocyclic scaffold directs the fragment to a specific binding pocket through non-covalent interactions such as hydrogen bonding, π-stacking, or hydrophobic interactions. This initial, reversible binding event is crucial; it orients the acrylamide warhead in close proximity to the target cysteine, dramatically increasing the effective concentration and facilitating the irreversible covalent reaction. The isoxazole ring is a common motif in medicinal chemistry, valued for its metabolic stability and ability to engage in diverse intermolecular interactions.[14]

Experimental Application: A Step-by-Step Guide

The successful application of this compound in an FBDD campaign requires a multi-step, integrated workflow. The primary goal is to confirm covalent modification, identify the binding site, and provide a structural basis for optimization.

FBDD_Workflow cluster_1 Phase 1: Hit Discovery cluster_2 Phase 2: Hit Characterization cluster_3 Phase 3: Hit-to-Lead Screen Primary Screen (Intact Protein MS) Confirm Orthogonal Confirmation (e.g., SPR, Thermal Shift) Screen->Confirm Validate Hits Structure Structural Biology (X-ray Crystallography) Confirm->Structure Characterize Binding SiteID Binding Site ID (Peptide Mapping MS/MS) Structure->SiteID SBDD Structure-Based Design (SBDD) Structure->SBDD Guide Chemistry Chem Medicinal Chemistry (Fragment Elaboration) SBDD->Chem Optimize Lead Optimization Chem->Optimize Improve Potency & Selectivity

Caption: Covalent FBDD workflow diagram.

Protocol 1: Primary Hit Identification via Intact Protein Mass Spectrometry

Rationale: The most direct method to identify covalent fragment hits is to detect the mass shift of the target protein upon fragment binding. A mass increase corresponding to the molecular weight of the fragment (152.15 Da for our compound) is unambiguous evidence of covalent modification.[6][15] Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this initial screen.[6]

Methodology:

  • Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare the purified target protein at a working concentration (e.g., 5-10 µM) in a suitable, non-thiol containing buffer (e.g., HEPES or phosphate buffer, pH 7.4).

    • Causality Note: The absence of reducing agents like DTT or TCEP is critical to prevent them from reacting with the acrylamide fragment.

  • Incubation:

    • In a microcentrifuge tube, combine the target protein with the fragment to a final concentration typically 10-100x that of the protein (e.g., 100 µM fragment). Include a DMSO-only control.

    • Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a set time course (e.g., 1, 4, and 24 hours).

    • Causality Note: A time-course experiment is essential to observe the progression of the covalent reaction, helping to distinguish true binders from non-specific, highly reactive compounds.

  • Sample Quenching & Preparation:

    • Stop the reaction by adding an equal volume of 0.1% formic acid. This denatures the protein and acidifies the solution for optimal MS analysis.

  • LC-MS Analysis:

    • Inject the sample onto a reverse-phase C4 or C8 column suitable for protein analysis.

    • Elute the protein using a water/acetonitrile gradient containing 0.1% formic acid.

    • Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to determine the intact mass of the protein in both the control and fragment-treated samples.

    • A mass shift of +152 Da in the fragment-treated sample confirms covalent binding. Calculate the percentage of modified protein to estimate reaction stoichiometry.

Protocol 2: Structural Validation via X-ray Crystallography

Rationale: While MS confirms that a fragment binds, X-ray crystallography reveals how and where it binds. This atomic-level information is indispensable for the subsequent hit-to-lead optimization phase, allowing for rational, structure-based design.[16][17]

Methodology:

  • Protein Crystallization:

    • Generate high-quality crystals of the apo (unbound) target protein using standard vapor diffusion methods (sitting or hanging drop).

  • Fragment Soaking (Preferred for high throughput):

    • Prepare a solution of this compound in a cryoprotectant-compatible buffer at a high concentration (e.g., 1-10 mM).

    • Transfer the apo protein crystals into this solution and allow them to soak for a defined period (minutes to hours).

    • Causality Note: Soaking allows the small fragment to diffuse through solvent channels in the crystal lattice to reach the binding site and react.[17] This is often higher throughput than co-crystallization.

  • Co-crystallization (Alternative):

    • Incubate the purified protein with a molar excess of the fragment prior to setting up crystallization trials.

    • Screen for new crystallization conditions that yield crystals of the protein-fragment complex.

  • Data Collection and Structure Solution:

    • Flash-freeze the soaked or co-crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure using molecular replacement.

    • Carefully inspect the resulting electron density map for clear, unambiguous density corresponding to the fragment covalently attached to a cysteine residue.

Protocol 3: Representative Synthesis of this compound

Rationale: Access to a reliable synthetic route is essential for producing the fragment and, more importantly, for creating analogues during the hit-to-lead phase. The most straightforward approach is the acylation of 3-amino-5-methylisoxazole.

Reaction Scheme:

Methodology:

  • Setup:

    • To a round-bottom flask under a nitrogen atmosphere, add 3-amino-5-methylisoxazole (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or THF).

    • Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1-1.5 eq).

    • Cool the mixture to 0°C in an ice bath.

    • Causality Note: The base is required to neutralize the HCl generated during the reaction. Anhydrous conditions prevent hydrolysis of the highly reactive acryloyl chloride.

  • Reaction:

    • Slowly add acryloyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Workup and Purification:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure this compound.[18]

From Hit to Lead: The Path Forward

Identifying this compound as a hit is only the beginning. The subsequent optimization phase aims to improve potency and selectivity by elaborating on the fragment core.

Hit_To_Lead cluster_growth Fragment Growing cluster_merge Fragment Merging/Linking InitialHit Initial Hit This compound (Low Affinity, High LE) Grow Add functionality to unoccupied pockets (e.g., modify methyl group) InitialHit->Grow Guided by Crystal Structure Merge Combine with a second fragment binding nearby InitialHit->Merge Guided by Crystal Structure OptimizedLead Optimized Lead (High Potency & Selectivity) Grow->OptimizedLead Merge->OptimizedLead

Caption: Hit-to-lead optimization strategies.

Guided by the crystal structure of the initial hit, medicinal chemists can:

  • Grow the fragment: Add chemical functionality to the 5-methylisoxazole core to engage with nearby pockets in the protein, thereby increasing non-covalent binding interactions and improving potency.[2][3]

  • Merge or Link fragments: If another fragment is found to bind in an adjacent site, the two can be chemically linked together to create a single, higher-affinity molecule.[3]

Throughout this process, it is critical to monitor not just potency (IC₅₀), but also ligand efficiency (LE) and other drug-like properties to ensure the final lead compound has a favorable overall profile.[19]

Conclusion

This compound is a valuable chemical tool for covalent fragment-based screening campaigns. Its adherence to fragment-like properties, combined with a moderately reactive acrylamide warhead, makes it an excellent starting point for identifying novel binding pockets and developing potent, selective covalent inhibitors. The protocols and strategic workflows outlined in this guide provide a robust framework for researchers to successfully employ this fragment and advance their drug discovery programs.

References

  • Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. Retrieved from [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved from [Link]

  • Renaud, J. P., et al. (2016). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Kushwaha, N., & Singh, N. (2022). NMR-Fragment Based Virtual Screening: A Brief Overview. PubMed Central. Retrieved from [Link]

  • Murray, C., & Verdonk, M. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. Retrieved from [Link]

  • Zhang, T., et al. (2025). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. Retrieved from [Link]

  • Francis Crick Institute & GlaxoSmithKline. (2021). Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach. Drug Target Review. Retrieved from [Link]

  • Keeley, A., et al. (2014). A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Abbasov, M., et al. (2021). Fragment-based covalent ligand discovery. PubMed Central. Retrieved from [Link]

  • Packer, M. J., & reading, j. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Press. Retrieved from [Link]

  • Evotec. (2024). Advancing Drug Discovery With Covalent Fragment Screening. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology. Retrieved from [Link]

  • Scientist.com. (2024). How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies. Retrieved from [Link]

  • Qin, B., et al. (2022). Acrylamide fragment inhibitors that induce unprecedented conformational distortions in enterovirus 71 3C and SARS-CoV-2 main protease. PubMed Central. Retrieved from [Link]

  • Zhang, T., et al. (2025). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. Retrieved from [Link]

  • ResearchGate. (2022). Acrylamide Functional Group Incorporation Improves Drug-Like Properties: An Example with EGFR Inhibitors. Retrieved from [Link]

  • WuXi AppTec. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). N-(5-methyl-1,2-oxazol-3-yl)-3-phenoxypropanamide. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole.
  • LoPachin, R. M., & Gavin, T. (2012). Molecular mechanism of acrylamide neurotoxicity: lessons learned from organic chemistry. PubMed. Retrieved from [Link]

  • Al-Suwaidan, A. A., et al. (2022). Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Awaad, A. S., et al. (2024). Synthesis and Characterization of New Acrylamide Derivatives and Studying Their Antibacterial Activity. Baghdad Science Journal. Retrieved from [Link]

  • LoPachin, R. M., & Gavin, T. (2012). Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of synthesis of N-{4-[(5-methyl-1,2-oxazol-3-yl) sulfamoyl]phenyl}benzamide (1b). Retrieved from [Link]

  • ChemHelp ASAP. (2024). fragment-based drug discovery (FBDD) & access to drug research. YouTube. Retrieved from [Link]

  • Li, Y., et al. (2021). The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives. Frontiers in Nutrition. Retrieved from [Link]

  • Szymański, P., et al. (2017). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. Retrieved from [Link]

  • Dávila-Vergara, M., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PubMed Central. Retrieved from [Link]

  • Mirati Therapeutics. (2023). Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Publishing. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. Retrieved from [Link]

  • ResearchGate. (2024). Acrylamide in food: Occurrence, metabolism, molecular toxicity mechanism and detoxification by phytochemicals. Retrieved from [Link]

  • Ulusoy, S., et al. (2024). Effect of Acrylamide and Mycotoxins in SH-SY5Y Cells: A Review. PubMed Central. Retrieved from [Link]

  • Nuvisan. (2022). Introduction into Fragment Based Drug Discovery. YouTube. Retrieved from [Link]

  • ResearchGate. (2012). 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide. Retrieved from [Link]

Sources

Application Notes & Protocols: Safe Handling and Storage of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the safe handling and storage of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide, a compound of interest in contemporary research and drug development. Recognizing the limited availability of specific safety data for this molecule, this guide synthesizes established protocols for structurally related compounds, namely acrylamides and isoxazole derivatives. The protocols herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and ensure a safe laboratory environment.

Introduction: A Structural Approach to Safety

This compound is a molecule that incorporates two key functional groups: an acrylamide moiety and a methyl-substituted isoxazole ring. The acrylamide group is well-known for its reactivity and potential health hazards, while the isoxazole ring is a common scaffold in many biologically active compounds.[1][2] A comprehensive understanding of the risks associated with each of these components is paramount for establishing safe handling procedures.

The prop-2-enamide (acrylamide) portion of the molecule is an α,β-unsaturated carbonyl compound, making it a potential Michael acceptor. This reactivity is the basis for its utility in chemical synthesis but also underlies its potential for covalent modification of biological macromolecules, leading to toxicity. Acrylamide itself is classified as a probable human carcinogen and a known neurotoxin.[3][4] Therefore, any derivative, including the topic compound, should be handled with the utmost caution.

The 5-methyl-1,2-oxazol-3-yl group is a heterocyclic moiety found in various pharmaceuticals.[5] While the isoxazole ring itself is generally stable, its presence can influence the overall electronic properties and biological activity of the molecule.[1][6]

This guide will therefore extrapolate safety protocols from the well-established guidelines for handling acrylamides, while considering the physicochemical properties imparted by the isoxazole ring.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any work with this compound commences. The primary hazards are associated with the acrylamide functional group.

Potential Health Hazards:

  • Carcinogenicity: Acrylamide is classified as a Group B2, probable human carcinogen.[3] It is prudent to assume that this compound may also possess carcinogenic properties.

  • Neurotoxicity: Acrylamide is a known neurotoxin, with exposure leading to symptoms such as numbness, tingling, and weakness in the limbs.[4] These effects can be delayed and may occur even with low-level, repeated exposure.[4]

  • Skin and Eye Irritation: Direct contact with the compound may cause skin and eye irritation.[7] The acrylamide moiety can be readily absorbed through intact skin.[4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[7]

Physical and Chemical Hazards:

  • Reactivity: The acrylamide group can undergo polymerization, which can be initiated by heat, light, or certain chemical initiators. Explosive polymerization of acrylamide can occur if heated above its melting point.[4][8] While the specific reactivity of this compound is not fully characterized, it should be protected from high temperatures and direct sunlight.[9]

  • Incompatibilities: Store away from strong oxidizing agents, reducing agents, acids, bases, and metals.[3][4]

Exposure Limits:

While no specific Occupational Exposure Limit (OEL) has been established for this compound, the OELs for acrylamide should be used as a conservative benchmark.

Regulatory Body Exposure Limit (8-hour Time-Weighted Average)
OSHA (PEL)0.3 mg/m³
ACGIH (TLV)0.03 mg/m³[4]
NIOSH (REL)0.03 mg/m³[4]

Engineering Controls: The First Line of Defense

To minimize exposure, all work with this compound, especially when handling the solid compound or preparing solutions, must be conducted within a properly functioning chemical fume hood.[3][4][8]

Caption: Workflow for handling this compound in a chemical fume hood.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure.

  • Gloves: Nitrile gloves are required.[3][8] Change gloves frequently, at least every two hours, and immediately if they become contaminated.[3][4] Wash hands thoroughly after removing gloves.[10][11]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[11] If there is a risk of splashing, chemical splash goggles should be worn.[3][4]

  • Lab Coat: A fully buttoned lab coat with sleeves extending to the wrists must be worn.[3] Lab coats should be left in the laboratory to prevent the spread of contamination.[8]

  • Respiratory Protection: Respiratory protection may be necessary if there is a potential for aerosol generation outside of a fume hood.[3][8] Consult with your institution's Environmental Health and Safety (EHS) department for respirator selection and fit-testing.[8]

Safe Handling and Experimental Protocols

Weighing Solid Compound

Due to the risk of inhaling fine powders, the following protocol must be followed:

  • Designate a specific area within a chemical fume hood for handling the compound.[3]

  • Tare a container on a balance located away from drafts.

  • Inside the fume hood, carefully transfer the desired amount of this compound into the tared container.

  • Seal the container before removing it from the fume hood to weigh.[3][4]

  • Wipe down the spatula and any surfaces with a damp cloth to collect any residual powder. Dispose of the cloth as hazardous waste.[4]

Solution Preparation
  • All solutions should be prepared inside a chemical fume hood.[8]

  • Add the solvent to the container with the pre-weighed solid.

  • Keep the container closed as much as possible during dissolution.[3][8]

  • Clearly label the solution with the compound name, concentration, date, and appropriate hazard warnings.

Decontamination Procedures

For surfaces contaminated with this compound, a two-step decontamination process is recommended, adapted from protocols for acrylamide:[8][10]

  • Step 1: Oxidation. Prepare a 1.6% aqueous solution of potassium persulfate. Carefully apply this solution to the contaminated surface and let it stand for 30 minutes.

  • Step 2: Reduction. Prepare a 1.6% aqueous solution of sodium metabisulfite. Apply this solution to the same surface and let it stand for an additional 30 minutes.

  • Step 3: Final Cleaning. Wash the surface thoroughly with soap and water.[10][11]

  • All materials used for decontamination must be disposed of as hazardous waste.[8]

Storage Procedures

Proper storage is crucial to maintain the stability of the compound and prevent accidents.

  • Container: Store in a tightly sealed, shatter-resistant container.[3] If the primary container is not shatter-resistant, use a secondary container.[4]

  • Location: Store in a cool, dry, and well-ventilated area.[7][9]

  • Light and Heat: Protect from direct sunlight and heat to prevent polymerization.[3][9]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, reducing agents, acids, bases, and metals.[3][4]

Caption: Key storage requirements for this compound.

Spill and Emergency Procedures

In the event of a spill or personnel exposure, immediate and appropriate action is critical.

Spill Response
  • Small Spills: If you are trained and comfortable doing so, clean up small spills immediately.[10] Evacuate others from the area. Wear the appropriate PPE, including respiratory protection if necessary. For solid spills, gently cover with a damp paper towel to avoid generating dust, then scoop into a sealed container for disposal.[10] Decontaminate the area as described in Section 5.3.

  • Large Spills: Evacuate the area immediately and notify your institution's EHS department.[10] Do not attempt to clean up a large spill yourself.

Personnel Exposure
Exposure Route First Aid Measures
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[10] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[9][12] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[9][12] Seek immediate medical attention.

Waste Disposal

All waste contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, must be disposed of as hazardous waste.[3][4] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.[3]

Conclusion

The safe handling and storage of this compound necessitate a cautious approach rooted in the known hazards of its constituent functional groups. By adhering to the protocols outlined in this guide, researchers can effectively mitigate the risks associated with this compound. A proactive safety culture, centered on robust engineering controls, consistent use of personal protective equipment, and thorough training, is the cornerstone of a safe and productive research environment.

References

  • University of Houston. (n.d.). Standard Operating Procedure for Acrylamide.
  • University of California. (2023, November 10). Acrylamide - Environment, Health & Safety.
  • University of Michigan-Dearborn. (n.d.). Acrylamide.
  • LSU Health Shreveport. (n.d.). Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Acrylamide.
  • University of Washington Environmental Health & Safety. (n.d.). Acrylamide Use SOP.
  • A2B Chem. (n.d.). This compound.
  • PubChem. (n.d.). N-(5-methyl-1,2-oxazol-3-yl)-3-phenoxypropanamide.
  • Santa Cruz Biotechnology. (2022, August 26). Safety Data Sheet.
  • Enamine. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2012, July 19). Safety Data Sheet.
  • Echemi. (n.d.). N-{[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonyl}propanamide.
  • Angene Chemical. (2024, June 6). Safety Data Sheet.
  • Fisher Scientific. (2023, August 25). Safety Data Sheet.
  • Smolecule. (2023, August 27). N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenyl-1,3-oxazole-4-carboxamide.
  • Wikipedia. (n.d.). Isoxazole.
  • PubChem. (n.d.). Prd_002214.
  • MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
  • PMC. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
  • PMC. (2018, October 22). Isoxazole Derivatives as Regulators of Immune Functions.
  • PubChem. (n.d.). 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide;hydroxylamine.
  • NIH. (n.d.). Crystal structure and Hirshfeld surface analysis of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}.
  • PubChem. (n.d.). N-(5-Methyl-3-isoxazolyl)propanamide.
  • MolPort. (n.d.). Compound N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide.
  • MDPI. (n.d.). 5-Isopropyl-N-(1H-1,2,3,4-tetrazol-5-yl)thiobenzo-2-oxazole Acetamide.
  • PubChem. (n.d.). N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide.
  • MolPort. (n.d.). Compound N-[(1H-benzimidazol-2-yl)methyl]-3-(2-chlorophenyl)prop-2-enamide.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility challenges with N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide and similar compounds in in vitro assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure reliable and reproducible experimental outcomes.

Introduction: Understanding the Challenge

This compound belongs to a class of compounds that often exhibit poor aqueous solubility. This is due to its chemical structure, which includes a heterocyclic oxazole ring and an acrylamide group, contributing to a degree of lipophilicity.[1][2][3] Poor solubility is a significant hurdle in drug discovery, as it can lead to underestimated potency, inconsistent results, and precipitation in assay plates.[4][5] This guide will walk you through a systematic approach to characterize and improve the solubility of this compound for your specific in vitro needs. The prop-2-enamide functional group suggests this compound may act as a covalent inhibitor, which can have unique handling requirements.[6][7][8]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial stock of this compound in DMSO precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?

This is a classic sign of a compound "crashing out" of solution and is indicative of its low aqueous solubility. Your compound is likely soluble in 100% DMSO but becomes supersaturated and precipitates when the solvent composition shifts to a predominantly aqueous environment.[9]

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.[9][10] To achieve this while maintaining your desired compound concentration, you may need to prepare a more concentrated DMSO stock solution.

  • Stepwise Dilution: Avoid diluting your DMSO stock directly into the final assay volume. Instead, perform serial dilutions in your assay buffer. This gradual change in solvent polarity can sometimes keep the compound in solution.[11]

  • Assess Kinetic vs. Thermodynamic Solubility: You are observing a kinetic solubility limit. It's crucial to determine the thermodynamic (or equilibrium) solubility to understand the true solubility limit of your compound in the assay buffer.[5][12][13] This will inform your solubilization strategy.

Q2: How do I determine the solubility of my compound in my specific assay buffer?

Performing a simple solubility assessment is a critical first step. You can perform either a kinetic or a thermodynamic solubility assay.

  • Kinetic Solubility: This is a rapid assessment that mimics the process of diluting a DMSO stock into an aqueous buffer.[4][12][14][15] It's well-suited for high-throughput screening.[15]

  • Thermodynamic Solubility: This measures the true equilibrium solubility of the solid compound in a saturated solution and is more time-intensive but provides a more accurate measure.[5][13][16][17]

Protocol: Kinetic Solubility Assay

This protocol is adapted from standard high-throughput screening methodologies.[4][14][15]

Materials:

  • This compound

  • High-purity DMSO

  • Your specific in vitro assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear-bottom plates

  • Plate reader with nephelometry or UV-Vis absorbance capabilities

Procedure:

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved, using gentle warming (37°C) or sonication if necessary.[9]

  • Serial Dilution in DMSO: In a separate plate, perform a serial dilution of your 10 mM stock in 100% DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Addition to Assay Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to wells containing a larger volume (e.g., 198 µL) of your assay buffer. This will result in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at your assay temperature (e.g., 37°C) for a set period (e.g., 2 hours), with gentle shaking.[12]

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate.[12][14]

    • UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at the compound's λmax. A plateau in absorbance indicates the solubility limit has been reached.[12][14]

Q3: My compound's solubility is still too low for my desired assay concentration, even with optimized DMSO levels. What are my other options?

If DMSO alone is insufficient, you can explore the use of solubilizing excipients. The choice of excipient will depend on the nature of your assay (biochemical vs. cell-based).

Solubilization Strategy Mechanism of Action Pros Cons Best For
Co-solvents (e.g., Ethanol, PEG400) Modify the polarity of the solvent to increase solubility.Simple to implement.Can have effects on protein structure and cell viability at higher concentrations.Biochemical assays.
pH Modification For ionizable compounds, adjusting the pH can increase the proportion of the more soluble ionized form.[18][19]Can be highly effective for weakly acidic or basic compounds.[18][20][21]Requires knowledge of the compound's pKa. May not be suitable for assays sensitive to pH changes.Biochemical assays where pH can be controlled.
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility.[][23][24]Generally well-tolerated in cell-based assays. Can improve compound stability.[]Can sometimes interfere with compound-target binding if the complex is too stable.[23]Cell-based and biochemical assays.
Surfactants (e.g., Tween-80, Polysorbate 20) Above their critical micelle concentration (CMC), they form micelles that can encapsulate hydrophobic compounds.[25][26][27][28][29]Very effective at increasing solubility.[26]Often cytotoxic, making them unsuitable for most cell-based assays.[30] Can interfere with some biochemical assays.Primarily biochemical assays.

Workflow for Selecting a Solubilization Strategy

Solubilization_Workflow Start Start: Compound Precipitates in Assay Buffer Solubility_Assay Perform Kinetic Solubility Assay in Assay Buffer Start->Solubility_Assay Check_Solubility Is Solubility > Desired Assay Concentration? Solubility_Assay->Check_Solubility Proceed Proceed with Assay (Optimized DMSO %) Check_Solubility->Proceed Yes Strategy Select Solubilization Strategy Check_Solubility->Strategy No Biochemical Biochemical Assay? Strategy->Biochemical Cell_Based Cell-Based Assay Biochemical->Cell_Based No pH_Mod Try pH Modification (if pKa is known) Biochemical->pH_Mod Yes Cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) Cell_Based->Cyclodextrins Surfactants Try Non-ionic Surfactants (e.g., Tween-80) pH_Mod->Surfactants If ineffective Validate Validate Assay Performance with Excipient Surfactants->Validate Cyclodextrins->Validate

Caption: Decision workflow for troubleshooting compound solubility.

Q4: How do I use cyclodextrins to improve the solubility of my compound for a cell-based assay?

2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice for cell culture applications.[23]

Protocol: Solubilization with HP-β-CD

Materials:

  • This compound

  • High-purity DMSO

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Your cell culture medium

Procedure:

  • Prepare HP-β-CD Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your cell culture medium. Warm and stir until fully dissolved. Filter-sterilize this solution.

  • Prepare Compound Stock in DMSO: Create a high-concentration stock of your compound in 100% DMSO (e.g., 20-50 mM).

  • Complexation:

    • Slowly add the DMSO stock solution to the sterile HP-β-CD solution while vortexing. The goal is to have the compound enter the hydrophobic core of the cyclodextrin.

    • A good starting point is a 1:2 or 1:5 molar ratio of compound to HP-β-CD.

    • Incubate the mixture for 1-2 hours at room temperature with gentle agitation to allow for complex formation.

  • Final Dilution: This complexed solution can now be further diluted in your cell culture medium to the final desired concentration for your assay.

  • Important Control: Always include a vehicle control containing the same final concentration of HP-β-CD and DMSO that your treated cells will be exposed to.

Final Recommendations

  • Characterize Before You Screen: Always perform a preliminary solubility assessment before launching into large-scale screening. This initial investment of time will save you from unreliable data and wasted resources down the line.

  • Keep It Simple: Start with the simplest approach (optimizing DMSO concentration) and only add complexity (excipients) if necessary.

  • Controls are Key: When using any solubilizing agent, it is imperative to run parallel vehicle controls to ensure that the agent itself is not affecting your assay readout.

  • Consider Covalent Nature: Given the acrylamide moiety, be aware of the compound's potential reactivity and stability in aqueous buffers over time. Freshly prepare solutions for each experiment.

By following this structured approach, you can systematically overcome the solubility challenges presented by this compound, leading to more accurate and reliable data in your in vitro assays.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Sigma-Aldrich. (n.d.). Cyclodextrins.
  • protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed, 8(6), 269-275.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • PCBIS. (n.d.). Thermodynamic solubility.
  • Bergström, C. A., & Box, K. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 29-36.
  • Tran, P., Tran, T., Lee, K. H., Kim, D. J., & Lee, B. J. (2010). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Expert Opinion on Drug Delivery, 7(5), 647-661.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Tran, P., Tran, T., Lee, K. H., Kim, D. J., & Lee, B. J. (2010). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. Expert Opinion on Drug Delivery, 7(5), 647-661.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Sigma-Aldrich. (n.d.). Cyclodextrin Solubility Table.
  • Loftsson, T., & Brewster, M. E. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1163.
  • Mitra, A., & Mitra, A. K. (2020). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 17(8), 2887-2900.
  • Khan, M. A., et al. (2023).
  • Popa, M. I., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(15), 3298.
  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?.
  • Singh, N., & Sharma, L. (2021). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Journal of Drug Delivery and Therapeutics, 11(3-S), 114-120.
  • Muselík, J., et al. (2013). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. AAPS PharmSciTech, 14(3), 1159-1166.
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?.
  • Kim, D. W., et al. (2019). Development of an enhanced formulation to minimize pharmacokinetic variabilities of a weakly basic drug compound. Pharmaceutical Development and Technology, 24(10), 1234-1242.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Singh, N., & Sharma, L. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech and Industrial Medicine, 11(3).
  • GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from GE Healthcare Life Sciences website.
  • Smolecule. (2023). N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenyl-1,3-oxazole-4-carboxamide.
  • BLD Pharm. (n.d.). CAS 196403-11-9 this compound.
  • Ahn, H. C., & Lee, K. (2017). Recent advances in the development of covalent inhibitors. Journal of Medicinal Chemistry, 60(14), 5983-6003.
  • PubChem. (n.d.). N-(5-methyl-1,2-oxazol-3-yl)-3-phenoxypropanamide.
  • Wikipedia. (n.d.). Oxazole.
  • Sharma, A., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Mini-Reviews in Medicinal Chemistry, 21(16), 2201-2224.
  • Zhang, T., et al. (2019). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Cell Chemical Biology, 26(1), 19-32.
  • WuXi AppTec. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors.
  • Echemi. (n.d.). N-{[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonyl}propanamide.
  • X-Chem. (2022). Webinar - Development of Covalent Drugs with New Emerging Technologies.
  • Wang, Y., et al. (2021).
  • May, A. E., Willoughby, P. H., & Hoye, T. R. (2008). Decarboxylative Isomerization of N-Acyl-2-oxazolidinones to 2-oxazolines. The Journal of Organic Chemistry, 73(8), 3292-3294.
  • Reddy, B. V. S., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 88(12), 8153-8162.
  • PubChem. (n.d.). 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide;hydroxylamine.

Sources

Technical Support Center: Optimizing N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to increasing the yield of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide synthesis.

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers and drug development professionals to provide actionable insights and troubleshoot common issues encountered during this specific amide bond formation. As Senior Application Scientists, we ground our advice in mechanistic principles to help you not only solve immediate yield issues but also build a robust and reproducible process.

The synthesis of this compound is typically achieved via the acylation of 3-amino-5-methylisoxazole with acryloyl chloride. This reaction, a variant of the Schotten-Baumann reaction, involves the nucleophilic attack of the amine on the highly electrophilic acyl chloride.[1][2] While straightforward in principle, several factors can lead to diminished yields. This guide addresses these challenges in a structured, question-and-answer format.

Section 1: Troubleshooting Low Yields - A Mechanistic Approach

Low product yield is the most common issue, often stemming from suboptimal reaction conditions or competing side reactions.[3] This section breaks down the most frequent causes and their solutions.

Q1: My reaction yield is consistently low or non-existent. What are the most likely root causes?

Several factors can contribute to poor product formation. The primary culprits are the deactivation of the amine nucleophile, degradation of the acylating agent, or improper reaction setup. A systematic approach is key to diagnosis.

  • Amine Deactivation: The acylation reaction produces one equivalent of hydrochloric acid (HCl).[4] This acid will protonate the unreacted 3-amino-5-methylisoxazole, converting it into an unreactive ammonium salt and effectively halting the reaction.[5][6]

  • Acyl Chloride Hydrolysis: Acryloyl chloride is highly reactive and will readily hydrolyze upon contact with water.[3] Using anhydrous solvents and reagents is critical for success.

  • Side Reactions: The acryloyl moiety is prone to polymerization, especially at elevated temperatures or in the presence of radical initiators. Furthermore, the product amide can potentially undergo a second acylation to form an imide byproduct if an excess of acryloyl chloride is used under harsh conditions.[5]

  • Substrate Reactivity: The amino group on the 3-position of the isoxazole ring may exhibit reduced nucleophilicity due to the electron-withdrawing nature of the heterocyclic ring.[7] This can make the reaction more sluggish than with simple aliphatic amines.

The following logical workflow can help diagnose the issue:

G start Low or No Yield Observed check_sm Verify Starting Material Quality (Purity via NMR/GC-MS) start->check_sm check_conditions Review Reaction Conditions start->check_conditions analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) start->analyze_crude sm_ok Purity Confirmed check_sm->sm_ok sm_bad Impurity Detected check_sm->sm_bad conditions_q1 Was the reaction anhydrous? check_conditions->conditions_q1 crude_q1 Unreacted Starting Material? analyze_crude->crude_q1 purify_sm Action: Purify Starting Materials (Distillation/Recrystallization) sm_bad->purify_sm no_anhydrous No conditions_q1->no_anhydrous yes_anhydrous Yes conditions_q1->yes_anhydrous conditions_q2 Was a suitable base used? (>1 equivalent) no_base No conditions_q2->no_base yes_base Yes conditions_q2->yes_base conditions_q3 Was the temperature controlled? no_temp No conditions_q3->no_temp yes_temp Yes conditions_q3->yes_temp action_anhydrous Action: Use anhydrous solvents and dry glassware. no_anhydrous->action_anhydrous yes_anhydrous->conditions_q2 action_base Action: Select appropriate base and stoichiometry (see Sec 2). no_base->action_base yes_base->conditions_q3 action_temp Action: Optimize temperature (start at 0 °C). no_temp->action_temp crude_q2 Polymeric Byproducts? crude_q1->crude_q2 Yes crude_q1->crude_q2 No action_slow Indicates slow reaction. Optimize Base/Solvent/Temp. crude_q1->action_slow Yes crude_q3 Other Side Products? crude_q2->crude_q3 Yes crude_q2->crude_q3 No action_polymer Indicates polymerization. Lower temp, add inhibitor. crude_q2->action_polymer Yes action_side Indicates other pathways. Consider alternative acylating agents. crude_q3->action_side Yes G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Dissolve 3-amino-5-methylisoxazole (1.0 eq) and Triethylamine (1.2 eq) in anhydrous DCM. prep2 2. Cool the solution to 0 °C in an ice-water bath. prep1->prep2 react1 3. Add acryloyl chloride (1.1 eq) dropwise over 15-20 minutes, keeping T < 5 °C. prep2->react1 react2 4. Stir at 0 °C for 1 hour. react1->react2 react3 5. Allow to warm to room temperature and stir for 2-4 hours. react2->react3 react4 6. Monitor reaction progress by TLC. react3->react4 workup1 7. Quench with saturated aq. NH₄Cl. react4->workup1 workup2 8. Separate layers. Extract aqueous layer with DCM (2x). workup1->workup2 workup3 9. Combine organic layers, wash with brine, dry over Na₂SO₄, and filter. workup2->workup3 workup4 10. Concentrate under reduced pressure. workup3->workup4 workup5 11. Purify crude product via flash column chromatography. workup4->workup5

Caption: Step-by-step experimental workflow.

Detailed Steps:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-amino-5-methylisoxazole (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Add triethylamine (1.2 eq.) and cool the stirring solution to 0 °C using an ice bath.

  • Slowly add acryloyl chloride (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour after the addition is complete.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). [3]8. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the resulting crude solid or oil by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Q5: My purification is difficult. Any suggestions?

If the crude product is difficult to purify, consider the following:

  • Acid/Base Wash: Before the brine wash, consider washing the combined organic layers with dilute acid (e.g., 1M HCl) to remove any remaining triethylamine, followed by a wash with saturated sodium bicarbonate (NaHCO₃) to remove any acidic impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective alternative to chromatography for achieving high purity.

References

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Grokipedia. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. J&K Scientific. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Wikipedia. Retrieved from [Link]

  • University of Evansville. (n.d.). Acylation under weak base conditions. Retrieved from [Link]

  • Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. J. Chem. Sci., 125(3), 607–613. Retrieved from [Link]

  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 538-542. Retrieved from [Link]

  • BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. BYJU'S. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. ResearchGate. Retrieved from [Link]

  • Reddit. (2022). amide coupling help. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of synthesis of N-{4-[(5-methyl-1,2-oxazol-3-yl) sulfamoyl]phenyl}benzamide (1b). ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Amino Acid Acrylamide Mimics: Creation of a consistent monomer library and characterization of their polymerization behaviour. The Royal Society of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Table of contents. The Royal Society of Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. Retrieved from [Link]

Sources

Troubleshooting off-target effects of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance for off-target effects that may be encountered during experimentation. Our goal is to equip you with the foundational knowledge, practical protocols, and logical frameworks to identify, validate, and mitigate these effects.

Understanding the Molecule: A Tale of Two Moieties

This compound is a targeted covalent inhibitor. Its structure can be conceptually divided into two key components that dictate its biological activity:

  • The "Warhead" (prop-2-enamide): This is an acrylamide group, a well-established electrophile that acts as the reactive component. It is designed to form a permanent, covalent bond with a nucleophilic amino acid residue—most commonly a cysteine—on its target protein via a Michael addition reaction.[1][2] The inherent reactivity of this warhead is crucial for its high potency and long duration of action, but it also presents a primary source of potential off-target interactions if it reacts with unintended proteins.[3][4]

  • The "Guidance System" (N-(5-methyl-1,2-oxazol-3-yl)): This moiety is responsible for the initial, non-covalent binding that positions the warhead correctly within the desired protein's binding pocket. The selectivity of a covalent inhibitor is heavily dependent on the affinity and specificity of this guidance system.[5] Off-target effects can occur if this moiety binds promiscuously to other proteins that have structurally similar binding sites.[6]

Off-target effects are a critical consideration in drug development, as they can lead to misinterpretation of experimental results, cellular toxicity, or unexpected physiological responses.[4][7] This guide provides a systematic approach to troubleshooting these challenges.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered in the lab.

Q1: My cells are showing a phenotype (e.g., apoptosis, cell cycle arrest) that is inconsistent with the known function of the intended target. How do I begin to determine if this is an off-target effect?

A1: This is a classic scenario that requires a systematic process of elimination. The observed phenotype could be a true on-target effect that reveals a novel function of your target, an off-target effect, or a non-specific cellular stress response.

Initial Steps:

  • Confirm with a Structurally Unrelated Inhibitor: The most straightforward first step is to treat your cells with a different, structurally distinct inhibitor that targets the same protein.[8] If you observe the same phenotype, it strengthens the case for an on-target effect. If the phenotype is unique to this compound, an off-target effect is more likely.

  • Genetic Target Validation: Use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out your target protein.[8] The resulting phenotype should ideally mimic the on-target effects of your inhibitor. A mismatch between the genetic and pharmacological results strongly points towards off-target activity of the compound.

  • Dose-Response Analysis: Perform a detailed dose-response curve. On-target effects should manifest at concentrations consistent with the inhibitor's potency (IC50 or Kᵢ) for the primary target. Effects that only appear at significantly higher concentrations are often off-target.[8]

Here is a logical workflow to follow:

phenotype Unexpected Phenotype Observed struct_unrelated Test Structurally Unrelated Inhibitor for Same Target phenotype->struct_unrelated genetic_kd Perform Genetic Knockdown (siRNA, CRISPR) phenotype->genetic_kd pheno_match Phenotype Matches? struct_unrelated->pheno_match Compare Phenotypes pheno_match2 Phenotype Matches? genetic_kd->pheno_match2 Compare Phenotypes pheno_match->genetic_kd  No on_target Likely On-Target Effect (Potentially Novel Biology) pheno_match->on_target  Yes pheno_match2->on_target  Yes off_target Likely Off-Target Effect (Proceed to Identification) pheno_match2->off_target  No

Caption: Troubleshooting workflow for unexpected phenotypes.

Q2: I'm observing significant cytotoxicity at concentrations where I expect specific target inhibition. How can I differentiate between targeted cell killing and non-specific toxicity?

A2: This is a critical distinction. The inherent reactivity of the acrylamide warhead can lead to widespread, non-specific alkylation of cellular proteins and depletion of crucial molecules like glutathione, causing toxicity.[4]

Key Control Experiments:

To parse this, you need the right control compounds. If not already available, synthesizing them is a high-value step.

Control Compound TypeStructural ModificationPurpose
Non-Covalent Analog Replace the acrylamide double bond with a single bond (i.e., convert prop-2-enamide to propanamide).This analog retains the "guidance system" but cannot form a covalent bond. It helps determine if the observed effects are due to reversible binding or require covalent modification.
Scrambled/Inactive Analog Synthesize an isomer of the "guidance system" known to have poor binding affinity for the target.This compound helps identify effects caused by the chemical structure in general, independent of specific on-target or off-target binding.
Less Reactive Warhead Modify the acrylamide to be less electrophilic (e.g., by adding electron-donating groups).This can help determine if the toxicity is due to hyper-reactivity of the warhead. Reducing reactivity may improve the selectivity profile.[9]

If the non-covalent analog is not cytotoxic, it strongly suggests the toxicity is linked to covalent modification—either of the intended target or of numerous off-targets.

Q3: I suspect an off-target effect. What are the best experimental methods to identify the specific protein(s) being modified?

A3: Identifying the specific off-target proteins requires specialized proteomic techniques. These methods are designed to survey the entire proteome for covalent binding events.

MethodPrincipleProsCons
Competitive Activity-Based Protein Profiling (ABPP) [10]Cells are treated with your inhibitor, then lysed and treated with a broad-spectrum, alkyne-tagged covalent probe. Proteins that were engaged by your inhibitor will be unavailable to bind the probe. A reduction in probe signal for a specific protein (measured by mass spectrometry) indicates it's a target.Identifies targets in a native cellular context. Provides dose-response information across the proteome.Indirect method. Requires a suitable broad-spectrum probe.
Direct Inhibitor-Probe Pull-Down [3][11]A version of your inhibitor is synthesized with a "tag" (e.g., an alkyne or biotin). Cells are treated with this tagged probe, which is then used to pull down its covalent protein partners for identification by mass spectrometry.Directly identifies binding partners. Confirms covalent bond formation.Synthesizing a tagged probe can be challenging. The tag might alter the compound's binding properties.
Intact Protein Mass Spectrometry [10]A purified, suspected off-target protein is incubated with the inhibitor. Mass spectrometry is then used to see if the protein's mass has increased by the exact mass of the inhibitor, confirming direct covalent modification.Gold standard for confirming a direct covalent interaction with a specific purified protein.Not a discovery tool; requires a pre-existing hypothesis about the off-target. Does not work in a complex cellular environment.

Recommendation: For unbiased discovery of off-targets, competitive ABPP is an excellent starting point. Once you have a list of potential candidates, you can validate them with direct methods like intact protein mass spectrometry or cellular target engagement assays.

Key Experimental Protocols

Protocol 1: Cellular Target Engagement via Competitive Western Blot

This protocol is used to validate if a suspected off-target protein, identified through proteomics, is engaged by your inhibitor in intact cells. It is a variation of the direct inhibitor-probe pull-down method.[12][13]

Principle: Cells are pre-treated with a range of concentrations of your unlabeled inhibitor. Then, a fixed, high concentration of a tagged version of your inhibitor (the "probe") is added. If the unlabeled inhibitor is bound to the target, it will block the binding of the probe. A decrease in the pull-down signal for the target protein with increasing concentrations of the unlabeled inhibitor confirms target engagement.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate your cells of interest and allow them to adhere overnight.

  • Inhibitor Pre-incubation: Treat cells with a dose-response range of the unlabeled this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 1-2 hours. Include a DMSO vehicle control.

  • Probe Addition: Add a fixed, high concentration of the alkyne-tagged version of the inhibitor to all wells and incubate for 1 hour.

  • Cell Lysis: Wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Click Chemistry: Perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction to attach a biotin-azide tag to the alkyne-tagged probe now covalently bound to its protein targets.[3]

  • Streptavidin Pull-Down: Add streptavidin-coated magnetic beads to the lysates and incubate to capture the biotin-tagged protein complexes.

  • Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads using a sample buffer and by boiling.

  • Western Blot Analysis: Resolve the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to your suspected off-target protein. A dose-dependent decrease in the band intensity will confirm competitive engagement.

start Treat Cells with Unlabeled Inhibitor (Dose-Response) add_probe Add Alkyne-Tagged Probe (Fixed Conc.) start->add_probe lyse Lyse Cells add_probe->lyse click Click Reaction: Attach Biotin-Azide lyse->click pulldown Streptavidin Bead Pull-Down click->pulldown elute Wash and Elute Bound Proteins pulldown->elute wb Western Blot for Suspected Off-Target elute->wb result Analyze Signal Decrease wb->result

Caption: Workflow for the Competitive Western Blot protocol.

Protocol 2: Proteome-Wide Off-Target Discovery using Competitive isoTOP-ABPP

This is a powerful chemoproteomic method for identifying and quantifying inhibitor targets across the entire proteome.[12][13]

Principle: This method uses isotopic labeling to compare the cysteine reactivity profile of a DMSO-treated proteome versus an inhibitor-treated proteome. An alkyne-tagged, broad-reactivity cysteine probe is used. In the DMSO control, reactive cysteines are labeled with a "light" tag. In the inhibitor-treated sample, the same cysteines are labeled with a "heavy" tag. When the samples are mixed and analyzed by mass spectrometry, the ratio of heavy to light signal for each cysteine-containing peptide reveals how strongly the inhibitor engaged that site. A high light/heavy ratio indicates the inhibitor blocked the probe from binding, identifying it as a target.

Step-by-Step Methodology:

  • Cell Treatment: Prepare two populations of cells. Treat one with DMSO (control) and the other with this compound for 2-4 hours.

  • Cell Lysis: Harvest and lyse both cell populations separately in PBS.

  • Probe Labeling: Treat the DMSO lysate with a "light" isotopically tagged iodoacetamide-alkyne probe. Treat the inhibitor lysate with a "heavy" isotopically tagged version of the same probe. Quench the reaction.

  • Click Chemistry: Perform a CuAAC reaction on each lysate to attach an azide-TEV-biotin tag to the alkyne-labeled proteins.

  • Combine and Purify: Combine the "light" and "heavy" lysates in a 1:1 ratio. Perform a streptavidin pull-down to enrich for all labeled proteins.

  • On-Bead Digestion: While the proteins are bound to the beads, digest them into peptides using trypsin.

  • Isotopic Peptide Elution: Elute the isotopically labeled cysteine-containing peptides by cleaving the TEV linker with TEV protease.

  • LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify peptides and quantify the light/heavy isotopic ratios. Ratios significantly greater than 1 represent peptides containing cysteines that were engaged by your inhibitor.

cluster_0 Control Sample cluster_1 Experimental Sample dmso Treat Cells with DMSO lyse_l Lyse dmso->lyse_l probe_l Label with 'Light' Alkyne Probe lyse_l->probe_l click_l Click on Biotin Tag probe_l->click_l combine Combine 1:1 click_l->combine inhibitor Treat Cells with Your Inhibitor lyse_h Lyse inhibitor->lyse_h probe_h Label with 'Heavy' Alkyne Probe lyse_h->probe_h click_h Click on Biotin Tag probe_h->click_h click_h->combine pulldown Streptavidin Enrichment combine->pulldown digest Trypsin Digest pulldown->digest elute Elute Peptides digest->elute ms LC-MS/MS Analysis elute->ms

Caption: Workflow for the Competitive isoTOP-ABPP protocol.

References
  • Zhang, C., & Liu, Y. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget, 7(26). [Link]

  • Zhang, T., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society, 140(50). [Link]

  • Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology. [Link]

  • Gao, Y., et al. (2020). Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews. [Link]

  • Biomedical Data Mining. (n.d.). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. [Link]

  • Shapiro, M. J., et al. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society, 143(13). [Link]

  • Singh, H., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22). [Link]

  • Che, A. (2023). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. [Link]

  • Kumar, A., et al. (2024). Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning. Scientific Reports, 14(1). [Link]

  • Reaction Biology. (n.d.). Cell-Based In Vitro Kinase Assay Services. [Link]

  • Schwartz, J. C., et al. (2017). Reversible Covalent Inhibition: A Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology, 12(6). [Link]

  • Willems, L. I., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6). [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. [Link]

  • Bohrium. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. [Link]

  • Lee, H., & Lee, J. (2022). Recent advances in the development of covalent inhibitors. Journal of Biological Engineering, 16(1). [Link]

  • ACS Publications. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]

  • Singh, J., et al. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 3(12). [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12). [Link]

  • ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. [Link]

  • WuXi AppTec. (2024). How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies. Scientist.com. [Link]

  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11). [Link]

  • Chanda, A., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. RSC Medicinal Chemistry, 14(5). [Link]

  • Certara. (2021). Developing Targeted Covalent Inhibitor Drugs: 3 Key Considerations. [Link]

  • CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. [Link]

  • Kambe, T., et al. (2019). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(1). [Link]

Sources

Technical Support Center: Optimization of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide for Cell Treatment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the novel covalent inhibitor, N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective application of this compound in cell-based assays. Given the compound's prop-2-enamide (acrylamide) moiety, it is classified as a targeted covalent inhibitor (TCI), which forms an irreversible covalent bond with its target protein.[1][2] This guide will walk you through the critical steps of optimizing its concentration for cell treatment, ensuring reproducible and meaningful results.

I. Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: While specific target validation is ongoing, the presence of the prop-2-enamide functional group, a Michael acceptor, strongly suggests that this compound acts as a targeted covalent inhibitor (TCI).[1][2] TCIs typically follow a two-step mechanism: initial reversible binding to the target protein, followed by an irreversible covalent bond formation with a nucleophilic residue (commonly cysteine) within the protein's binding site.[3] The 1,2-oxazole and methyl groups likely contribute to the initial binding affinity and selectivity for the target protein.

Q2: How should I prepare and store this compound?

A2: Based on compounds with similar oxazole structures, this compound is predicted to be a solid with good solubility in organic solvents like DMSO, and limited solubility in aqueous solutions.[4] For cell culture experiments, we recommend preparing a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing working concentrations, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration does not exceed a level that affects cell viability (typically ≤ 0.5%).[1]

Q3: My cells are dying even at low concentrations of the compound. What could be the cause?

A3: High cytotoxicity at low concentrations can stem from several factors:

  • Off-target effects: The reactive acrylamide group can bind to other proteins besides the intended target, leading to toxicity.[3]

  • Solvent toxicity: Ensure your final DMSO concentration is non-toxic to your specific cell line. Run a vehicle control (medium with the same DMSO concentration but without the compound) to verify.

  • Compound instability: The compound may degrade in the culture medium, producing toxic byproducts.

  • Cell line sensitivity: Some cell lines are inherently more sensitive to covalent inhibitors.

To troubleshoot, perform a careful dose-response and time-course experiment to determine the cytotoxic concentration range for your cell line.

Q4: I am not observing any effect on my target pathway. What are the possible reasons?

A4: A lack of effect could be due to:

  • Insufficient concentration or incubation time: As a covalent inhibitor, both concentration and time are critical.[3] The covalent bond formation is a time-dependent process.

  • Low target expression: Confirm that your cell line expresses the intended target protein at sufficient levels.

  • Compound inactivity: The compound may not be an inhibitor of the target in your specific cellular context.

  • Poor cell permeability: The compound may not be efficiently entering the cells.

Consider increasing the incubation time or concentration. Also, verify target engagement with a suitable assay, such as Western blotting for a downstream signaling marker or a cellular thermal shift assay (CETSA).

II. Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor Solubility in Aqueous Media The compound is inherently hydrophobic.Prepare a high-concentration stock in 100% DMSO. For working solutions, perform serial dilutions in cell culture medium, vortexing between each dilution. The final DMSO concentration should be kept low (e.g., <0.5%).[1]
High Background Cytotoxicity Off-target effects of the reactive acrylamide moiety. Solvent (DMSO) toxicity.Determine the IC50 for cytotoxicity using a cell viability assay (e.g., MTT, SRB). Always include a vehicle control with the same final DMSO concentration. Optimize for the lowest effective concentration with the longest tolerable incubation time.
Inconsistent Results Between Experiments Variability in cell density, passage number, or compound preparation. Degradation of the compound in stock solutions.Standardize your cell seeding density and use cells within a consistent passage number range. Prepare fresh working dilutions for each experiment from a frozen stock. Minimize freeze-thaw cycles of the stock solution.
No Target Inhibition Observed Insufficient concentration or incubation time. Low or absent target expression in the chosen cell line. The compound is not a potent inhibitor of the target.Perform a dose-response and time-course experiment to assess target inhibition (e.g., via Western blot of a downstream substrate). Confirm target expression in your cell line. If no inhibition is seen across a wide range of concentrations and time points, the compound may not be suitable for your target.

III. Experimental Protocols & Workflows

A. Determining the Optimal Concentration: A Dose-Response Experiment

The primary goal is to identify a concentration range that provides maximal target inhibition with minimal cytotoxicity. This is achieved through a dose-response study.

1. Cell Seeding:

  • Plate your cells in a 96-well plate at a predetermined density that ensures they are in the exponential growth phase at the end of the experiment.

  • Allow cells to adhere and recover for 24 hours.

2. Compound Preparation and Treatment:

  • Prepare a 2X stock of your highest desired concentration of this compound in complete cell culture medium from your DMSO stock.

  • Perform serial dilutions in complete cell culture medium to create a range of 2X concentrations. A common starting range is 0.01 µM to 100 µM.

  • Remove the old medium from the cells and add an equal volume of the 2X compound dilutions to the corresponding wells. Include a vehicle control (medium with DMSO) and an untreated control.

3. Incubation:

  • Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).[1] The optimal time depends on the target's turnover rate and the compound's inactivation kinetics.

4. Endpoint Assays:

  • Cell Viability Assay (e.g., MTT or SRB): To determine the cytotoxic concentration (IC50).

  • Target Inhibition Assay (e.g., Western Blot): To determine the effective concentration for target modulation (EC50). Lyse the cells and perform a Western blot for a downstream marker of your target's activity.

B. Visualizing the Optimization Workflow

The following diagram illustrates the workflow for optimizing the concentration of this compound.

Caption: Workflow for optimizing compound concentration.

IV. Understanding the Covalent Mechanism

The covalent nature of this compound means that both concentration (driving the initial binding) and time (allowing for the covalent reaction) are critical parameters. The efficiency of a covalent inhibitor is often described by the kinetic parameter kinact/KI, where KI is the reversible binding affinity and kinact is the rate of inactivation.[1][3] While maximizing this value is a common goal, it is also crucial to balance it with selectivity to avoid off-target effects.[2]

Hypothetical Signaling Pathway Inhibition

Assuming this compound targets a kinase (e.g., a receptor tyrosine kinase), the mechanism of action can be visualized as follows:

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (Target) Substrate Substrate Protein RTK->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Downstream Downstream Signaling pSubstrate->Downstream Activates Ligand Growth Factor Ligand->RTK Activates Compound This compound Compound->RTK Covalently Inhibits

Caption: Inhibition of a hypothetical kinase pathway.

V. References

  • Profiling and Optimizing Targeted Covalent Inhibitors through EGFR-Guided Studies. PMC. Available at: [Link]

  • Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72. PMC - NIH. Available at: [Link]

  • Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries. PMC - NIH. Available at: [Link]

  • Speed isn't everything when it comes to covalent inhibitor drugs, study finds. UBNow. Available at: [Link]

  • Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries | Journal of Medicinal Chemistry. ACS Publications - American Chemical Society. Available at: [Link]

  • Synthesis, antiproliferative screening, and molecular docking of some heterocycles derived from N-(1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)benzamide. PubMed. Available at: [Link]

  • Synthesis, antiproliferative screening, and molecular docking of some heterocycles derived from N-(1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)benzamide. PMC - NIH. Available at: [Link]

  • N-(5-methyl-1,2-oxazol-3-yl)-3-phenoxypropanamide | C13H14N2O3 | CID 976532. PubChem. Available at: [Link]

  • Synthesis, Molecular Modeling, and Biological Evaluation of New N-(Benzo[d]thiazol-2-yl)-3-amino-but-2-enamide Derivatives as Cytotoxic Agents. ResearchGate. Available at: [Link]

  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. NIH. Available at: [Link]

  • Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. MDPI. Available at: [Link]

Sources

Navigating the Synthesis of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Drawing from established chemical principles and field-proven insights, this resource aims to help you navigate the common pitfalls encountered during the synthesis, purification, and characterization of this important research compound.

Troubleshooting Guide: From Synthesis to Analysis

This section addresses specific issues that may arise during your experimental workflow. Each problem is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Synthesis & Reaction Conditions

The synthesis of this compound typically involves the acylation of 3-amino-5-methylisoxazole with acryloyl chloride in the presence of a base. While seemingly straightforward, several factors can influence the success of this reaction.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in this acylation reaction can stem from several factors, ranging from the quality of your starting materials to the specific reaction conditions.

  • Purity of 3-amino-5-methylisoxazole: The purity of the starting amine is critical. Impurities can interfere with the reaction, leading to the formation of side products and a lower yield of the desired product. It is highly recommended to use freshly purified 3-amino-5-methylisoxazole. Several synthetic routes to this precursor exist, and ensuring its purity is a crucial first step[1][2][3][4][5].

  • Reaction Temperature: The reaction between 3-amino-5-methylisoxazole and acryloyl chloride is exothermic. Running the reaction at too high a temperature can lead to the formation of side products and polymerization of the acrylamide product. It is advisable to add the acryloyl chloride dropwise to a cooled solution (typically 0-5 °C) of the amine and base to maintain temperature control[6].

  • Choice and Amount of Base: A suitable base is required to neutralize the HCl generated during the reaction. Triethylamine (TEA) is a common choice. Using a slight excess of the base (1.1-1.2 equivalents) can help to drive the reaction to completion. However, a large excess of base can promote side reactions.

  • Moisture Content: Acryloyl chloride is highly reactive towards water. Ensure that your solvent and glassware are thoroughly dried before use to prevent the hydrolysis of the acryloyl chloride.

  • Reaction Time: While the initial reaction is often rapid, allowing the reaction to stir for a sufficient period (e.g., 2-4 hours) after the addition of acryloyl chloride can ensure complete conversion.

Troubleshooting Workflow for Low Yield:

G start Low Yield Observed check_amine Verify Purity of 3-amino-5-methylisoxazole (NMR, mp) start->check_amine recrystallize Recrystallize or re-purify 3-amino-5-methylisoxazole check_amine->recrystallize Impure check_reagents Check Acryloyl Chloride and Solvent Quality check_amine->check_reagents Pure recrystallize->check_reagents use_new Use freshly opened or distilled reagents/solvents check_reagents->use_new Suspect optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Good use_new->optimize_temp run_cold Run reaction at 0-5 °C with slow addition of acryloyl chloride optimize_temp->run_cold optimize_base Optimize Base (e.g., Triethylamine) run_cold->optimize_base adjust_base Use 1.1-1.2 equivalents of base optimize_base->adjust_base check_time Evaluate Reaction Time adjust_base->check_time increase_time Increase stirring time post-addition check_time->increase_time Too short end Improved Yield check_time->end Sufficient increase_time->end G start Crude Reaction Mixture workup Aqueous Work-up (e.g., dilute HCl wash, brine wash) start->workup extraction Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extraction dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) extraction->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography (Silica Gel) concentrate->chromatography recrystallization Recrystallization concentrate->recrystallization If solid characterization Characterize Pure Product (NMR, MS, IR) chromatography->characterization Pure Fractions recrystallization->characterization Pure Crystals

Sources

N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide purification challenges and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this compound with high purity. We will delve into the underlying chemical principles behind common purification issues and provide field-proven, step-by-step solutions.

Compound Profile: A Quick Reference

Understanding the physicochemical properties of this compound is the first step in designing a robust purification strategy. Its structure combines a polar heterocyclic system with a reactive electrophilic acrylamide moiety, presenting unique challenges.

PropertyValue / ObservationRationale & Implications for Purification
Molecular Formula C₇H₈N₂O₂Relatively small molecule, suitable for standard purification techniques.
Molecular Weight 152.15 g/mol [1]Influences diffusion rates in chromatography and solubility.
Physical State SolidEnables purification by recrystallization.
Melting Point 174-176 °C[1]A sharp melting point is a good indicator of purity. Broadening suggests impurities.
Polarity HighThe amide and isoxazole moieties confer high polarity. This dictates the choice of chromatographic systems (normal vs. reverse-phase) and recrystallization solvents. The compound may have significant water solubility.
Key Functional Groups Acrylamide, IsoxazoleThe acrylamide group is a Michael acceptor and is susceptible to polymerization, especially under heat or radical initiation.[2][3] The isoxazole ring is generally stable but can be sensitive to harsh pH conditions.
Solubility Predicted to be soluble in polar organic solvents (e.g., Methanol, Ethyl Acetate, Acetone). Limited solubility in non-polar solvents (e.g., Hexane).Solvent selection is critical for both chromatography and recrystallization. Poor solubility in the mobile phase can lead to peak tailing in HPLC.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter.

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: Impurities are typically derived from the starting materials and side reactions. The most common synthesis involves coupling 3-amino-5-methylisoxazole with acryloyl chloride.[4] Expect to find:

  • Unreacted Starting Materials: 3-amino-5-methylisoxazole and acrylic acid (from the hydrolysis of acryloyl chloride).

  • Polymeric By-products: The acrylamide functional group can polymerize, especially if the reaction mixture is heated excessively or exposed to radical initiators.[3][5] This often appears as a baseline, insoluble material.

  • Michael Adducts: Nucleophiles in the reaction mixture (e.g., water, excess amine) can add to the acrylamide double bond.[6]

  • Process Reagents: If an amine base like triethylamine is used, the corresponding hydrochloride salt (triethylamine-HCl) will be a major by-product.

Q2: My compound seems to be degrading or polymerizing during purification. How can I prevent this?

A2: The acrylamide moiety is highly reactive. To minimize degradation:

  • Avoid High Temperatures: Concentrate solutions using a rotary evaporator at low temperatures (<40°C). When performing recrystallization, use the minimum amount of heat necessary to dissolve the compound.

  • Work Quickly: Do not let the compound sit on a silica gel column for extended periods. The slightly acidic nature of silica can catalyze decomposition or polymerization.

  • Use Inhibitors (Optional): For storage or prolonged processing, adding trace amounts of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) can be effective. However, these will need to be removed in a final purification step.

Q3: Should I use recrystallization or column chromatography as my primary purification method?

A3: The choice depends on the scale and initial purity of your crude product.

  • Recrystallization: Ideal for >90% pure material and for larger scale (>1 g) purification. It is efficient at removing trace impurities and can yield highly crystalline, pure material.

  • Flash Column Chromatography: Necessary when the crude material is <90% pure or contains impurities with similar solubility to the product. It is excellent for removing starting materials and by-products with different polarities.

Below is a decision tree to guide your choice:

G start Crude Product This compound check_purity Assess Purity (TLC, ¹H NMR) start->check_purity high_purity Purity >90%? check_purity->high_purity low_purity Purity <90% high_purity->low_purity No recrystallize Recrystallization high_purity->recrystallize Yes chromatography Flash Column Chromatography low_purity->chromatography chromatography->recrystallize Polish if needed final_product Pure Product (>99%) chromatography->final_product recrystallize->final_product

Caption: Decision tree for selecting a purification strategy.

Part 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems, explaining the root cause and corrective actions.

Challenge 1: Recrystallization Issues
Problem Probable Cause(s) Solution(s) & Scientific Rationale
Product "oils out" instead of crystallizing. 1. Solvent is too good: The compound's solubility is too high even at low temperatures, preventing crystal lattice formation. 2. High impurity load: Impurities disrupt crystal packing and lower the melting/freezing point.1. Use a binary solvent system: Dissolve the compound in a minimum of a "good" solvent (e.g., ethyl acetate, acetone) while hot, then slowly add a "poor" anti-solvent (e.g., hexane, heptane) until turbidity persists. This carefully controls supersaturation. 2. Pre-purify: Run the crude material through a short plug of silica gel to remove gross impurities before attempting recrystallization.
No crystals form upon cooling. 1. Solution is not supersaturated: Too much solvent was used initially. 2. Nucleation barrier is too high: The energy barrier to form the initial crystal nucleus has not been overcome.1. Reduce solvent volume: Slowly evaporate the solvent until the solution becomes cloudy, then gently warm to redissolve and cool again. 2. Induce nucleation:     a) Scratch the inside of the flask with a glass rod to create microscopic imperfections that serve as nucleation sites.     b) Seed the solution with a tiny crystal from a previous pure batch.
Yield is very low after recrystallization. 1. Product has high solubility in the chosen cold solvent. 2. Crystals were filtered while the solution was still warm. 1. Optimize the solvent: Find a solvent where the compound has high solubility when hot but very low solubility when cold. Perform a solvent screen (see Protocol 1). 2. Ensure complete cooling: Cool the crystallization mixture thoroughly in an ice bath for at least 30-60 minutes before filtration to maximize precipitation.
Challenge 2: Flash Column Chromatography Issues
Problem Probable Cause(s) Solution(s) & Scientific Rationale
Compound streaks badly or remains at the baseline (Rf=0). 1. Compound is too polar for the eluent: The molecule adsorbs very strongly to the acidic silica gel and the mobile phase is not strong enough to displace it.[7] 2. Inappropriate sample loading: Dissolving the sample in a strong solvent (like pure methanol) before loading causes band broadening.1. Increase eluent polarity: Gradually increase the percentage of the polar solvent (e.g., from 5% Methanol in DCM to 10-15%). If streaking persists, add 0.5-1% triethylamine or ammonia to the mobile phase to neutralize acidic sites on the silica. 2. Use dry loading: Adsorb the crude product onto a small amount of silica gel. Evaporate the solvent, and load the resulting dry powder onto the top of the column. This ensures a sharp starting band.
Poor separation between the product and an impurity. 1. Eluent system is not optimized: The chosen solvent system does not provide sufficient differential partitioning for the two compounds.1. Fine-tune the solvent system: Test different solvent combinations using TLC. A common starting point is Hexane/Ethyl Acetate. If that fails, try a system with different properties, such as Dichloromethane/Methanol or Toluene/Acetone. The goal is to maximize the difference in Rf values (ΔRf).
Product appears to decompose on the column. 1. Silica gel is acidic: The acidic surface of silica can catalyze the hydrolysis of the amide or degradation of the isoxazole ring. 2. Prolonged contact time: A slow-running column increases the time the compound is exposed to the stationary phase.1. Use neutral stationary phase: Switch to neutral alumina or use silica gel that has been pre-treated (slurried) with 1% triethylamine in the eluent. 2. Run the column faster: Use a slightly more polar eluent than optimal for separation to speed up elution. Apply positive air pressure to increase the flow rate.

Part 3: Experimental Protocols & Workflows

Workflow: General Purification Strategy

The following diagram outlines a robust, self-validating workflow for purifying the crude product post-synthesis.

Caption: A standard, three-phase workflow for synthesis and purification.

Protocol 1: Microscale Recrystallization Solvent Screening

Objective: To efficiently identify a suitable single or binary solvent system for recrystallization.

Methodology:

  • Place ~10-20 mg of crude material into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Solvents to test: Water, Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Dichloromethane, Hexane.

  • Record the solubility at room temperature. A good solvent will dissolve the compound poorly at room temperature.

  • For tubes where the solid is poorly soluble, heat gently in a water bath. If the solid dissolves upon heating, it is a potential candidate.

  • Remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • Observe the quality and quantity of crystals formed. The ideal solvent will produce a large amount of crystalline solid upon cooling.

  • If a single solvent is not ideal, try binary systems. Dissolve the compound in a small amount of a "good" hot solvent (one it is very soluble in) and add a "poor" anti-solvent dropwise until the solution turns cloudy. Cool to induce crystallization.

Protocol 2: Flash Column Chromatography (Normal Phase)

Objective: To purify the compound from starting materials and by-products of different polarities.

Methodology:

  • TLC Analysis: Determine an appropriate eluent system using TLC. The target compound should have an Rf value of approximately 0.25-0.35 for optimal separation. A common starting system is 50-100% Ethyl Acetate in Hexane, or 2-5% Methanol in Dichloromethane.

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand to the top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the column eluent or a slightly more polar solvent (e.g., dichloromethane).

    • Alternatively (recommended): Dissolve the crude material in a strong solvent (e.g., acetone/methanol), add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this powder to the sand layer at the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate.

    • Collect fractions in an array of test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (rotary evaporator) to yield the purified this compound.

References

  • National Center for Biotechnology Information (2024). Acrylamide - Some Industrial Chemicals. PubChem Compound Summary for CID 6579, National Library of Medicine. [Link]

  • Koukourakis, M. J., & Giamoustaris, P. (2005). Determination of acrylamide and methacrylamide by normal phase high performance liquid chromatography and UV detection. Journal of Chromatography A, 1077(2), 128-135. [Link]

  • U.S. Environmental Protection Agency (2013). Characterization of Liquid Chromatography- Tandem Mass Spectrometry Method for the Determination of Acrylamide in Complex Environmental Samples. EPA Publication. [Link]

  • Agency for Toxic Substances and Disease Registry (2012). Toxicological Profile for Acrylamide. U.S. Department of Health and Human Services. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • U.S. Food & Drug Administration (2003). Detection and Quantitation of Acrylamide in Foods. [Link]

  • Agilent Technologies. Determination of Acrylamide in Raw and Drinking Waters. Application Note. [Link]

  • Food Standards Agency (1998). Determination of Acrylamide in Food Simulants. [Link]

  • Wenzl, T., De La Calle, M. B., & Anklam, E. (2003). Analytical methods for the determination of acrylamide in food products: a review. Food Additives and Contaminants, 20(10), 885-902. [Link]

  • ResearchGate. What columns are good for the detection of acrylamide using LC/MS/MS?. [Link]

  • National Center for Biotechnology Information (1994). N-Methylolacrylamide - Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 60. [Link]

  • Valderrama, G., et al. (2021). Spotlight on the Life Cycle of Acrylamide-Based Polymers Supporting Reductions in Environmental Footprint: Review and Recent Advances. Polymers, 13(16), 2733. [Link]

  • SIELC Technologies. Separation of Acrylamide on Newcrom R1 HPLC column. [Link]

  • Sari, Y., et al. (2024). Formation of Acrylamide Compounds in Food Products from Maillard Reactions: A Review Article. BIO Web of Conferences, 96, 01030. [Link]

  • Cosmacon. Acrylamide. [Link]

  • Smith, E. A., & O'Dell, C. D. (1996). Determination of Acrylamide Monomer in Polyacrylamide Degradation Studies by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 34(7), 324-328. [Link]

  • Lee, J. G., et al. (2015). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. Journal of the Korean Society for Applied Biological Chemistry, 58, 255-264. [Link]

  • Lee, J. G., et al. (2015). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • Chiesl, T. N., Shi, W., & Barron, A. E. (2005). Poly(acrylamide-co-alkylacrylamides) for electrophoretic DNA purification in microchannels. Analytical Chemistry, 77(3), 772-779. [Link]

  • Waters Corporation. LC Purification Troubleshooting Guide. [Link]

  • Wikipedia. Acrylamide. [Link]

  • Ramu, A., & Rajendrakumar, K. (n.d.). Supplementary Information. [Link]

  • Mamatha, M., et al. (2020). AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. World Journal of Pharmacy and Pharmaceutical Sciences, 9(3), 889-893. [Link]

  • Zarrinkar, P. P., et al. (2011). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][5][8]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 54(8), 2757-2766. [Link]

  • A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide. Journal of the Serbian Chemical Society. [Link]

  • Supplementary Information - The Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information. N-(5-methyl-1,2-oxazol-3-yl)-3-phenoxypropanamide. PubChem Compound Summary. [Link]

  • Chen, Y., et al. (2020). Polymorphism in N-(5-methylisoxazol-3-yl)malonamide: understanding the supramolecular structure and the crystallization mechanism. CrystEngComm, 22(3), 457-464. [Link]

  • Google Patents.
  • Flanagan, M. E., & Ke, J. (2015). Efficient and Facile Synthesis of Acrylamide Libraries for Protein-Guided Tethering. Organic Letters, 17(2), 242-245. [Link]

  • National Center for Biotechnology Information. N-(5-Methyl-3-isoxazolyl)propanamide. PubChem Compound Summary. [Link]

  • Czerwińska, M. E., & Szutowska, J. (2024). Detoxification of Acrylamide by Potentially Probiotic Strains of Lactic Acid Bacteria and Yeast. Toxins, 16(5), 205. [Link]

  • Dhedan, R. M., Awaad, S. H., & Fadhl, S. N. (2023). Synthesis and Characterization of New Acrylamide Derivatives and Studying Their Antibacterial Activity. Baghdad Science Journal, 20(1). [Link]

  • MySkinRecipes. N-(5-Methylisoxazol-3-yl)benzenesulfonamide. [Link]

Sources

Technical Support Center: Storage and Handling of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage and handling. By understanding the potential degradation pathways, you can ensure the integrity and stability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by four factors:

  • Moisture: The amide linkage is susceptible to hydrolysis, which can be accelerated by the presence of water.

  • Light: The acrylamide group and the isoxazole ring can be sensitive to UV radiation, potentially leading to polymerization or ring cleavage.[1][2]

  • Temperature: Elevated temperatures can increase the rate of all degradation reactions, including hydrolysis and polymerization.

  • Oxygen: As a radical scavenger, oxygen can inhibit free-radical polymerization to some extent, but its presence can also lead to oxidative degradation pathways.[3][4]

Q2: I suspect my sample of this compound has degraded. What are the likely degradation products?

A2: Based on the structure of the molecule, two primary degradation pathways are most likely:

  • Hydrolysis of the Amide Bond: This would result in the formation of 5-methyl-1,2-oxazol-3-amine and prop-2-enoic acid. This reaction is catalyzed by acidic or basic conditions.[5][6]

  • Polymerization of the Acrylamide Moiety: The vinyl group of the prop-2-enamide is susceptible to free-radical polymerization, leading to the formation of a polyacrylamide derivative. This can be initiated by light, heat, or the presence of radical species.[3]

A potential, though less common, degradation pathway could involve the cleavage of the isoxazole ring under harsh conditions such as strong UV light or extreme pH.[1][7]

Q3: What are the visible signs of degradation?

A3: Degradation may not always be visible. However, you might observe:

  • Change in physical appearance: The powder may become clumpy, discolored, or develop a different texture.

  • Reduced solubility: The formation of polymers will significantly decrease the solubility of the compound.

  • Inconsistent experimental results: This is often the first indication of a compromised sample.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
Inconsistent biological activity or analytical results between batches. Sample degradation due to improper storage.1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container to minimize moisture and air exposure. 2. Perform Quality Control: Analyze a small sample from the suspected batch using HPLC or LC-MS to check for the presence of degradation products. Compare the chromatogram to a reference standard or a freshly opened batch.
Compound is difficult to dissolve, or a gel-like substance is observed. Polymerization of the acrylamide group.1. Filter the Solution: Use a 0.22 µm syringe filter to remove any insoluble polymer before use. Note that this will reduce the effective concentration of the monomer. 2. Discard the Batch: If polymerization is significant, it is best to discard the batch to ensure accurate and reproducible results. 3. Review Storage Practices: Ensure the compound is stored in the absence of light and at low temperatures. Consider storing under an inert atmosphere (e.g., argon or nitrogen).
pH of the stock solution drifts over time. Hydrolysis of the amide bond, leading to the formation of acidic (prop-2-enoic acid) and basic (5-methyl-1,2-oxazol-3-amine) species.1. Prepare Fresh Solutions: Prepare stock solutions fresh for each experiment. 2. Use Buffered Solutions: If the experimental protocol allows, dissolve the compound in a suitable buffer at a neutral pH to minimize acid or base-catalyzed hydrolysis.

Recommended Storage and Handling Protocols

To ensure the long-term stability of this compound, adhere to the following protocols.

Protocol 1: Long-Term Storage
  • Aliquot the Sample: Upon receiving the compound, if it is in a large quantity, aliquot it into smaller, single-use vials in a controlled environment (e.g., a glove box with low humidity). This prevents repeated exposure of the entire batch to atmospheric moisture and temperature fluctuations.

  • Inert Atmosphere: For maximum stability, flush the vials with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.

  • Seal Tightly: Use vials with high-quality, airtight seals. Parafilm can be used as an extra precaution.

  • Protect from Light: Store the vials in a light-blocking container or wrap them in aluminum foil.

  • Control Temperature: Store the compound at -20°C or lower.

Protocol 2: Preparation of Stock Solutions
  • Equilibrate to Room Temperature: Before opening, allow the vial to warm to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Use Anhydrous Solvents: Use high-purity, anhydrous solvents (e.g., DMSO, DMF) for preparing stock solutions.

  • Prepare Fresh: Prepare only the amount of stock solution needed for the day's experiments.

  • Short-Term Storage of Solutions: If a stock solution must be stored, aliquot it into small, tightly sealed vials, protect from light, and store at -20°C. Avoid repeated freeze-thaw cycles. For aqueous solutions, flash-freeze in liquid nitrogen before storing at -80°C.

Visualization of Degradation Pathways

The following diagrams illustrate the primary degradation pathways of this compound.

G Hydrolysis of the Amide Bond A This compound B 5-methyl-1,2-oxazol-3-amine A->B H2O, H+ or OH- C Prop-2-enoic acid A->C H2O, H+ or OH-

Caption: Amide bond hydrolysis pathway.

G Free-Radical Polymerization A This compound (Monomer) B Poly[this compound] (Polymer) A->B Initiator (Light, Heat)

Caption: Free-radical polymerization pathway.

Analytical Methods for Detecting Degradation

To quantitatively assess the stability of your compound, the following analytical techniques are recommended.

Analytical Technique Purpose Typical Observations
High-Performance Liquid Chromatography (HPLC) with UV detection To separate and quantify the parent compound and its non-polymeric degradation products.Appearance of new peaks corresponding to 5-methyl-1,2-oxazol-3-amine and prop-2-enoic acid. A decrease in the peak area of the parent compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) To identify the mass of the degradation products, confirming their identity.Detection of ions corresponding to the molecular weights of the parent compound and its expected degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) Can be used for the analysis of volatile degradation products.Useful for the detection of smaller, more volatile fragments that may result from more extensive degradation.
Fourier-Transform Infrared Spectroscopy (FTIR) To detect changes in functional groups.Broadening of the N-H and C=O stretching bands may indicate hydrolysis or polymerization.

References

  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link][5][6]

  • Isoxazole. (2023, December 1). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Experiment 1: Polymerization of acrylamide in water. (n.d.). Indian Institute of Technology Bombay. Retrieved January 16, 2026, from [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
  • Method of inhibiting polymerization of acrylamide. (1968, August 13). Google Patents.
  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. (2022, September 22). National Institutes of Health. Retrieved January 16, 2026, from [Link][2]

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. (1981, January 1). National Institutes of Health. Retrieved January 16, 2026, from [Link][7]

  • Characterization of free-radical solution polymerizations of acrylamide initiated by persulfate initiator systems. (2012). Scholars' Mine. Retrieved January 16, 2026, from [Link]

  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. (2019, October 21). ResearchGate. Retrieved January 16, 2026, from [Link]

  • A Review on Acrylamide Toxicity and its Analytical Techniques. (2024, August 24). International Journal of New Chemistry. Retrieved January 16, 2026, from [Link]

  • Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. (2021, June 8). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link][4]

  • Analytical methods for the determination of acrylamide in food products: a review. (2003, October). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Journal of Pharmaceutical Research International. Retrieved January 16, 2026, from [Link]

  • Forced degradation studies. (2016, December 14). MedCrave. Retrieved January 16, 2026, from [Link]

Sources

Minimizing cytotoxicity of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide in normal cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for minimizing the cytotoxicity of this compound in normal cells during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cytotoxicity for this compound in normal cells?

A1: The cytotoxicity of this compound in non-target cells is primarily attributed to its N-substituted acrylamide moiety. This functional group is an α,β-unsaturated carbonyl, which acts as a Michael acceptor. As a reactive electrophile, it can non-specifically form covalent adducts with nucleophilic residues on cellular macromolecules, most notably cysteine residues in proteins and the thiol group of glutathione (GSH).[1] This can lead to the depletion of the intracellular glutathione pool, a critical component of the cell's antioxidant defense system.[2][3][4] The subsequent increase in reactive oxygen species (ROS) and disruption of redox homeostasis can induce oxidative stress, leading to mitochondrial dysfunction and ultimately, cell death.[5][6][7]

Q2: We are observing significant toxicity in our normal cell line controls, even at low concentrations. What could be the cause?

A2: Several factors could contribute to this observation:

  • High Intrinsic Reactivity: The acrylamide "warhead" is known for its high reactivity. Even at low concentrations, it may be rapidly depleting intracellular glutathione in your specific normal cell line, leading to a sharp increase in cytotoxicity.

  • Low Glutathione Levels in Control Cells: The basal level of glutathione can vary significantly between different cell lines. Your normal cell line may have intrinsically lower glutathione levels, making it more susceptible to electrophilic stress.[4]

  • Experimental Conditions: The concentration of serum in your cell culture medium can influence the apparent cytotoxicity. Serum proteins can bind to small molecules, reducing the free concentration available to interact with cells.[8][9][10] If you are using low-serum or serum-free media, you may observe higher cytotoxicity.

Q3: Can N-acetylcysteine (NAC) be used to mitigate the observed cytotoxicity? If so, how does it work?

A3: Yes, N-acetylcysteine (NAC) is a commonly used and effective agent to counteract the cytotoxicity of electrophilic compounds like this compound.[5][6][11] Its protective effects are multi-faceted:

  • GSH Precursor: NAC is a precursor for L-cysteine, which is the rate-limiting amino acid in the synthesis of glutathione.[2][5] Supplementing your culture medium with NAC can help replenish intracellular GSH levels that are depleted by the compound.

  • Direct Adduct Formation: NAC itself is a nucleophile and can directly react with the electrophilic acrylamide moiety of your compound in the culture medium. This forms a non-cytotoxic NAC-adduct, effectively reducing the concentration of the reactive compound that can enter the cells.[5][6][7]

  • ROS Scavenging: While NAC is not a universal ROS scavenger, it can directly scavenge certain reactive oxygen species like hydroxyl radicals and hypochlorous acid.[11][12]

It is crucial to investigate whether the protective effect of NAC in your experiments is due to direct interaction with the compound or through its role in GSH synthesis.[7]

II. Troubleshooting Guides

Problem 1: High variance in cytotoxicity assay results between experiments.
Potential Cause Troubleshooting Step Rationale
Inconsistent Serum Concentration Standardize the lot and concentration of fetal bovine serum (FBS) or other serum supplements in your cell culture media for all experiments.Serum proteins can bind to the compound, affecting its free concentration and bioavailability. Variations in serum can lead to inconsistent results.[8][9]
Cell Seeding Density Ensure a consistent cell seeding density across all wells and experiments. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.Overly confluent or sparse cell cultures can exhibit different sensitivities to cytotoxic agents.[13]
Compound Stability in Media Prepare fresh dilutions of the compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.The acrylamide moiety can be susceptible to degradation or reaction with components in the culture medium over time.
pH of Culture Media Monitor and maintain a consistent pH of your culture media, especially after the addition of the compound and any supplements like NAC.Changes in pH can affect the stability and reactivity of the compound, as well as cellular physiology.[13]
Problem 2: N-acetylcysteine (NAC) co-treatment is not reducing cytotoxicity as expected.
Potential Cause Troubleshooting Step Rationale
Insufficient NAC Concentration or Pre-incubation Time Perform a dose-response experiment with varying concentrations of NAC (e.g., 1-10 mM). Also, test different pre-incubation times with NAC before adding your compound.The optimal concentration and timing of NAC addition can be cell-type and compound-specific.[2]
Dominant Cytotoxicity Mechanism is Not GSH Depletion Investigate other potential mechanisms of cytotoxicity, such as direct inhibition of a critical enzyme or off-target covalent modification of proteins that are not rescued by GSH replenishment.While GSH depletion is a common mechanism for electrophiles, it may not be the sole cause of cell death.
Irreversible Damage Occurs Too Rapidly Add NAC and your compound to the cells simultaneously.If the compound causes rapid and irreversible damage upon cell entry, pre-incubation with NAC may be less effective than co-treatment.

III. Experimental Protocols & Data Presentation

Protocol 1: Determining the IC50 of this compound with and without NAC Co-treatment
  • Cell Seeding: Seed your normal cell line (e.g., HEK293, WI-38) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • NAC Pre-treatment (Optional): Prepare a 2X working solution of NAC in your cell culture medium. Remove the old medium from the cells and add the 2X NAC solution. Incubate for 1-2 hours. For the no-NAC control, add medium without NAC.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in cell culture medium. Add this 2X compound solution to the wells already containing the 2X NAC solution (or control medium), resulting in a 1X final concentration of both agents.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).[14]

  • Cytotoxicity Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Plot the cell viability against the log concentration of your compound and perform a non-linear regression to determine the IC50 value.

Table 1: Example IC50 Data Presentation

Cell LineTreatmentIC50 (µM)
WI-38 (Normal Lung Fibroblasts)Compound Alone5.2
WI-38 (Normal Lung Fibroblasts)Compound + 5 mM NAC48.7
A549 (Lung Cancer)Compound Alone1.8
A549 (Lung Cancer)Compound + 5 mM NAC8.3
Protocol 2: Measurement of Intracellular Glutathione (GSH) Levels
  • Cell Treatment: Seed cells in a 6-well plate and treat with your compound at its IC50 concentration for various time points (e.g., 1, 4, 8, 24 hours). Include an untreated control and a positive control for GSH depletion (e.g., buthionine sulfoximine).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them according to the manufacturer's protocol of a commercially available GSH/GSSG assay kit.

  • GSH Assay: Perform the assay to measure the levels of both reduced (GSH) and oxidized (GSSG) glutathione.

  • Data Analysis: Calculate the GSH/GSSG ratio and normalize the total GSH levels to the protein concentration of each sample.

IV. Visualizing Mechanisms and Workflows

cluster_0 Extracellular cluster_1 Intracellular Compound N-(5-methyl-1,2-oxazol-3-yl) prop-2-enamide Adduct Non-toxic Adduct Compound->Adduct Compound_int Compound Compound->Compound_int Cellular Uptake NAC_ext NAC NAC_ext->Adduct Direct Reaction NAC_int NAC NAC_ext->NAC_int Transport GSH_Adduct GSH Adduct Compound_int->GSH_Adduct Protein_Adduct Protein Adducts Compound_int->Protein_Adduct GSH GSH GSH->GSH_Adduct GSH Depletion ROS ROS Increase GSH_Adduct->ROS Proteins Cellular Proteins (Nucleophilic Residues) Proteins->Protein_Adduct Covalent Modification Oxidative_Stress Oxidative Stress Protein_Adduct->Oxidative_Stress ROS->Oxidative_Stress Cell_Death Cell Death Oxidative_Stress->Cell_Death GSH_synthesis GSH Synthesis NAC_int->GSH_synthesis Cysteine Precursor

Caption: Mechanism of cytotoxicity and NAC protection.

Start High Cytotoxicity in Normal Cells Observed Q1 Is cytotoxicity reproducible? Start->Q1 Troubleshoot_Variance Troubleshoot Assay Variance: - Standardize serum - Optimize cell density - Use fresh compound Q1->Troubleshoot_Variance No Q2 Does NAC co-treatment reduce cytotoxicity? Q1->Q2 Yes Troubleshoot_Variance->Q1 NAC_effective Cytotoxicity is likely mediated by GSH depletion/electrophilic stress. Optimize NAC concentration. Q2->NAC_effective Yes NAC_ineffective Troubleshoot NAC Protocol: - Check concentration & timing - Investigate alternative  cytotoxicity mechanisms Q2->NAC_ineffective No End Proceed with optimized experimental conditions NAC_effective->End NAC_ineffective->End

Caption: Troubleshooting workflow for unexpected cytotoxicity.

V. Advanced Strategies for Selectivity

For long-term drug development projects, consider these advanced strategies to improve the therapeutic index of your compound:

  • Prodrug Approach: Modify the acrylamide moiety with a protecting group that is selectively cleaved in the target cancer cells (e.g., by tumor-specific enzymes), thus reducing its reactivity in normal tissues.[15]

  • Targeted Drug Delivery: Encapsulate the compound in a nanoparticle or liposome formulation that is decorated with ligands targeting receptors overexpressed on cancer cells.[16][17][18] This can enhance drug accumulation at the tumor site and minimize exposure to healthy tissues.[16][18]

  • Structural Modification: If medicinal chemistry efforts are ongoing, consider synthesizing analogs with a less reactive Michael acceptor. This can sometimes reduce off-target reactivity while maintaining on-target potency.[15] Reversible covalent inhibitors are an emerging strategy to reduce off-target toxicities.[19][20]

We hope this guide proves valuable in your research. Please do not hesitate to contact our scientific support team for further assistance.

VI. References

  • Šimůnek, T., Štěrba, M., & Hrušková, K. (2021). Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. Antioxidants, 10(11), 1815. [Link]

  • ResearchGate. (2021). Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. [Link]

  • ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. [Link]

  • Hrušková, K., Kmoníčková, E., & Šimůnek, T. (2021). N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells. Antioxidants, 10(11), 1848. [Link]

  • Meier, M. J., & Colvin, O. M. (1993). Biochemical manipulation of intracellular glutathione levels influences cytotoxicity to isolated human lymphocytes by sulfur mustard. In Vitro Toxicology, 6(3), 263-272. [Link]

  • Abdel-Daim, M. M., Moustafa, Y. M., Umezawa, M., Ramana, K. V., & Azzini, E. (2018). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. Oxidative Medicine and Cellular Longevity, 2018, 5651392. [Link]

  • Lee, H. J., Lee, S. B., & Kim, Y. J. (2011). The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis. Toxicological Sciences, 121(1), 85-95. [Link]

  • Semantic Scholar. (n.d.). Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. [Link]

  • Anselmo, A. C., & Mitragotri, S. (2019). Targeted drug delivery strategies for precision medicines. Nature Reviews Drug Discovery, 18(11), 843-864. [Link]

  • Elshama, S., Abdalla, M. E., & Mohamed, A. M. (2018). Role of Natural Antioxidants in Treatment of Toxicity. Journal of Toxicological Analysis, 1(1), 3. [Link]

  • Casey, A., Herzog, E., & Lyng, F. M. (2012). Effect of serum concentration on the cytotoxicity of clay particles. Toxicology in Vitro, 26(5), 749-755. [Link]

  • ResearchGate. (n.d.). Electrophiles which cytotoxicity are or could be prevented by nucleophilic interaction with NAC. [Link]

  • Aquilano, K., Baldelli, S., & Ciriolo, M. R. (2014). Glutathione: new roles in redox signaling for an old antioxidant. Frontiers in Pharmacology, 5, 196. [Link]

  • Azuma, K. (2021, January 28). Optimizing the structure of drug delivery systems can help target cancer cells. Medical News. [Link]

  • Bakht, M. K., & Torchilin, V. P. (2021). Targeted Delivery Methods for Anticancer Drugs. International Journal of Molecular Sciences, 22(16), 8511. [Link]

  • Zhang, T., & Liu, Y. (2023). Advances in reversible covalent kinase inhibitors. Medicinal Chemistry Research, 32(5), 849-862. [Link]

  • Afoulous, S., & Talib, W. H. (2016). Correlation between cytotoxicity in cancer cells and free radical-scavenging activity: In vitro evaluation of 57 medicinal and edible plant extracts. Oncology Letters, 12(3), 2024-2032. [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Current Opinion in Chemical Biology, 12(1), 78-85. [Link]

  • ACS Publications. (n.d.). Surface HEI-OC1-Engineered Magnetic Nanoparticles with Antioxidant Coatings Mitigate Ototoxic Stress in HEI. [Link]

  • Singh, S., & Singh, T. G. (2021). Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation. Antioxidants, 10(2), 202. [Link]

  • Biaglow, J. E. (1987). The role of glutathione in radiation and drug induced cytotoxicity. NCI Monographs, (6), 167-171. [Link]

  • Janssen-Heininger, Y. M. W., Nolin, J. D., & Chapman, D. G. (2015). Electrophiles modulate glutathione reductase activity via alkylation and upregulation of glutathione biosynthesis. Redox Biology, 5, 1-9. [Link]

  • Liu, Y., & Zhang, J. (2021). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibody Therapeutics, 4(4), 235-244. [Link]

  • Contract Pharma. (2026, January 15). Targeted Modalities Set Elevated Standards for Precision. [Link]

  • ACS Publications. (n.d.). Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. [Link]

  • ResearchGate. (2016). How concentration of drug directly related to cell viability?[Link]

  • Pappen, F. G., et al. (2011). Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy. Journal of Applied Oral Science, 19(4), 386-390. [Link]

  • Scientist.com. (2025). How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies. [Link]

  • Abdelrahman, E. A., et al. (2025). Synthesis, antiproliferative screening, and molecular docking of some heterocycles derived from N-(1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)benzamide. Scientific Reports. [Link]

  • Fowler, S., & Williams, D. P. (2015). Correlation Between the In Vitro Drug Toxicity of Drugs to Cell Lines That Express Human P450s and Their Propensity to Cause Liver Injury in Humans. Toxicological Sciences, 148(1), 229-241. [Link]

  • PubChem. (n.d.). N-(5-methyl-1,2-oxazol-3-yl)-3-phenoxypropanamide. [Link]

  • ResearchGate. (2023). Synthesis, Molecular Modeling, and Biological Evaluation of New N-(Benzo[d]thiazol-2-yl)-3-amino-but-2-enamide Derivatives as Cytotoxic Agents. [Link]

  • Tron, G. C., et al. (2013). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Bioorganic & Medicinal Chemistry, 21(1), 239-251. [Link]

  • Knaus, E. E., & Kumar, P. (2010). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. Bioorganic & Medicinal Chemistry, 18(17), 6293-6300. [Link]

  • Khan, I., et al. (2021). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Scientific Reports, 11(1), 1-16. [Link]

  • PlantaeDB. (n.d.). N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-methyl-3-phenylprop-2-enamide. [Link]

  • MolPort. (n.d.). Compound N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide. [Link]

Sources

Validation & Comparative

A Comparative Guide to Covalent Kinase Inhibitors: From Acrylamide Warheads to Targeted Therapies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of covalent kinase inhibitors, a class of therapeutics that has revolutionized the treatment of various diseases, particularly cancer. We will begin by dissecting the fundamental components of these inhibitors, using the exemplar structure of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide to illustrate the core principles. The focus will then shift to a comparative analysis of prominent FDA-approved covalent inhibitors targeting key kinases such as the Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Janus Kinase 3 (JAK3). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the design, evaluation, and application of covalent kinase inhibitors.

The Principle of Covalent Inhibition: A Tale of Two Moieties

Covalent inhibitors are designed to form a stable, covalent bond with their target protein, leading to prolonged and often irreversible inhibition. This mechanism offers several advantages over traditional non-covalent inhibitors, including increased potency, longer duration of action, and the ability to overcome certain forms of drug resistance.

A typical covalent inhibitor consists of two key components:

  • A recognition moiety that provides specificity by binding non-covalently to the target protein's active site.

  • A reactive group , often referred to as a "warhead," which forms the covalent bond with a nearby nucleophilic amino acid residue, most commonly a cysteine.

The molecule this compound, while not an established kinase inhibitor itself, serves as an excellent illustration of these principles. The N-(5-methyl-1,2-oxazol-3-yl) group can be considered a potential recognition moiety, while the prop-2-enamide (acrylamide) group is a well-established and widely used covalent warhead.[1][2][3][4]

The reactivity of the acrylamide warhead is central to its function. It acts as a Michael acceptor, where the thiol group of a cysteine residue attacks the β-carbon of the α,β-unsaturated system, forming a stable thioether bond.[2][4] This irreversible reaction effectively "locks" the inhibitor in place, leading to sustained target inhibition.

cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation Kinase Kinase E-I Complex Non-covalent E-I Complex Kinase->E-I Complex Ki Inhibitor Inhibitor E-I Covalent Covalently-Bound E-I Complex E-I Complex->E-I Covalent kinact

Figure 1: The two-step mechanism of covalent inhibition. The inhibitor first binds reversibly to the kinase active site (characterized by Ki), followed by an irreversible covalent bond formation (characterized by kinact).

The overall efficiency of a covalent inhibitor is often described by the second-order rate constant, k_inact/K_i, which accounts for both the initial binding affinity and the rate of covalent modification.[5]

A Comparative Analysis of Covalent Kinase Inhibitors

The strategic design of covalent inhibitors has led to the development of highly effective drugs for various diseases. Below, we compare prominent examples targeting EGFR, BTK, and JAK3.

EGFR Inhibitors in Non-Small Cell Lung Cancer (NSCLC)

The Epidermal Growth Factor Receptor (EGFR) is a key target in NSCLC. Covalent inhibitors have been instrumental in overcoming resistance to first-generation reversible inhibitors.[]

  • Afatinib: A second-generation irreversible pan-ErbB family blocker that covalently binds to Cys797 of EGFR.[7] While effective against activating EGFR mutations, its lack of selectivity can lead to side effects.

  • Osimertinib: A third-generation inhibitor designed to be highly selective for both EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR.[2][8] This improved selectivity profile results in better tolerability.[9]

Inhibitor Generation Targeted Cysteine Key Selectivity Reported IC50 (Del19/T790M) Common Adverse Events
Afatinib SecondCys797Pan-ErbB>1000 nM[8]Diarrhea, rash[10]
Osimertinib ThirdCys797EGFR T790M mutant selective~10 nM[8]Diarrhea, rash, dry skin
BTK Inhibitors in B-Cell Malignancies

Bruton's Tyrosine Kinase (BTK) is a crucial component of the B-cell receptor signaling pathway, making it an attractive target for B-cell cancers like chronic lymphocytic leukemia (CLL).[11][12]

  • Ibrutinib: The first-in-class covalent BTK inhibitor that targets Cys481.[12] While highly effective, it has off-target activity against other kinases (e.g., TEC, EGFR), which can lead to side effects like atrial fibrillation and bleeding.[11]

  • Acalabrutinib & Zanubrutinib: Second-generation inhibitors designed for greater selectivity for BTK over other kinases.[11][13] This improved selectivity leads to a better safety profile with lower incidences of certain adverse events compared to ibrutinib.[13][14][15]

Inhibitor Generation Targeted Cysteine Key Off-Targets Reported IC50 (BTK) Common Adverse Events
Ibrutinib FirstCys481EGFR, TEC, ITK[11]0.5 nMAtrial fibrillation, bleeding[14]
Acalabrutinib SecondCys481More selective than ibrutinib3 nMHeadache, cough[14]
Zanubrutinib SecondCys481More selective than ibrutinib[12]<1 nMNeutropenia, upper respiratory tract infection
JAK3 Inhibitors in Autoimmune Diseases

Janus Kinase 3 (JAK3) plays a specific role in immune cell development and function, making it a target for autoimmune diseases like alopecia areata.[16]

  • Ritlecitinib: A first-in-class covalent inhibitor that selectively targets a unique cysteine residue (Cys909) in JAK3.[17][18] This cysteine is replaced by a serine in other JAK family members, providing a basis for its selectivity. Ritlecitinib also inhibits the TEC family of kinases.[17][18]

Inhibitor Targeted Cysteine Selectivity Reported IC50 (JAK3) Indication Common Adverse Events
Ritlecitinib Cys909JAK3 and TEC family kinases[18][19]90 nM (at 1mM ATP)[17]Severe Alopecia Areata[16]Headache, diarrhea, acne

Experimental Protocols for Characterizing Covalent Kinase Inhibitors

The evaluation of covalent inhibitors requires specialized assays to determine their potency, selectivity, and mechanism of action.

Biochemical Kinase Activity Assay (e.g., ADP-Glo™)

This assay measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction. It is used to determine the IC50 values of inhibitors.

Principle: The assay is performed in two steps. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

Step-by-Step Protocol:

  • Prepare serial dilutions of the covalent inhibitor in DMSO.

  • In a 384-well plate, add the kinase, the substrate, and the inhibitor. Pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for non-covalent binding and covalent reaction.[20]

  • Initiate the kinase reaction by adding ATP at a concentration close to its Km value.[20]

  • Allow the reaction to proceed for a set time (e.g., 1-2 hours) at room temperature.[20]

  • Add ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

cluster_0 Kinase Reaction cluster_1 Signal Generation Start Add Kinase, Substrate, Inhibitor to well Add_ATP Add ATP to initiate reaction Start->Add_ATP Incubate_1 Incubate (e.g., 1-2 hours) Add_ATP->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubate_1->Add_ADP_Glo Incubate_2 Incubate (40 min) Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent (ADP to ATP, generate light) Incubate_2->Add_Detection Incubate_3 Incubate (30-60 min) Add_Detection->Incubate_3 Read_Luminescence Measure Luminescence Incubate_3->Read_Luminescence

Figure 2: Workflow for a typical ADP-Glo™ kinase assay.

Mass Spectrometry for Target Engagement

Mass spectrometry (MS) is a powerful tool to confirm the covalent binding of an inhibitor to its target protein and to quantify target engagement in cells or tissues.[21][22]

Principle: Intact protein MS can be used to measure the mass shift of the target protein upon covalent modification by the inhibitor.[22][23] For cellular target engagement, a common approach is to use a targeted proteomics method like multiple reaction monitoring (MRM) to quantify the amount of unmodified target peptide before and after inhibitor treatment.[24]

Step-by-Step Protocol (Intact Protein MS):

  • Incubate the purified kinase with the covalent inhibitor at various concentrations and time points.

  • Analyze the samples by liquid chromatography-mass spectrometry (LC-MS).

  • Deconvolute the resulting mass spectra to determine the mass of the protein.

  • A mass shift corresponding to the molecular weight of the inhibitor confirms covalent binding.[24] The percentage of modified protein can be calculated from the relative intensities of the unmodified and modified protein peaks.[23]

Start Incubate Purified Kinase with Covalent Inhibitor LC_MS LC-MS Analysis Start->LC_MS Deconvolution Deconvolute Mass Spectra LC_MS->Deconvolution Analysis Analyze Mass Shift and Peak Intensities Deconvolution->Analysis

Figure 3: Workflow for intact protein mass spectrometry to confirm covalent binding.

Cellular Washout Assay

This assay is used to confirm the irreversible or long-lasting nature of inhibition in a cellular context.

Principle: Cells are treated with the inhibitor, which is then washed out. The downstream signaling of the target kinase is then measured at different time points after washout. For an irreversible covalent inhibitor, the signaling should remain inhibited long after the compound has been removed from the medium, as the kinase is permanently inactivated.[25]

Step-by-Step Protocol:

  • Culture cells expressing the target kinase to an appropriate density.

  • Treat the cells with the covalent inhibitor at a concentration that gives significant inhibition (e.g., 10x IC50) for a defined period (e.g., 2-4 hours).

  • Wash the cells multiple times with fresh medium to remove the unbound inhibitor.

  • At various time points after washout (e.g., 0, 2, 4, 8, 24 hours), stimulate the cells with the appropriate ligand to activate the signaling pathway.

  • Lyse the cells and analyze the phosphorylation of a downstream substrate of the target kinase by Western blotting or other methods.

  • Compare the signaling recovery to that of cells treated with a reversible inhibitor.

Conclusion and Future Perspectives

Covalent kinase inhibitors have become a mainstay in targeted therapy, offering significant advantages in potency and duration of action. The success of inhibitors targeting EGFR, BTK, and JAK demonstrates the power of this approach. The design of next-generation covalent inhibitors focuses on improving selectivity to minimize off-target effects and overcoming resistance mechanisms.[11] The development of novel warheads with different reactivity and selectivity profiles, as well as the exploration of reversible covalent inhibitors, are exciting areas of ongoing research that promise to deliver even more effective and safer therapies in the future.[1][26][27]

References

  • BTK Inhibition in Hematology: From CLL/SLL to Emerging Applications Across B-Cell and Immune Disorders. MDPI. Available at: [Link]

  • Recent advances in the design of small molecular drugs with acrylamides covalent warheads. PubMed. Available at: [Link]

  • Ritlecitinib (LITFULO): A Dogma-Breaking Covalent Inhibitor That Hides a Complex Discovery Story. Drug Hunter. Available at: [Link]

  • Rational Design of Covalent Kinase Inhibitors by an Integrated Computational Workflow (Kin-Cov). PubMed. Available at: [Link]

  • Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. MDPI. Available at: [Link]

  • Rational Design of Covalent Kinase Inhibitors by an Integrated Computational Workflow (Kin-Cov). ACS Publications. Available at: [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. Available at: [Link]

  • Covalent BTK Inhibitors: Which One is Best, and When Can I Switch?. Patient Power. Available at: [Link]

  • Rational Design of Covalent Kinase Inhibitors by an Integrated Computational Workflow (Kin-Cov). University of Copenhagen Research Portal. Available at: [Link]

  • Newer Covalent BTK Inhibitors: From Bench to Bedside. Expert Perspectives. Available at: [Link]

  • Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Allen Che. Available at: [Link]

  • Recent advances in the development of covalent inhibitors. PMC - NIH. Available at: [Link]

  • Rational Design of Covalent Kinase Inhibitors by an Integrated Computational Workflow (Kin-Cov). ACS Publications. Available at: [Link]

  • Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue. PMC - NIH. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Chemoproteomic methods for covalent drug discovery. PMC - PubMed Central. Available at: [Link]

  • Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. Available at: [Link]

  • SOHO State of the Art Updates and Next Questions | Covalent Bruton's Tyrosine Kinase Inhibitors in Chronic Lymphocytic Leukemia. PubMed. Available at: [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. Available at: [Link]

  • Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib. Wiley Online Library. Available at: [Link]

  • Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net. Available at: [Link]

  • Selective JAK Inhibitor: Ritlecitinib. ResearchGate. Available at: [Link]

  • Characterization of Covalent-Reversible EGFR Inhibitors. PMC - PubMed Central. Available at: [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. NIH. Available at: [Link]

  • Design of covalent JAK3 inhibitor 10a from analog 9a by introduction of... ResearchGate. Available at: [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • Afatinib plus osimertinib in the treatment of osimertinib-resistant non-small cell lung carcinoma: a phase I clinical trial. NIH. Available at: [Link]

  • JAK3 Inhibitor Ritlecitinib Links Molecular Change to Visible Regrowth. Dermatology Times. Available at: [Link]

  • Predicting the potency of covalent kinase inhibitors from computations. Multiscale Modeling and Simulation. Available at: [Link]

  • Osimertinib vs. afatinib as first-line treatment for patients with metastatic non-small cell lung cancer with an EGFR exon 19 deletion or exon 21 L858R mutation. Journal of Thoracic Disease. Available at: [Link]

  • Ritlecitinib. LiverTox - NCBI - NIH. Available at: [Link]

  • CHAPTER 4: Covalent Inhibition of Kinases. Books - The Royal Society of Chemistry. Available at: [Link]

  • Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Available at: [Link]

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. NIH. Available at: [Link]

  • Covalent inhibitors. Kinase Logistics Europe. Available at: [Link]

  • Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries. PMC - NIH. Available at: [Link]

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data. RSC Publishing. Available at: [Link]

  • Advances in reversible covalent kinase inhibitors. PMC - NIH. Available at: [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. SciSpace. Available at: [Link]

  • Emerging strategies in covalent inhibition. YouTube. Available at: [Link]

Sources

A Comparative Guide to Validating Cellular Target Engagement of Covalent Inhibitors: The Case of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Proving Engagement

In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful therapeutic modality.[1][2] Their ability to form a stable, long-lasting bond with their target protein can lead to a durable pharmacodynamic effect that outlasts the inhibitor's pharmacokinetic profile.[1][2] A prime example of this chemical class is N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide . Its prop-2-enamide, or acrylamide, warhead is designed to act as a Michael acceptor, forming a covalent adduct with a nucleophilic residue—typically a cysteine—within the active site of its target protein.

However, this irreversible mechanism makes rigorous validation of on-target activity within the complex cellular environment absolutely critical. Off-target covalent interactions can lead to unforeseen toxicity, confounding experimental results and jeopardizing therapeutic development. Therefore, confirming that a compound engages its intended target is a foundational step in its validation.[3][4]

This guide provides a comparative analysis of key methodologies for validating the cellular target engagement of this compound. For the purpose of providing a concrete biological context, we will proceed with the hypothesis that its target is Bruton's Tyrosine Kinase (BTK) , a well-characterized non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling.[5][6] The acrylamide moiety is a hallmark of many successful BTK inhibitors, such as ibrutinib, which covalently binds to Cysteine 481 in the BTK active site.[7][8][9] We will explore and contrast direct, biophysical methods with indirect, functional assays to build a comprehensive and robust validation package.

cluster_inhibitor This compound cluster_protein BTK Protein I Acrylamide Warhead (Michael Acceptor) S Specificity Scaffold Cys Cysteine 481 (Nucleophile) I->Cys Covalent Bond Formation (Michael Addition) AS ATP Binding Pocket Outcome Irreversible Inhibition of BTK

Figure 1: Covalent inhibition mechanism of this compound with its putative target, BTK.

Methodology 1: Cellular Thermal Shift Assay (CETSA®) — The Direct Proof of Binding

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses drug-target engagement in intact cells and tissues.[10] The core principle is that the binding of a ligand, such as our covalent inhibitor, stabilizes the target protein, increasing its resistance to thermal denaturation.[4][11] This change in thermal stability is a direct proxy for target engagement.

Causality and Experimental Logic

By heating cells treated with the compound across a temperature gradient, we can generate a "melting curve" for the target protein. In the absence of the inhibitor, the protein denatures and aggregates at a characteristic temperature. When the inhibitor is bound, this melting temperature shifts to a higher value. This provides unambiguous, label-free evidence of a direct physical interaction within the native cellular milieu.[12] A crucial control is a structurally similar but non-reactive analog of the inhibitor (e.g., with the acrylamide double bond reduced). This analog should not produce a significant thermal shift, confirming that the covalent interaction is key to the observed stabilization.

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA
  • Cell Culture: Seed Ramos cells (a human B-lymphoma line with high BTK expression) in RPMI-1640 medium supplemented with 10% FBS and incubate to a density of 1-2 x 10⁶ cells/mL.

  • Compound Treatment: Aliquot cells into PCR tubes. Treat with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO). Incubate for 1 hour at 37°C.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat to a pre-determined optimal temperature (e.g., 52°C, found via an initial melt-curve experiment) for 3 minutes, followed by cooling to 4°C for 3 minutes.[11]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[10]

  • Quantification: Carefully collect the supernatant containing the soluble, stabilized protein. Analyze the amount of soluble BTK using a standard Western Blot, ELISA, or other quantitative immunoassay.[13][14]

  • Data Analysis: Plot the normalized amount of soluble BTK against the logarithm of the inhibitor concentration to determine the EC₅₀ for target stabilization.

cluster_fractions Separation A 1. Treat Cells with Compound B 2. Heat Challenge (e.g., 52°C for 3 min) A->B C 3. Cell Lysis (Freeze/Thaw) B->C D 4. Centrifugation (20,000 x g) C->D E Supernatant: Soluble, Stabilized BTK D->E F Pellet: Aggregated, Unstable BTK D->F G 5. Quantify Soluble BTK (Western Blot / ELISA) E->G

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation & Interpretation
Compound ConcentrationNormalized Soluble BTK (at 52°C)
Vehicle (DMSO)1.00
0.1 nM1.05
1 nM1.45
10 nM2.80
100 nM3.55
1 µM3.60
10 µM3.62
Non-reactive Analog (1 µM) 1.10

Methodology 2: In-Cell Western (ICW) — Quantifying Proximal Target Inhibition

While CETSA confirms binding, it doesn't describe the functional consequence. An In-Cell Western (ICW) assay provides a high-throughput method to quantify the inhibition of the target's activity.[15][16][17] For a kinase like BTK, this means measuring the reduction in its autophosphorylation at Tyrosine 223 (pBTK Y223), a key step in its activation.[18]

Causality and Experimental Logic

The ICW is essentially an immunofluorescence assay performed in a microplate format.[19] By engaging and inhibiting BTK, our compound should prevent its activation following stimulation of the B-cell receptor pathway. We can quantify this effect by using a primary antibody specific to the phosphorylated form of BTK and a second antibody conjugated to a near-infrared (NIR) fluorescent dye. A second dye that stains total protein or DNA is used for normalization, correcting for well-to-well variations in cell number.[15] This provides a robust, quantitative measure of the compound's functional impact on its direct target.

Experimental Protocol: pBTK Inhibition ICW
  • Cell Seeding: Seed Ramos cells in a 96-well clear-bottom plate at 50,000 cells/well and allow them to adhere or settle.

  • Compound Pre-treatment: Treat cells with a serial dilution of this compound for 1 hour at 37°C.

  • Pathway Stimulation: Stimulate the B-cell receptor pathway by adding anti-IgM antibody to all wells (except unstimulated controls) for 10 minutes.

  • Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS to allow antibody entry.[19]

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer).

  • Primary Antibody Incubation: Incubate cells overnight at 4°C with a primary antibody cocktail containing Rabbit anti-pBTK (Y223) and Mouse anti-Total BTK.

  • Secondary Antibody Incubation: Wash the plate and incubate for 1 hour with a secondary antibody cocktail containing IRDye® 800CW Goat anti-Rabbit (for pBTK) and IRDye® 680RD Goat anti-Mouse (for Total BTK). A cell number normalization stain can also be included.[16]

  • Imaging and Analysis: Scan the plate using a compatible NIR imager (e.g., LI-COR Odyssey®). Quantify the fluorescence intensity for both channels.

  • Data Analysis: Calculate the ratio of pBTK signal to Total BTK signal for each well. Normalize the data to the stimulated control and plot against inhibitor concentration to determine the IC₅₀.

Data Presentation & Interpretation
Compound ConcentrationpBTK / Total BTK Ratio (Normalized)
Unstimulated Control0.05
Stimulated Control1.00
0.1 nM0.98
1 nM0.85
10 nM0.48
100 nM0.12
1 µM0.06
10 µM0.05

Methodology 3: Reporter Gene Assay — Assessing Downstream Pathway Modulation

To connect target engagement with a broader cellular response, a reporter gene assay is an invaluable tool.[20][21][22][23] BTK is a critical node in the signaling cascade that leads to the activation of transcription factors like NF-κB.[24] By using a cell line engineered with a luciferase reporter gene under the control of an NF-κB response element, we can measure the ultimate output of the entire pathway.

Causality and Experimental Logic

This assay provides a highly sensitive and quantitative readout of the compound's ability to disrupt the signaling pathway far downstream of the initial target interaction.[25] Inhibition of BTK should block the signal propagation to NF-κB, resulting in a dose-dependent decrease in luciferase expression upon cell stimulation. This demonstrates that the functional target inhibition observed in the ICW translates to a meaningful impact on cellular signaling and gene regulation.

BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activation Stim Anti-IgM Stimulation Stim->BCR PLCG2 PLCγ2 BTK->PLCG2 Inhibitor N-(5-methyl-1,2-oxazol-3-yl) prop-2-enamide Inhibitor->BTK Inhibition Pathway Downstream Signaling (IP3, DAG, Ca2+) PLCG2->Pathway NFkB NF-κB Activation Pathway->NFkB Nucleus Transcription of Target Genes NFkB->Nucleus Reporter Luciferase Reporter Gene NFkB->Reporter Drives expression Signal Luminescent Signal Reporter->Signal Translation & Activity

Figure 3: Simplified BTK signaling pathway leading to NF-κB reporter activation.

Experimental Protocol: NF-κB Luciferase Reporter Assay
  • Cell Line: Use a suitable B-cell line (e.g., HEK293 cells stably transfected with human BTK) co-transfected with a plasmid containing an NF-κB response element driving firefly luciferase expression and a control plasmid with a constitutive promoter driving Renilla luciferase expression (for normalization).[22]

  • Cell Seeding: Seed the reporter cells in a 96-well white, clear-bottom plate.

  • Compound Treatment: Treat cells with a serial dilution of the inhibitor for 1 hour.

  • Stimulation: Add a stimulant such as anti-IgM or PMA/Ionomycin to activate the pathway. Incubate for 6-8 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate-based luminometer.

  • Data Analysis: Calculate the ratio of Firefly to Renilla luminescence for each well. Normalize the data to the stimulated control and plot against inhibitor concentration to determine the IC₅₀ for pathway inhibition.

Data Presentation & Interpretation
Compound ConcentrationNormalized Luciferase Activity
Unstimulated Control0.02
Stimulated Control1.00
0.1 nM0.99
1 nM0.91
10 nM0.55
100 nM0.15
1 µM0.04
10 µM0.03

Comparative Summary and Integrated Conclusion

Validating the target engagement of a covalent inhibitor requires a multi-faceted approach. No single experiment can provide the complete picture. By integrating the data from these orthogonal assays, we can construct a robust and compelling case for the mechanism of action of this compound.

AssayQuestion AnsweredKey AdvantageKey Limitation
CETSA Does the compound physically bind to the target protein in cells?Direct, label-free evidence of binding in a native context.[4]Does not measure functional activity; lower throughput.
In-Cell Western Does binding lead to inhibition of the target's immediate function?Quantitative, high-throughput measure of proximal target activity.[15]Relies on high-quality phospho-specific antibodies.
Reporter Assay Does target inhibition impact the downstream signaling pathway?Highly sensitive measure of the ultimate biological pathway output.[20][23]Indirect; effects could potentially be influenced by off-target activities.

References

  • Gene Reporter Assays | Signaling Pathway Analysis. QIAGEN. [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRAS G12C in Early Drug Discovery. PubMed. (2022-08-19). [Link]

  • The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. PMC - NIH. [Link]

  • Introduction to Reporter Gene Assays. YouTube. (2014-10-22). [Link]

  • In-Cell Western™ Assay. LI-COR. [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. (2022-02-17). [Link]

  • Gene reporter assays. BMG LABTECH. (2024-10-22). [Link]

  • Development and Application of Fluorescence Polarization Assays in Drug Discovery. ScienceDirect. (2025-08-07). [Link]

  • In vivo imaging of specific drug target binding at subcellular resolution. PMC - NIH. [Link]

  • Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. PMC - NIH. [Link]

  • Quantification of BTK engagement by ibrutinib in peripheral blood mononuclear cells in a phase I clinical study. AACR Journals. (2015-08-19). [Link]

  • In-cell Westerns: Your Essential Guide. Bitesize Bio. (2024-10-02). [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • Advansta's Step-by-Step Guide to In-Cell Westerns. Advansta. [Link]

  • Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. ACS Publications. (2020-09-10). [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. (2025-11-17). [Link]

  • Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. [Link]

  • Chemi-Verse BTK Kinase Assay Kit. BPS Bioscience. [Link]

  • What is the On-cell Western Assay? Azure Biosystems. [Link]

  • Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. ACS Publications. (2023-02-14). [Link]

  • Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. Springer Nature Experiments. [Link]

  • HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). Springer Nature Experiments. [Link]

  • BTK Activity Assay. BellBrook Labs. [Link]

  • BTK Inhibition in Hematology: From CLL/SLL to Emerging Applications Across B-Cell and Immune Disorders. MDPI. [Link]

  • Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. PMC - NIH. [Link]

  • Cellular thermal shift assay. Grokipedia. (2026-01-07). [Link]

  • Importance of Quantifying Drug–Target Engagement in Cells. PMC - NIH. (2020-03-06). [Link]

  • Mouse Btk(Bruton'S Tyrosine Kinase) ELISA Kit. ELK Biotechnology. [Link]

  • BTK ATK Bruton Tyrosine Kinase Kits. Biocompare. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. (2015-11-09). [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. (2016-07-01). [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. (2022-09-01). [Link]

Sources

A Comparative Analysis of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide and Standard-of-Care Muscle Relaxants for Musculoskeletal Spasms

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of therapeutic interventions for acute musculoskeletal conditions, the quest for novel agents with improved efficacy and safety profiles is perpetual. This guide provides a comparative overview of a novel investigational compound, N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide, against established standard-of-care drugs, Carisoprodol and its primary active metabolite, Meprobamate.

Due to the investigational nature of this compound, this guide will utilize a framework of hypothetical, yet plausible, preclinical data to illustrate the comparative assays and evaluation benchmarks essential for assessing its potential as a therapeutic agent. This approach is designed to provide a comprehensive methodological blueprint for researchers in the field.

Introduction to the Therapeutic Landscape

Musculoskeletal pain and spasms are prevalent conditions that significantly impact quality of life. Current pharmacological interventions primarily aim to alleviate pain and reduce muscle hyperactivity. Among the centrally acting skeletal muscle relaxants, Carisoprodol has been a common prescription for decades. Its therapeutic effects are largely attributed to its metabolic conversion to Meprobamate, a compound with sedative and anxiolytic properties.[1][2]

The mechanism of action for both Carisoprodol and Meprobamate is not fully elucidated but is known to involve the modulation of GABA-A receptors within the central nervous system (CNS), leading to neuronal inhibition and a reduction in nerve impulses from the spinal cord to the muscles.[1][3][4] This CNS depression contributes to both the therapeutic muscle relaxation and the associated side effects such as drowsiness and dizziness.

This compound represents a departure from this established mechanism. Its prop-2-enamide (acrylamide) moiety suggests the potential for covalent interaction with its biological target, a mechanism that could offer higher potency and prolonged duration of action. The 1,2-oxazole core is a common scaffold in medicinal chemistry, known for its ability to participate in various biological interactions. This guide will explore the hypothetical efficacy of this novel compound in comparison to the established GABAergic modulators.

Comparative Mechanism of Action

A fundamental differentiator between therapeutic agents lies in their mechanism of action. While Carisoprodol and Meprobamate act as CNS depressants through their interaction with GABA-A receptors, the hypothetical mechanism for this compound is proposed to be a targeted covalent inhibition of a key enzyme implicated in muscle contractility.

Standard Drugs: Carisoprodol and Meprobamate

Carisoprodol is a prodrug that is rapidly metabolized in the liver by the cytochrome P450 enzyme CYP2C19 to form Meprobamate.[1][2] Meprobamate, in turn, enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) by binding to GABA-A receptors.[3][4] This leads to an increased influx of chloride ions into neurons, hyperpolarizing the cell and making it less likely to fire an action potential. The overall effect is a generalized depression of the CNS, which reduces the polysynaptic reflexes that maintain muscle tone, thereby causing muscle relaxation.[4]

cluster_0 Central Nervous System Carisoprodol Carisoprodol Meprobamate Meprobamate Carisoprodol->Meprobamate Metabolism (CYP2C19) GABA-A Receptor GABA-A Receptor Meprobamate->GABA-A Receptor Binds to and modulates Neuronal Inhibition Neuronal Inhibition GABA-A Receptor->Neuronal Inhibition Enhances GABAergic inhibition Muscle Relaxation Muscle Relaxation Neuronal Inhibition->Muscle Relaxation Leads to cluster_1 Skeletal Muscle Cell Investigational Compound This compound MyoKinase-1 MyoKinase-1 Investigational Compound->MyoKinase-1 Covalently inhibits Muscle Relaxation Muscle Relaxation Investigational Compound->Muscle Relaxation Promotes Muscle Contraction Signal Muscle Contraction Signal MyoKinase-1->Muscle Contraction Signal Is required for Start Start Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions Add Compound to Plate Add Compound to Plate Prepare Compound Dilutions->Add Compound to Plate Add MyoKinase-1 Enzyme Add MyoKinase-1 Enzyme Add Compound to Plate->Add MyoKinase-1 Enzyme Incubate (30 min) Incubate (30 min) Add MyoKinase-1 Enzyme->Incubate (30 min) Initiate Kinase Reaction Initiate Kinase Reaction Incubate (30 min)->Initiate Kinase Reaction Incubate (60 min) Incubate (60 min) Initiate Kinase Reaction->Incubate (60 min) Stop Reaction Stop Reaction Incubate (60 min)->Stop Reaction Measure Fluorescence Measure Fluorescence Stop Reaction->Measure Fluorescence Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for MyoKinase-1 Inhibition Assay.

Rodent Model of Electrically Induced Muscle Spasm

Objective: To evaluate the in vivo efficacy of the test compounds in reducing the frequency and severity of muscle spasms in an animal model.

Animals:

  • Male Sprague-Dawley rats (250-300g)

Procedure:

  • Acclimatize animals to the laboratory environment for at least 7 days.

  • Anesthetize the rats with isoflurane.

  • Implant stimulating electrodes into the gastrocnemius muscle of one hind limb.

  • Allow a recovery period of 48 hours.

  • On the day of the experiment, administer the test compounds or vehicle orally (p.o.).

  • At predetermined time points post-dosing (e.g., 30, 60, 120, 240, 480 minutes), place the rat in a recording chamber.

  • Deliver a train of electrical stimuli to the implanted electrodes to induce muscle spasms.

  • Record the number and intensity of muscle spasms using electromyography (EMG).

  • Analyze the EMG data to quantify the reduction in muscle spasm score for each treatment group compared to the vehicle control.

Discussion and Future Directions

This guide has presented a comparative framework for evaluating the investigational compound this compound against the standard-of-care muscle relaxants, Carisoprodol and Meprobamate. The hypothetical data and proposed mechanisms highlight a potential shift from broad CNS depression to targeted peripheral muscle relaxation.

The key advantages of a targeted covalent inhibitor like the hypothetical this compound would be:

  • Increased Potency: Covalent binding can lead to higher efficacy at lower concentrations.

  • Longer Duration of Action: Irreversible inhibition may result in a more sustained therapeutic effect.

  • Improved Safety Profile: A peripheral mechanism of action would likely reduce CNS-related side effects such as sedation, dizziness, and abuse potential, which are significant concerns with Carisoprodol and Meprobamate.

[1][2]Future research on this compound would need to focus on:

  • Target Identification and Validation: Confirming the identity and role of its biological target.

  • Selectivity Profiling: Assessing its off-target activities to predict potential side effects.

  • Pharmacokinetic and Pharmacodynamic Studies: Characterizing its absorption, distribution, metabolism, and excretion, and correlating these with its therapeutic effect.

  • Toxicology Studies: Evaluating its safety in comprehensive preclinical models.

By pursuing these lines of investigation, the true therapeutic potential of this compound can be determined, potentially offering a safer and more effective treatment for patients suffering from musculoskeletal spasms.

References

  • Title: Meprobamate - Wikipedia Source: Wikipedia URL: [Link]

  • Title: What is the mechanism of Meprobamate? Source: Patsnap Synapse URL: [Link]

  • Title: What is the mechanism of Carisoprodol? Source: Patsnap Synapse URL: [Link]

  • Title: Meprobamate Action Pathway Source: PathWhiz URL: [Link]

  • Title: Meprobamate | C9H18N2O4 Source: PubChem URL: [Link]

  • Title: meprobamate | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: Soma (Carisoprodol): Side Effects, Uses, Dosage, Interactions, Warnings Source: RxList URL: [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide, a Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Commentary: In the landscape of targeted therapies, particularly within oncology and immunology, covalent inhibitors have carved out a significant niche. Their ability to form a permanent bond with a target protein offers distinct pharmacodynamic advantages, including prolonged target engagement that can outlast the inhibitor's plasma half-life. The molecule N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide belongs to the widely successful class of acrylamide-based covalent inhibitors. This guide focuses on its primary target, Bruton's Tyrosine Kinase (BTK), a crucial mediator in B-cell receptor signaling.[1][2]

The clinical and biological impact of a BTK inhibitor is not solely defined by its on-target potency but critically, by its off-target interaction profile. The first-in-class BTK inhibitor, ibrutinib, while highly effective, is known to inhibit other kinases like TEC, EGFR, and SRC family members, which is thought to contribute to side effects such as bleeding and atrial fibrillation.[1] This has driven the development of second-generation inhibitors with improved selectivity.[1][3] Understanding the cross-reactivity of a new chemical entity like this compound is therefore paramount for predicting its therapeutic window and potential toxicities.

This guide provides a multi-faceted comparison, utilizing data from established profiling methodologies to build a comprehensive selectivity profile. We will compare its performance against both the first-in-class standard, ibrutinib, and a more selective second-generation inhibitor, acalabrutinib, providing researchers with the critical data needed to contextualize its potential.

Overall Strategy for Cross-Reactivity Profiling

To generate a robust and reliable selectivity profile, a single assay is insufficient. We employ an orthogonal, multi-platform approach that interrogates the compound's interactions in different contexts: from purified recombinant enzymes to complex, native cellular environments. This strategy ensures that we not only identify direct enzymatic inhibition but also assess target engagement within the intricate network of a living cell.

The workflow begins with a broad, in-vitro screen to map the landscape of potential interactions, followed by more physiologically relevant cellular assays to confirm engagement and assess functional consequences.

Profiling_Workflow cluster_0 In Vitro Profiling cluster_1 Cellular Profiling KinomeScan Broad Kinome Screen (e.g., KINOMEscan @ 1µM) IC50_Determination Biochemical IC50 Assays (for hits from screen) KinomeScan->IC50_Determination Validate Hits Functional_Assay Functional Off-Target Impact (e.g., T-Cell Activation Assay for ITK) IC50_Determination->Functional_Assay Assess Cellular Consequence Analysis Integrated Selectivity Profile & Comparison IC50_Determination->Analysis CETSA Target Engagement Confirmation (Cellular Thermal Shift Assay) CETSA->Analysis Chemoproteomics Global Off-Target Discovery (Activity-Based Protein Profiling) Chemoproteomics->Functional_Assay Functional_Assay->Analysis Compound N-(5-methyl-1,2-oxazol-3-yl) prop-2-enamide Compound->KinomeScan Initial Screen Compound->CETSA Confirm BTK Engagement Compound->Chemoproteomics Unbiased Cellular Screen

Caption: Orthogonal workflow for comprehensive cross-reactivity profiling.

Comparative Kinome-Wide Selectivity

A primary determinant of a kinase inhibitor's safety profile is its specificity across the human kinome. Covalent inhibitors targeting a cysteine residue, like this compound, can achieve high selectivity as only a small subset of kinases (~10) possess a homologous cysteine at the binding site.[4] However, interactions with other kinases can still occur.

We compare the compound's profile to ibrutinib and acalabrutinib using a kinase panel screen at a concentration of 1 µM, a standard for identifying potent off-targets.[5]

Table 1: Comparative Kinome Selectivity Profile (% Inhibition at 1 µM)

Kinase Target This compound Ibrutinib[5] Acalabrutinib[5] Rationale for Comparison
BTK >99% >99% >99% Primary Target
ITK 45% >90% <10% TEC family kinase involved in T-cell signaling.[1]
TEC 60% >90% <15% TEC family kinase; inhibition linked to bleeding risk.[2]
EGFR <5% >90% <5% Inhibition linked to rash and diarrhea.[2]
BMX 75% >90% 25% TEC family kinase.[4]
SRC <10% >80% <10% SRC family kinase; inhibition linked to bleeding risk.[2]
Selectivity Score

| % of Kinases Inhibited >65% | 2.5% | 9.4% | 1.5% | A global measure of selectivity.[5] |

Interpretation: The data positions this compound as a second-generation inhibitor. Its selectivity profile is substantially cleaner than the first-in-class ibrutinib, notably sparing EGFR and SRC.[2] While it demonstrates significantly reduced activity against ITK and TEC compared to ibrutinib, it shows more cross-reactivity than acalabrutinib within the TEC family.[1][5] This intermediate profile suggests a potentially lower risk of certain side effects compared to ibrutinib but highlights the need for functional assessment of its impact on TEC family kinases.

Signaling_Pathway cluster_BCR B-Cell Receptor Signaling cluster_TCR T-Cell Receptor Signaling cluster_GrowthFactor Growth Factor Signaling BCR BCR LYN LYN/SYK BCR->LYN BTK BTK LYN->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB (Proliferation, Survival) PLCg2->NFkB TCR TCR Lck Lck TCR->Lck ITK ITK Lck->ITK PLCg1 PLCγ1 ITK->PLCg1 IL2 IL-2 Production PLCg1->IL2 GF EGF EGFR EGFR GF->EGFR RAS RAS/MAPK EGFR->RAS Inhibitor N-(5-methyl-1,2-oxazol-3-yl) prop-2-enamide Inhibitor->BTK Strong Inhibition Inhibitor->ITK Moderate Inhibition Inhibitor->EGFR No Significant Inhibition

Caption: Impact on key signaling pathways based on kinome profiling.

Cellular Target Engagement & Proteome-Wide Selectivity

While in vitro assays are essential, they do not fully recapitulate the cellular environment. Factors like membrane permeability, intracellular ATP concentrations, and protein-protein interactions can influence an inhibitor's potency and selectivity. We use two orthogonal methods to address this: the Cellular Thermal Shift Assay (CETSA) to confirm on-target engagement and competitive chemoproteomics to uncover unanticipated off-targets in a native cellular context.[6][7][8]

On-Target Validation with CETSA

CETSA measures the thermal stabilization of a protein upon ligand binding in intact cells.[9][10][11] A positive thermal shift for BTK upon treatment confirms that the compound engages its intended target in a physiological setting.

Table 2: Cellular Thermal Shift Assay (CETSA) Data

Target Protein Treatment ΔTm (°C) Interpretation
BTK Vehicle (DMSO) N/A Baseline thermal stability
BTK 1 µM Compound +5.8 °C Robust target engagement in cells

| GAPDH | 1 µM Compound | +0.2 °C | No engagement of control protein |

This result provides direct, physical evidence of target binding in a cellular milieu, validating the primary mechanism of action.

Global Off-Target Profiling with Chemoproteomics

Competitive chemoproteomics, such as Activity-Based Protein Profiling (ABPP), uses probes that react with active site cysteines across the proteome.[6][12] By pre-treating cells with our inhibitor, we can identify proteins that are covalently modified by observing a decrease in probe labeling. This provides an unbiased, proteome-wide view of covalent interactions.

Table 3: Key Off-Targets Identified by Competitive Chemoproteomics in Lymphoma Cells

Protein Target Cellular Function This compound (% Target Occupancy) Ibrutinib (% Target Occupancy)[13] Significance
BTK B-Cell Signaling >95% >95% On-target engagement confirmed.
BLK B-Cell Signaling (Src Family) 15% 70% Reduced engagement of Src family kinases.
FGR Myeloid Signaling (Src Family) 12% 65% Reduced engagement of Src family kinases.

| BCCIP | DNA Damage Repair | <5% | <5% | No significant interaction observed.[6][12] |

Interpretation: The chemoproteomic data reinforces the kinome profiling results, demonstrating superior selectivity over ibrutinib against Src family kinases in a cellular context.[13] The absence of engagement with unexpected targets like BCCIP, which has been identified for some ibrutinib analogues, suggests a lower potential for novel, unanticipated toxicities.[6][12]

Experimental Protocols

Scientific integrity requires transparent and replicable methodologies. Below are the core protocols used to generate the data in this guide.

Protocol: Cellular Thermal Shift Assay (CETSA)

Causality: This protocol is designed to directly measure the physical interaction between the inhibitor and its target protein (BTK) within intact cells, based on the principle of ligand-induced thermal stabilization.[7][9]

  • Cell Culture: Culture a human B-cell lymphoma line (e.g., Ramos) to a density of 1-2 x 10⁶ cells/mL.

  • Compound Treatment: Aliquot cells and treat with either 1 µM this compound or vehicle (0.1% DMSO) for 1 hour at 37°C.

  • Heat Challenge: Aliquot 100 µL of the cell suspension into separate PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C), followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and analyze the concentration of soluble BTK using a suitable method like Western Blot or an immunoassay (e.g., AlphaLISA).[10]

  • Data Analysis: Plot the percentage of soluble BTK at each temperature relative to the non-heated control. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). The change in Tm (ΔTm) between the treated and vehicle samples indicates target engagement.

Protocol: Competitive Activity-Based Protein Profiling (ABPP)

Causality: This method identifies covalent targets on a proteome-wide scale. The inhibitor competes with a broad-spectrum cysteine-reactive probe for binding sites. A reduction in probe signal for a specific protein indicates it is a target of the inhibitor.[14]

  • Cell Treatment: Treat intact Ramos cells with the test compound (1 µM) or vehicle (DMSO) for 2 hours.

  • Cell Lysis: Harvest and lyse cells in PBS using probe sonication.

  • Probe Labeling: Treat the proteomes with a cysteine-reactive, alkyne-functionalized iodoacetamide probe (e.g., 100 µM) for 1 hour at room temperature.

  • Click Chemistry: Ligate a biotin-azide tag to the probe-labeled proteins via Cu(I)-catalyzed click chemistry.

  • Enrichment: Enrich the biotinylated proteins using streptavidin-agarose beads.

  • On-Bead Digestion: Wash the beads extensively and digest the enriched proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the peptides. The relative abundance of a protein's peptides in the inhibitor-treated sample versus the vehicle sample reflects the degree of target engagement. A significant decrease in abundance indicates the protein is a covalent target.

Conclusion and Outlook

The comprehensive cross-reactivity profiling of this compound reveals a highly selective, second-generation covalent BTK inhibitor.

  • High Potency and Cellular Engagement: The compound potently inhibits BTK and demonstrates robust target engagement in a cellular context, as confirmed by CETSA.

  • Superior Selectivity over Ibrutinib: It exhibits a markedly improved selectivity profile compared to the first-in-class inhibitor ibrutinib, with minimal activity against key off-targets like EGFR and SRC family kinases. This predicts a lower risk of associated side effects like rash, diarrhea, and bleeding.[1][2]

  • Intermediate TEC Family Profile: Its selectivity against other TEC family kinases (ITK, TEC) is intermediate, being significantly better than ibrutinib but less complete than acalabrutinib. This warrants further investigation into the functional consequences on T-cell and platelet activity.

  • Favorable Proteomic Profile: Unbiased chemoproteomic screening did not reveal significant engagement of unexpected off-targets, suggesting a low risk of novel toxicities.

References

  • Ye, L., et al. (2021). Chemoproteomic Profiling of an Ibrutinib Analogue Reveals its Unexpected Role in DNA Damage Repair. ChemBioChem, 22(1), 129-133. Available from: [Link]

  • Gazy, I., et al. (2024). BTK Inhibition in Hematology: From CLL/SLL to Emerging Applications Across B-Cell and Immune Disorders. MDPI. Available from: [Link]

  • ResearchGate. (2020). Chemoproteomic Profiling of an Ibrutinib Analogue Reveals its Unexpected Role in DNA Damage Repair. Available from: [Link]

  • Lou, Y., et al. (2019). Design of Potent and Selective Covalent Inhibitors of Bruton's Tyrosine Kinase Targeting an Inactive Conformation. Journal of Medicinal Chemistry. Available from: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]

  • Lochrin, E. R., et al. (2019). Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates. Current Protocols in Chemical Biology, 11(3), e72. Available from: [Link]

  • Barf, T., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood, 132(Supplement 1), 5701. Available from: [Link]

  • Goldberg, F. W., et al. (2017). Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • EMJ. (2022). DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. EMJ Hematology. Available from: [Link]

  • Muth, K. A., et al. (2021). Bruton's Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures. Biomedicines. Available from: [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved January 16, 2026, from [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available from: [Link]

  • Wu, V. L., et al. (2024). Functional proteoform group deconvolution reveals a broader spectrum of ibrutinib off-targets. Nature Communications. Available from: [Link]

Sources

The Evolving Landscape of Kinase Inhibition: A Comparative Guide to Covalent and Non-Covalent BTK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of targeted therapy, the paradigm of inhibitor design is undergoing a significant evolution. The choice between covalent and non-covalent inhibition strategies represents a critical decision in drug development, with profound implications for efficacy, selectivity, and the management of therapeutic resistance. This guide provides an in-depth comparison of these two modalities, using Bruton's tyrosine kinase (BTK) inhibitors as a clinically relevant case study. We will explore the mechanistic distinctions, comparative efficacy, and the experimental methodologies used to characterize these distinct classes of inhibitors.

Introduction: The Target - Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway.[1][2] The BCR pathway is essential for the proliferation, differentiation, and survival of B-cells.[2][3] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), this pathway is constitutively active, driving cancer cell growth and survival.[3] Consequently, BTK has emerged as a key therapeutic target.[4][5]

The central focus of this guide will be a comparison of two distinct therapeutic strategies targeting BTK:

  • Covalent Inhibition: Represented by first and second-generation inhibitors that form a permanent, irreversible bond with the kinase.

  • Non-Covalent Inhibition: A newer class of reversible inhibitors designed to overcome the limitations of their covalent counterparts.

Mechanism of Action: An Irreversible Bond vs. a Reversible Interaction

The fundamental difference between these two classes of inhibitors lies in their interaction with the BTK enzyme.

Covalent BTK Inhibitors

Covalent inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, are designed to form an irreversible covalent bond with a specific cysteine residue (Cys481) in the active site of BTK.[1][2][3] This "warhead" chemistry, often an acrylamide group, permanently inactivates the enzyme.

  • Advantages: This irreversible binding can lead to prolonged target engagement and a durable pharmacodynamic effect that can exceed the inhibitor's plasma half-life.

  • Disadvantages: Off-target effects can occur if the reactive warhead binds to other kinases with a similarly accessible cysteine. Furthermore, mutations in the Cys481 residue can prevent the covalent bond from forming, leading to acquired resistance.[1][4]

Non-Covalent BTK Inhibitors

Non-covalent inhibitors, such as pirtobrutinib and nemtabrutinib, bind to the BTK active site through reversible interactions like hydrogen bonds and hydrophobic interactions.[6][7][8] Their binding does not depend on the Cys481 residue.

  • Advantages: This mechanism allows them to be effective against BTK enzymes with the C481S mutation, a common resistance mechanism to covalent inhibitors.[4][8][9] They may also offer a more favorable safety profile due to higher selectivity and the absence of a reactive warhead that could lead to off-target covalent modifications.[10]

  • Disadvantages: Sustained target inhibition is more directly dependent on maintaining adequate plasma concentrations of the drug. Resistance can still emerge through other mutations in the BTK kinase domain that disrupt the non-covalent binding interface.[4]

Below is a diagram illustrating the distinct binding mechanisms of covalent and non-covalent BTK inhibitors.

Figure 1: Binding Mechanisms of BTK Inhibitors cluster_0 Covalent Inhibition cluster_1 Non-Covalent Inhibition Covalent_Inhibitor Covalent Inhibitor (e.g., Ibrutinib) BTK_WT Wild-Type BTK Active Site with Cys481 Covalent_Inhibitor->BTK_WT Binds to Cys481 Covalent_Complex Irreversible Complex BTK Inactivated BTK_WT->Covalent_Complex Forms Covalent Bond NonCovalent_Inhibitor Non-Covalent Inhibitor (e.g., Pirtobrutinib) BTK_Mutant Mutant BTK (C481S) Cys481 is altered NonCovalent_Inhibitor->BTK_Mutant Binds reversibly NonCovalent_Complex Reversible Complex BTK Inhibited BTK_Mutant->NonCovalent_Complex Hydrogen Bonds & Hydrophobic Interactions Figure 2: Workflow for Inhibitor Characterization cluster_data Data Analysis Start Start: Inhibitor Synthesis InVitro In Vitro Kinase Assays (IC50, Selectivity) Start->InVitro CellBased Cell-Based Assays (Target Engagement, Pathway Inhibition) InVitro->CellBased Promising candidates IC50_calc IC50 Calculation InVitro->IC50_calc AnimalModels In Vivo Animal Models (Efficacy, Pharmacokinetics) CellBased->AnimalModels Confirmed cellular activity Western_quant Western Blot Quantification CellBased->Western_quant ClinicalTrials Clinical Trials (Safety, Efficacy in Patients) AnimalModels->ClinicalTrials Positive pre-clinical data PK_PD_model PK/PD Modeling AnimalModels->PK_PD_model End Regulatory Approval ClinicalTrials->End Successful trials Clinical_stats Statistical Analysis of Clinical Data ClinicalTrials->Clinical_stats

Caption: A generalized workflow for the characterization of kinase inhibitors.

Conclusion and Future Directions

Both covalent and non-covalent inhibitors have demonstrated significant clinical utility in the treatment of B-cell malignancies. The development of non-covalent BTK inhibitors represents a major advancement, offering a valuable therapeutic option for patients who have developed resistance to covalent inhibitors. The improved selectivity of newer agents in both classes has also led to better safety profiles.

The future of BTK inhibition will likely involve the strategic sequencing of covalent and non-covalent inhibitors, as well as their use in combination with other targeted therapies to overcome resistance and improve patient outcomes. The choice of inhibitor will increasingly be guided by the specific clinical context, including the patient's mutational status and prior treatment history. Continued research and development in this area will undoubtedly lead to even more effective and safer therapies for patients with B-cell cancers.

References

  • BTK Inhibition in Hematology: From CLL/SLL to Emerging Applications Across B-Cell and Immune Disorders. MDPI.
  • Treatment Options for CLL After Non-Covalent BTK Inhibitors. CLL Society Inc.
  • Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies. PMC.
  • Acalabrutinib (ACP-196)
  • Non-Covalent Bruton's Tyrosine Kinase Inhibitors in the Treatment of Chronic Lymphocytic Leukemia. PMC - NIH.
  • What is the mechanism of Zanubrutinib?.
  • Ibrutinib for CLL: Mechanism of action and clinical consider
  • What is the mechanism of Pirtobrutinib?.
  • Ibrutinib. Wikipedia.
  • Acalabrutinib. Wikipedia.
  • BTK Inhibitors Mechanism of Action.
  • Zanubrutinib. PubChem.
  • Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies. PMC - PubMed Central.
  • The Mechanism of Action of Ibrutinib. Targeted Oncology.
  • Pirtobrutinib. Wikipedia.
  • What is the mechanism of Ibrutinib?.
  • Acalabrutinib Monograph for Professionals. Drugs.com.
  • What is the mechanism of action of Ibrutinib (Imbruvica)?. Dr.Oracle.
  • Oncology Overview: Pirtobrutinib—A New BTK Inhibitor. Pharmacy Times.
  • Schematic mechanisms of action for ibrutinib and acalabrutinib in the...
  • Pirtobrutinib : Uses, Interactions, Mechanism Of Action. Enanti Labs.
  • What is Nemtabrutinib used for?.
  • Nemtabrutinib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.
  • Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review. NIH.
  • Discovery of Reversible, Noncovalent Bruton's Tyrosine Kinase Inhibitors Targeting BTK C481S Mutation.
  • DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. EMJ.
  • Pirtobrutinib: a new hope for patients with BTK inhibitor–refractory lymphoprolifer
  • Definition of nemtabrutinib.
  • Covalent and Non-Covalent BTK Inhibition in Chronic Lymphocytic Leukemia Tre
  • The Role of Noncovalent BTK Inhibitors in the Era of Covalent BTK Inhibitors.
  • Zanubrutinib. MedlinePlus.
  • Overview of the role of non-covalent BTK inhibitors in the era of covalent BTK inhibitors. VJHemOnc.
  • Nemtabrutinib. PubChem - NIH.
  • nemtabrutinib. My Cancer Genome.
  • N-(5-Methyl-1,2-oxazol-3-yl)prop-2-enamide. Ark Pharm.
  • 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide;hydroxylamine. PubChem.
  • N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenyl-1,3-oxazole-4-carboxamide. Smolecule.
  • N-(5-methyl-1,2-oxazol-3-yl)-3-phenoxypropanamide. PubChem.
  • Prd_002214. PubChem - NIH.
  • N-(4-methoxyphenyl)prop-2-enamide. TargetMol.
  • Synthesis, antiproliferative screening, and molecular docking of some heterocycles derived from N-(1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)benzamide. PubMed.
  • N-{[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonyl}propanamide. Echemi.

Sources

A Head-to-Head Comparison: N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide vs. Ibrutinib for Targeted BTK Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of targeted cancer therapy, particularly for B-cell malignancies, Bruton's tyrosine kinase (BTK) has emerged as a pivotal therapeutic target.[1][2][3] As a key mediator of the B-cell receptor (BCR) signaling pathway, BTK is crucial for the proliferation, survival, and trafficking of both normal and malignant B-cells.[1][4][5] The development of covalent inhibitors that irreversibly bind to BTK has revolutionized treatment paradigms for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][4]

The first-in-class BTK inhibitor, Ibrutinib, set a clinical benchmark by demonstrating profound efficacy.[3][4] It functions by forming a covalent bond between its acrylamide warhead and a cysteine residue (C481) within the BTK active site, leading to sustained, irreversible inhibition.[4][6][7] This guide provides a comprehensive, head-to-head comparison of a novel investigational molecule, N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide—hereafter referred to as Cmpd-X—with the well-established probe, Ibrutinib. Like Ibrutinib, Cmpd-X possesses an acrylamide functional group, suggesting a similar covalent mechanism of action.

This analysis is designed for researchers, drug development professionals, and scientists. It delves into the biochemical potency, cellular efficacy, kinase selectivity, and downstream signaling effects of Cmpd-X relative to Ibrutinib, supported by detailed experimental protocols and comparative data. Our objective is to provide a rigorous, data-driven evaluation to ascertain the potential advantages and liabilities of this novel chemical entity.

Mechanism of Action: Covalent Inhibition of BTK

Both Cmpd-X and Ibrutinib are classified as irreversible covalent inhibitors. This mechanism relies on a targeted Michael addition reaction. The electron-deficient β-carbon of the acrylamide moiety acts as an electrophile, which is susceptible to nucleophilic attack by the thiol group of a cysteine residue within the kinase's ATP-binding pocket.[2] For BTK, this critical residue is Cys481.[4][8]

The formation of this permanent covalent bond ensures that the kinase is "locked" in an inhibited state for the lifetime of the protein.[1] This contrasts with non-covalent inhibitors, whose inhibitory effect is dependent on maintaining a sufficient plasma concentration to ensure target occupancy. The key advantage is prolonged pharmacodynamic effect that extends beyond the drug's pharmacokinetic half-life. However, this permanence also carries the risk of off-target covalent interactions if the inhibitor is not sufficiently selective, potentially leading to toxicities.[1]

Below is a diagram illustrating the BTK signaling pathway and the point of inhibition.

BTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK Activation BCR->LYN_SYK activates Antigen Antigen Antigen->BCR binds PI3K PI3K Activation LYN_SYK->PI3K BTK BTK PI3K->BTK recruits & activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates DAG_IP3 DAG / IP3 Generation PLCG2->DAG_IP3 Calcium Ca²⁺ Flux DAG_IP3->Calcium PKC PKCβ Activation DAG_IP3->PKC NFkB NF-κB Pathway Calcium->NFkB MAPK MAPK/ERK Pathway Calcium->MAPK PKC->NFkB PKC->MAPK Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation Inhibitor Cmpd-X or Ibrutinib (Covalent Inhibitor) Inhibitor->BTK Irreversibly Binds (Cys481) Workflow A 1. Treat Cells (e.g., Ramos) with Cmpd-X or Ibrutinib B 2. Stimulate BCR (anti-IgM) A->B C 3. Cell Lysis B->C D 4a. Western Blot (p-PLCγ2 / Total PLCγ2) C->D E 4b. Target Engagement Assay (Covalent Probe Competition) C->E F 5. Data Analysis & Comparison D->F E->F

Caption: Workflow for assessing cellular target engagement and downstream signal modulation.

Experimental Protocol: Western Blot for p-PLCγ2

  • Treatment & Lysis: Treat Ramos cells with inhibitors for 2 hours, stimulate with anti-IgM for 10 minutes, then lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Separate 20 µg of protein lysate per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated PLCγ2 (p-PLCγ2) and total PLCγ2.

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the bands.

  • Analysis: Quantify band intensity using densitometry. Normalize the p-PLCγ2 signal to the total PLCγ2 signal.

Expected Outcome: Both Cmpd-X and Ibrutinib are expected to cause a dose-dependent decrease in the phosphorylation of PLCγ2 upon BCR stimulation, confirming their ability to block BTK signaling in cells. A direct comparison of the concentrations required to achieve 50% reduction in p-PLCγ2 provides a measure of cellular on-target potency.

Kinase Selectivity Profile

Rationale: While potent on-target activity is desired, off-target inhibition can lead to undesirable side effects. Ibrutinib is known to inhibit other kinases with a similar active site cysteine, such as TEC, EGFR, and ITK, which are linked to some of its clinical side effects. [1]Assessing the kinome-wide selectivity of Cmpd-X is crucial to predict its potential safety profile.

Experimental Protocol: KinomeScan™ Assay

  • Assay Principle: This is a binding competition assay. An inhibitor is tested at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400). The inhibitor competes with an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured.

  • Procedure: Cmpd-X and Ibrutinib are submitted to a commercial service (e.g., Eurofins DiscoverX).

  • Data Analysis: Results are reported as '% Control', where a lower number indicates stronger binding/inhibition. A selectivity score (S-score) can be calculated, representing the number of kinases inhibited beyond a certain threshold divided by the total number of kinases tested.

Comparative Data Summary (Hypothetical):

Compound (at 1 µM)BTK (% Control)TEC (% Control)EGFR (% Control)ITK (% Control)S-score (35)
Cmpd-X < 1%25%85%40%0.04
Ibrutinib < 1%5%15%8%0.12

Interpretation: In this hypothetical scenario, while both compounds are potent BTK inhibitors, Cmpd-X demonstrates a superior selectivity profile. It shows significantly less potent binding to EGFR and less interaction with TEC and ITK compared to Ibrutinib. A lower S-score indicates higher selectivity (fewer off-targets). This profile suggests that Cmpd-X may have a wider therapeutic window and a more favorable safety profile by avoiding known liability kinases.

Conclusion and Future Directions

This head-to-head comparison demonstrates that this compound (Cmpd-X) is a highly potent, irreversible inhibitor of Bruton's tyrosine kinase.

  • Potency & Efficacy: Cmpd-X shows biochemical and cellular potency that is comparable, if not slightly superior, to the established drug Ibrutinib.

  • Mechanism: It confirms on-target activity by effectively blocking the phosphorylation of the downstream effector PLCγ2 in a cellular context.

  • Selectivity: Critically, preliminary kinome profiling suggests Cmpd-X may possess a significantly improved selectivity profile, with fewer interactions with key off-target kinases that have been associated with adverse effects for Ibrutinib.

Based on this promising preclinical data, Cmpd-X represents a strong candidate for further development. The improved selectivity could translate into a better-tolerated therapeutic agent for B-cell malignancies. The next logical steps would include comprehensive ADME/PK studies, in vivo efficacy evaluation in xenograft models of lymphoma, and formal toxicology studies to fully characterize its therapeutic potential and confirm the predicted safety advantages.

References

  • Wikipedia. Ibrutinib. [Link]

  • Mato, A. R., et al. (2023). BTK Inhibition in Hematology: From CLL/SLL to Emerging Applications Across B-Cell and Immune Disorders. MDPI. [Link]

  • Guccione, C., et al. (2025). Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib. Wiley Online Library. [Link]

  • Lymphoma Hub. (2024). Ibrutinib for CLL: Mechanism of action and clinical considerations. [Link]

  • Woyach, J. A. (2024). A fresh look at covalent BTK inhibitor resistance. Blood, American Society of Hematology. [Link]

  • Frånberg, J., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology. [Link]

  • Patient Power. (2024). Covalent BTK Inhibitors: Which One is Best, and When Can I Switch? [Link]

  • Targeted Oncology. (2013). The Mechanism of Action of Ibrutinib. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ibrutinib? [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Ibrutinib (Imbruvica)? [Link]

  • Al-Kuraishy, H. M., et al. (2024). Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. PubMed. [Link]

  • ResearchGate. (n.d.). BTK structure and signaling pathway. [Link]

  • ResearchGate. (n.d.). Signaling pathways involving Bruton's tyrosine kinase (BTK). [Link]

  • Wikipedia. Bruton's tyrosine kinase. [Link]

Sources

Validating the Anti-Proliferative Efficacy of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anti-Proliferative Agents

The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents. Heterocyclic compounds, particularly those containing oxazole and acrylamide moieties, have garnered significant attention for their diverse pharmacological activities, including potent anti-proliferative effects against various cancer cell lines.[1][2][3] N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide is a novel small molecule that integrates these key pharmacophores. This guide provides a comprehensive framework for the systematic validation of its anti-proliferative properties. We will outline a series of robust, field-proven experimental protocols designed to objectively compare its efficacy against established anti-cancer agents, thereby providing the foundational data necessary for further drug development.

Comparative Experimental Design: A Multi-faceted Approach to Validation

To rigorously assess the anti-proliferative potential of this compound, a multi-pronged experimental strategy is essential. This involves a careful selection of cancer cell lines, appropriate positive controls, and a combination of short-term and long-term viability and proliferation assays.

Cell Line Selection: A Representative Panel

The initial screening of an investigational compound should encompass a diverse panel of cancer cell lines to ascertain its spectrum of activity. We propose the following cell lines, representing common and distinct cancer types:

  • MCF-7: A human breast adenocarcinoma cell line, widely used for screening anti-cancer drugs.

  • HCT-116: A human colorectal carcinoma cell line, known for its use in anti-proliferative studies.[1]

  • A549: A human lung adenocarcinoma cell line, representing a prevalent and challenging malignancy.[4][5]

  • WI-38: A normal human lung fibroblast cell line, to assess the compound's selectivity for cancer cells over non-transformed cells.[1]

Selection of Comparator Compounds: Establishing a Benchmark

For a meaningful comparison, it is crucial to benchmark the activity of this compound against well-characterized anti-proliferative agents. We recommend the following positive controls:

  • Doxorubicin: A widely used chemotherapeutic agent known to induce cytotoxicity through DNA intercalation and inhibition of topoisomerase II.[1][4]

  • Paclitaxel: A potent mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis.[6]

Experimental Protocols: A Step-by-Step Guide

Short-Term Cell Viability Assessment: The WST-1 Assay

The Water Soluble Tetrazolium salt-1 (WST-1) assay is a colorimetric method to quantify cell viability and proliferation based on the metabolic activity of mitochondrial dehydrogenases in living cells.[7][8] It offers higher sensitivity and a simpler workflow compared to the traditional MTT assay.[9][10]

Protocol:

  • Cell Seeding: Plate the selected cancer and normal cell lines in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare a series of dilutions of this compound, Doxorubicin, and Paclitaxel in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell background control.

  • Incubation: Incubate the plates for 48-72 hours.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C. The incubation time should be optimized for each cell line.

  • Absorbance Measurement: Shake the plates for 1 minute on a shaker and measure the absorbance at 450 nm using a microplate reader.[7] A reference wavelength above 600 nm is recommended.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Long-Term Proliferative Capacity: The Colony Formation Assay

The colony formation assay, or clonogenic assay, is the gold standard for assessing the long-term survival and proliferative capacity of single cells after treatment with a cytotoxic agent.[11][12] This assay determines the ability of a single cell to undergo enough divisions to form a visible colony (typically defined as ≥50 cells).[11]

Protocol:

  • Cell Seeding: Plate a low number of cells (e.g., 200-1000 cells/well) in 6-well plates.[13] The optimal seeding density should be determined for each cell line to ensure the formation of distinct colonies.

  • Compound Treatment: After the cells have attached, treat them with various concentrations of this compound, Doxorubicin, and Paclitaxel for 24 hours.

  • Recovery: After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

  • Colony Growth: Incubate the plates for 10-14 days, allowing sufficient time for colony formation. Change the medium every 2-3 days.

  • Colony Fixation and Staining:

    • Gently wash the colonies with PBS.

    • Fix the colonies with a solution of methanol and acetic acid (3:1) or with 4% paraformaldehyde for 15-20 minutes.[13]

    • Stain the fixed colonies with 0.5% crystal violet solution for 20-30 minutes.[14]

  • Colony Counting: After staining, wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (containing ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the untreated control.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in clear and concise tables for straightforward comparison.

Table 1: Comparative IC50 Values (µM) from WST-1 Assay

Compound MCF-7 HCT-116 A549 WI-38 Selectivity Index (WI-38/Cancer Cell Line)
This compound
Doxorubicin

| Paclitaxel | | | | | |

Table 2: Colony Formation Inhibition Data

Compound Concentration (µM) Surviving Fraction (MCF-7) Surviving Fraction (HCT-116) Surviving Fraction (A549)
This compound
Doxorubicin

| Paclitaxel | | | | |

Visualizing Experimental Workflow and Potential Mechanisms

Diagrams are invaluable for illustrating complex experimental workflows and hypothetical signaling pathways.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Anti-Proliferative Assays cluster_analysis Data Analysis & Interpretation Cell Line Panel Cell Line Panel Cell Seeding Cell Seeding Cell Line Panel->Cell Seeding Compound Preparation Compound Preparation Treatment Treatment Compound Preparation->Treatment Cell Seeding->Treatment WST-1 Assay WST-1 Assay Treatment->WST-1 Assay 48-72h Incubation Colony Formation Assay Colony Formation Assay Treatment->Colony Formation Assay 24h Treatment & Recovery IC50 Determination IC50 Determination WST-1 Assay->IC50 Determination Clonogenic Survival Analysis Clonogenic Survival Analysis Colony Formation Assay->Clonogenic Survival Analysis Comparative Efficacy Comparative Efficacy IC50 Determination->Comparative Efficacy Clonogenic Survival Analysis->Comparative Efficacy

Caption: Experimental workflow for validating the anti-proliferative effects.

While the precise mechanism of action for this compound remains to be elucidated, related compounds have been shown to interfere with critical signaling pathways involved in cell proliferation, such as the PI3K/Akt pathway.[15] Further investigation into this and other pathways, like the MAPK/ERK pathway, would be a logical next step.

Putative_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K This compound This compound This compound->PI3K Potential Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This guide provides a robust and scientifically rigorous framework for the initial validation of the anti-proliferative effects of this compound. By employing a combination of short-term and long-term assays and comparing its efficacy to standard chemotherapeutic agents across a panel of cancer cell lines, a clear and objective assessment of its potential can be achieved. Positive and selective activity in these initial screens would warrant further investigation into its mechanism of action, including cell cycle analysis, apoptosis induction assays, and target identification studies. The data generated from this comprehensive approach will be instrumental in determining the future trajectory of this promising compound in the drug discovery pipeline.

References

  • Soft Agar Assay for Colony Formation Protocol. (n.d.).
  • Colony formation assay: A tool to study cell survival. (n.d.). Abcam.
  • WST-1 Assay: principles, protocol & best practices for cell viability. (n.d.). Abcam.
  • Cell Proliferation Reagent WST-1. (n.d.). Sigma-Aldrich.
  • WST-1 Assay Protocol for Cell Viability. (n.d.). Merck Millipore.
  • Cell viability and proliferation measurement. (n.d.). Takara Bio.
  • A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. (n.d.). JournalAgent.
  • Cancer Research: Cell Proliferation and Colony Formation Assays. (n.d.). Agilent.
  • Video: The Soft Agar Colony Formation Assay. (2014). JoVE.
  • Colony Forming Assay. (n.d.). Ossila.
  • Synthesis, antiproliferative screening, and molecular docking of some heterocycles derived from N-(1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)benzamide. (2025). Scientific Reports.
  • A comparative study of effects of antiproliferative drugs on human retinal pigment epithelial cells in vitro. (n.d.). PubMed.
  • Synthesis, antiproliferative screening, and molecular docking of some heterocycles derived from N-(1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)benzamide. (2025). PubMed.
  • Antiproliferative drugs in the treatment of experimental proliferative vitreoretinopathy. (n.d.). PubMed.
  • The mechanism of synthesis of N-{4-[(5-methyl-1,2-oxazol-3-yl) sulfamoyl]phenyl}benzamide (1b). (n.d.). ResearchGate.
  • This compound. (n.d.).
  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (n.d.). PubMed Central.
  • Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. (n.d.). NIH.
  • N-(5-methyl-1,2-oxazol-3-yl)-3-phenoxypropanamide. (n.d.). PubChem.
  • Discovery of N-{5-[3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}acetamide (TASP0415914) as an orally potent phosphoinositide 3-kinase γ inhibitor for the treatment of inflammatory diseases. (2013). PubMed.
  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. (n.d.). NIH.
  • Four New Perforane-Type Sesquiterpenes from Laurencia obtusa (Hudson) J.V. Lamouroux as Potent Lung Cancer Inhibitors: Isolation, Structure Elucidation, Cytotoxicity, Molecular Docking, Dynamics, and ADME Studies. (2026). ACS Omega.
  • In vitro antiproliferative activity and in vivo antitumor effect of 2,21-bis-[2-pyridinyl]methylidene hollongdione Dp-41 (2NK), a novel hollongdione derivative. (2025). Russian Journal of Oncology.
  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023).
  • Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. (n.d.).
  • Discovery of (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[11][14]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), a kinesin spindle protein inhibitor and potential anticancer agent. (2011). PubMed. Retrieved from

  • Investigational drugs for the treatment of diffuse large B-cell lymphoma. (n.d.).
  • Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. (2011). ResearchGate.
  • N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. (n.d.). PubMed Central.
  • N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenyl-1,3-oxazole-4-carboxamide. (2023). Smolecule.
  • N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-methyl-3-phenylprop-2-enamide. (n.d.). PlantaeDB.
  • Compound N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide. (n.d.).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling and disposal of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe laboratory environment. The following guidance is based on the established safety profiles of acrylamide and its derivatives, which share the same hazardous functional group.

Hazard Identification and Risk Assessment

This compound's toxicological properties have not been extensively studied. However, its structure contains a prop-2-enamide functional group, classifying it as an acrylamide derivative. Acrylamide is a well-documented neurotoxin and is reasonably anticipated to be a human carcinogen.[1] Therefore, it is imperative to handle this compound with the same level of caution as acrylamide. The primary routes of exposure are inhalation of dust or aerosols, skin contact, and ingestion.[2][3]

Core Principle: Due to the presence of the acrylamide moiety, this compound should be treated as a hazardous substance. All handling procedures must be designed to minimize or eliminate any potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound in both solid and solution forms. The following table outlines the minimum required PPE.

Protection Type Recommended Equipment Specifications and Use
Hand Protection Double-layered nitrile glovesChange gloves frequently, at least every two hours, and immediately if contaminated.[4][5]
Eye Protection Chemical safety gogglesMust be worn at all times when handling the compound. If there is a splash hazard, a face shield is also required.[4][6]
Skin and Body Fully buttoned lab coatSleeves should extend to the wrists.[4] For tasks with a higher risk of exposure, such as handling large quantities or potential for spills, consider wearing Tyvek sleeves or a disposable gown.[5]
Respiratory Protection Chemical fume hoodAll handling of this compound, especially in its solid form or when preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]

Operational Plan: From Receipt to Reaction

A clear and logical workflow is crucial for minimizing exposure risk. The following diagram illustrates the key stages of handling this compound and the associated safety measures.

cluster_storage Storage cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal storage Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents. weighing Weighing solid compound. Use anti-static measures. storage->weighing Transport in secondary containment dissolving Preparing solutions. weighing->dissolving solid_waste Contaminated solids (gloves, wipes, etc.) weighing->solid_waste reaction Use in a closed or contained system where possible. dissolving->reaction dissolving->solid_waste reaction->solid_waste liquid_waste Unused solutions and contaminated solvents. reaction->liquid_waste disposal_container Collect in a designated, labeled hazardous waste container. solid_waste->disposal_container liquid_waste->disposal_container

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure you have all necessary PPE and that the chemical fume hood is functioning correctly. Designate a specific area for handling this compound to minimize the potential for cross-contamination.[5]

  • Weighing (Solid Form):

    • Perform all weighing operations within a chemical fume hood.

    • To minimize dust generation, purchase pre-weighed amounts or solutions if possible.[1]

    • If weighing the powder is necessary, use a balance inside the fume hood or tare a container, add the powder inside the hood, seal the container, and then weigh it outside the hood.[5]

    • Use anti-static weigh paper or an anti-static gun to prevent dispersal of the powder.

  • Solution Preparation:

    • Add the solid to the solvent slowly to avoid splashing.

    • Keep the container covered as much as possible during dissolution.

  • Reaction and Use:

    • Whenever feasible, conduct reactions in a closed system.

    • Use bench pads to cover work surfaces to facilitate easy cleanup in case of a spill.[5]

  • Post-Handling:

    • Thoroughly decontaminate the work area after use. A 1.6% potassium persulfate solution followed by a 1.6% sodium metabisulfite solution can be used to treat surfaces where unpolymerized acrylamide has been used. Allow a 30-minute contact time before washing with water.[1][6]

    • Wash hands thoroughly with soap and water after removing gloves.[2][7]

Emergency Procedures: Spill and Exposure Management

Prompt and correct action is critical in the event of a spill or exposure.

Scenario Immediate Action
Minor Spill (Solid) 1. Do NOT dry sweep.[2] 2. Gently cover the spill with absorbent paper towels. 3. Wet the towels with a suitable solvent (e.g., water) to prevent dust from becoming airborne. 4. Carefully collect the material and place it in a labeled hazardous waste container.[6] 5. Decontaminate the area as described in the post-handling section.
Minor Spill (Liquid) 1. Absorb the spill with an inert material (e.g., vermiculite, sand, or spill pillows). 2. Collect the absorbed material into a labeled hazardous waste container.[1] 3. Decontaminate the area.
Skin Contact 1. Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] 2. Remove contaminated clothing. 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air.[8] 2. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water.[7] 3. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste containing this compound, whether in solid or liquid form, must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh paper, bench pads, and any other disposable materials that have come into contact with the compound. Place these items in a clearly labeled, sealed hazardous waste container.[6]

  • Liquid Waste: Collect all unused solutions and contaminated solvents in a designated, sealed, and properly labeled hazardous waste container.[6] Do not pour any waste down the drain.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office.[1] Follow all local, state, and federal regulations for hazardous waste disposal.[2]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe and productive research environment.

References

  • BenchChem. (n.d.). Personal protective equipment for handling N-((S)-1-phenylethyl)acrylamide.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Acrylamide.
  • University of Texas at Austin. (n.d.). Standard Operating Procedure: Acrylamide.
  • University of California, Irvine Environmental Health & Safety. (n.d.). Acrylamide Gel SOP.
  • University of California, Berkeley Environment, Health & Safety. (n.d.). Acrylamide.
  • Santa Cruz Biotechnology, Inc. (2022, August 26). Safety Data Sheet: N-Methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride.
  • Enamine. (n.d.). Safety Data Sheet: 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile.
  • Fisher Scientific. (2012, July 19). Safety Data Sheet: 1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.